Product packaging for Bam 12P(Cat. No.:CAS No. 75513-71-2)

Bam 12P

Cat. No.: B1667725
CAS No.: 75513-71-2
M. Wt: 1424.6 g/mol
InChI Key: LNSYPNFYYCUMEW-ALRMXQJESA-N
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Description

BAM-12P is a synthetic dodecapeptide corresponding to amino acids 210-221 of the precursor proenkephalin A, and is isolated from bovine adrenal medulla . This 12-amino acid peptide is a COOH-terminal extended bovine adrenomedullary Met-enkephalin with the structure Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu . It is a potent endogenous agonist for the Sensory Neuron-Specific Receptor (SNSR) and acts as an opioid peptide on the k-opiate receptor . In research applications, BAM-12P is studied for its role in pain perception and stress response, as it mimics the effects of opiate drugs . It has been demonstrated to produce both opioid- and non-opioid receptor mediated antinociceptive effects in vivo, making it a valuable compound for investigating pain pathways and neurobiology . This product is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H97N21O16S B1667725 Bam 12P CAS No. 75513-71-2

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H97N21O16S/c1-34(2)50(57(96)75-33-48(87)76-42(15-9-26-72-62(68)69)58(97)83-27-10-16-45(83)56(95)81-43(59(98)99)21-22-49(88)89)82-54(93)40(14-8-25-71-61(66)67)79-52(91)39(13-7-24-70-60(64)65)78-53(92)41(23-28-100-3)80-55(94)44(30-35-11-5-4-6-12-35)77-47(86)32-73-46(85)31-74-51(90)38(63)29-36-17-19-37(84)20-18-36/h4-6,11-12,17-20,34,38-45,50,84H,7-10,13-16,21-33,63H2,1-3H3,(H,73,85)(H,74,90)(H,75,96)(H,76,87)(H,77,86)(H,78,92)(H,79,91)(H,80,94)(H,81,95)(H,82,93)(H,88,89)(H,98,99)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSYPNFYYCUMEW-ALRMXQJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H97N21O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75513-71-2
Record name Bam 12P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075513712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Endogenous Opioid Peptide Bam-12P: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bovine Adrenal Medulla 12-peptide (Bam-12P) is an endogenous dodecapeptide derived from the precursor proenkephalin-A.[1] Initially isolated from bovine adrenal medulla, this peptide has garnered significant interest within the scientific community for its potent antinociceptive properties, mediating its effects through both opioid and non-opioid receptor systems.[1][2] This technical guide provides an in-depth overview of the function of Bam-12P, including its mechanism of action, associated signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this multifaceted peptide.

Introduction

Bam-12P is a 12-amino acid peptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu.[1] It is a cleavage product of proenkephalin, a precursor protein that also gives rise to other opioid peptides such as Met-enkephalin.[3][4] Bam-12P's biological activities are primarily centered on pain modulation and stress response, making it a subject of interest for the development of novel analgesic therapies.[1][2] The peptide exerts its effects by acting as an agonist at two distinct receptor families: the classical opioid receptors, with a preference for the kappa-opioid receptor (KOR), and the sensory neuron-specific receptors (SNSRs), a family of G protein-coupled receptors also known as Mas-related G-protein coupled receptors (Mrgprs).[4][5]

Mechanism of Action

Bam-12P exhibits a dual mechanism of action, contributing to its complex pharmacological profile. It produces both opioid and non-opioid receptor-mediated antinociceptive effects in vivo.[1][2]

Opioid Receptor-Mediated Effects

Bam-12P is a potent agonist at opioid receptors, with a notable selectivity for the kappa-opioid receptor (KOR).[4] Activation of KORs, which are G protein-coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[6] This signaling cascade ultimately results in a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, thereby attenuating the transmission of pain signals.

Sensory Neuron-Specific Receptor (SNSR)-Mediated Effects

In addition to its opioid receptor activity, Bam-12P is a potent endogenous agonist for sensory neuron-specific receptors (SNSRs).[1][2] Specifically, the related peptide BAM8-22, a fragment of BAM22, is a known agonist of MrgprX1, the human ortholog of the rodent MrgprC11.[5][7] Activation of these receptors, which are primarily expressed in small-diameter sensory neurons, can lead to the modulation of various downstream signaling pathways, including those involving Gαq/11, Gαi/o, and Gβγ proteins.[1] This can result in the activation of phospholipase C (PLC) and the modulation of ion channels such as the transient receptor potential vanilloid 1 (TRPV1) and tetrodotoxin-resistant (TTX-R) sodium channels, contributing to the peptide's effects on nociception.[1][5]

Quantitative Data

PropertyValueReference
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu[1]
Molecular Formula C62H97N21O16S[4]
Molecular Weight 1424.66 g/mol [1]
Precursor Protein Proenkephalin-A[1]

Signaling Pathways

The signaling pathways activated by Bam-12P are dependent on the receptor it engages. Below are graphical representations of the putative signaling cascades for both kappa-opioid receptor and sensory neuron-specific receptor activation.

Bam12P_KOR_Signaling Bam12P Bam-12P KOR Kappa-Opioid Receptor (KOR) Bam12P->KOR G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Antinociception Antinociception Neuronal_Excitability->Antinociception

Bam-12P Kappa-Opioid Receptor Signaling Pathway

Bam12P_SNSR_Signaling Bam12P Bam-12P SNSR Sensory Neuron-Specific Receptor (Mrgpr) Bam12P->SNSR Gq_protein Gq/11 Protein SNSR->Gq_protein activates Gi_protein Gi/o Protein SNSR->Gi_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates Ion_Channels Ion Channels (TRPV1, Na+ channels) Gi_protein->Ion_Channels modulates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Modulation_Nociception Modulation of Nociception PKC->Ion_Channels phosphorylates Ion_Channels->Modulation_Nociception

Bam-12P Sensory Neuron-Specific Receptor Signaling Pathway

Experimental Protocols

The following section details standardized protocols for the investigation of Bam-12P's biological activity.

In Vivo Antinociception Assays

The hot-plate test is a widely used method to assess the analgesic properties of compounds by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

  • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes prior to the experiment.

  • Set the surface temperature of the hot plate to a constant, noxious temperature (typically 52-55°C).

  • Administer Bam-12P or vehicle control to the animals via the desired route (e.g., intraperitoneal, intravenous, or intrathecal).

  • At predetermined time points post-administration, place each animal on the hot plate.

  • Record the latency to the first sign of nociception, which may include paw licking, shaking, or jumping.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compare the latency times between the Bam-12P treated and control groups to determine the antinociceptive effect.

Hot_Plate_Workflow acclimatize Acclimatize Animals administer Administer Bam-12P or Vehicle acclimatize->administer place_on_hotplate Place on Hot Plate administer->place_on_hotplate record_latency Record Latency (Paw Lick/Jump) place_on_hotplate->record_latency compare_groups Compare Latencies record_latency->compare_groups

Hot-Plate Test Experimental Workflow

The formalin test is used to assess antinociceptive effects in a model of tonic pain, which has both an early neurogenic phase and a late inflammatory phase.

Protocol:

  • Acclimatize animals to the observation chambers.

  • Administer Bam-12P or vehicle control.

  • After a set pre-treatment time, inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the amount of time the animal spends licking, biting, or shaking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

  • Analyze the data to determine the effect of Bam-12P on both phases of the formalin response.

In Vitro Cellular Assays

This assay measures changes in intracellular calcium concentration in response to peptide application, providing an indication of neuronal activation.

Protocol:

  • Isolate and culture dorsal root ganglion (DRG) neurons from rodents.

  • Load the cultured neurons with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Establish a baseline fluorescence reading.

  • Perfuse the cells with a solution containing Bam-12P at various concentrations.

  • Record the changes in fluorescence intensity over time using a fluorescence microscope.

  • An increase in fluorescence indicates an influx of calcium and neuronal activation.

  • Quantify the response to determine the concentration-response relationship.

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and changes in the membrane potential of single neurons in response to Bam-12P.

Protocol:

  • Prepare a primary culture of DRG neurons or use a suitable neuronal cell line.

  • Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron (cell-attached or whole-cell configuration).

  • In voltage-clamp mode, hold the membrane potential at a constant level and record the ionic currents flowing across the membrane.

  • Apply Bam-12P to the bath solution and record any changes in the current.

  • In current-clamp mode, inject a constant current and measure the resulting changes in membrane potential.

  • Apply Bam-12P and observe its effect on the resting membrane potential and action potential firing.

This assay determines the ability of Bam-12P to activate G-proteins upon binding to its receptor.

Protocol:

  • Prepare cell membranes from cells expressing the kappa-opioid receptor or SNSRs.

  • Incubate the membranes with Bam-12P and a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS.

  • If Bam-12P activates the receptor, it will catalyze the exchange of GDP for [³⁵S]GTPγS on the G-protein α-subunit.

  • Separate the bound from unbound [³⁵S]GTPγS using filtration.

  • Quantify the amount of bound radioactivity to determine the extent of G-protein activation.

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Protocol:

  • Culture cells expressing the kappa-opioid receptor.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Treat the cells with varying concentrations of Bam-12P.

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a bioluminescence-based assay.

  • A dose-dependent decrease in cAMP levels indicates Gi/o-coupled receptor activation.

Conclusion

Bam-12P is a promising endogenous peptide with significant antinociceptive properties mediated through a dual action on both kappa-opioid and sensory neuron-specific receptors. Its complex mechanism of action presents a unique opportunity for the development of novel analgesics with potentially fewer side effects than traditional opioids. The experimental protocols detailed in this guide provide a robust framework for the further characterization of Bam-12P and the exploration of its therapeutic potential. Further research is warranted to fully elucidate the quantitative pharmacology and the intricate signaling networks regulated by this intriguing peptide.

References

An In-depth Technical Guide to Bam12P: A Key Endogenous Opioid Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bam12P, an endogenous dodecapeptide, has garnered significant interest within the scientific community for its role as a potent and selective agonist for the kappa-opioid receptor (KOR). Derived from the precursor proenkephalin-A, Bam12P is implicated in a variety of physiological processes, including pain perception and the stress response. This technical guide provides a comprehensive overview of the molecular and functional characteristics of Bam12P, including its chemical properties, signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Core Molecular and Chemical Properties

Bam12P is a peptide with a specific amino acid sequence and distinct physicochemical properties. Its molecular formula and weight have been determined through various analytical techniques.

PropertyValueCitation
Molecular Formula C62H97N21O16S
Molecular Weight ~1424.6 g/mol
Amino Acid Sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu
CAS Number 73168-24-8

Signaling Pathways of Bam12P

As a selective kappa-opioid receptor (KOR) agonist, Bam12P initiates a cascade of intracellular signaling events upon binding to its receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to downstream effects that modulate neuronal excitability and neurotransmitter release.

G-protein Coupling and Downstream Effectors

Upon activation by Bam12P, the KOR couples to Gi/o proteins. This interaction leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Bam12P-mediated KOR activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. This signaling branch is implicated in longer-term cellular responses, including gene expression and neuroplasticity. The activation of the ERK1/2 pathway is a common feature of opioid receptor signaling and contributes to both the therapeutic and adaptive responses to opioids.

Bam12P_Signaling_Pathway cluster_nucleus Nucleus Bam12P Bam12P KOR Kappa-Opioid Receptor (KOR) Bam12P->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (Raf-MEK-ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Phosphorylates ERK ERK1/2 MAPK_cascade->ERK ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Figure 1. Simplified signaling pathway of Bam12P through the kappa-opioid receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of Bam12P.

Receptor Binding Assay: Radioimmunoassay (RIA)

This protocol outlines a competitive binding assay to determine the affinity of Bam12P for the kappa-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the kappa-opioid receptor.

  • Radiolabeled kappa-opioid receptor ligand (e.g., [³H]U-69,593).

  • Unlabeled Bam12P standards of known concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled Bam12P standard.

  • In a series of tubes, add a constant amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled Bam12P standard.

  • Include control tubes for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

  • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled Bam12P concentration to determine the IC₅₀ value.

RIA_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Bam12P Standards C Mix Components: Membranes, Radioligand, Bam12P Standards A->C B Prepare Receptor Membranes and Radiolabeled Ligand B->C D Incubate to Equilibrium C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Plot Competition Curve (IC50 Determination) H->I

Figure 2. General workflow for a Bam12P radioimmunoassay.

In Vivo Functional Assay: Hot-Plate Test for Antinociception

This protocol is used to assess the analgesic properties of Bam12P in an animal model.

Materials:

  • Male Swiss Webster mice (or other suitable rodent strain).

  • Hot-plate apparatus with adjustable temperature.

  • Bam12P solution for injection (e.g., dissolved in saline).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

Procedure:

  • Acclimate the mice to the experimental room and handling for at least 30 minutes before testing.

  • Determine the baseline latency for each mouse by placing it on the hot plate (e.g., set to 55 ± 0.5°C) and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administer Bam12P, vehicle, or the positive control to different groups of mice.

  • At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Compare the %MPE between the different treatment groups to evaluate the antinociceptive effect of Bam12P.

In Vitro Functional Assay: Calcium Mobilization Assay

This protocol measures the ability of Bam12P to induce intracellular calcium mobilization in cells expressing the kappa-opioid receptor, which is often coupled to Gq/11 proteins in recombinant systems or can be engineered to do so.

Materials:

  • Cells stably or transiently expressing the kappa-opioid receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Bam12P solutions of varying concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A luminometer or fluorescence plate reader with an injection system.

  • Multi-well plates (e.g., 96-well or 384-well).

Procedure:

  • Seed the cells into the multi-well plates and allow them to adhere overnight.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions, followed by a wash step.

  • Place the plate in the luminometer or fluorescence plate reader.

  • Initiate the measurement of the baseline signal.

  • Inject the Bam12P solution into the wells and continue to measure the signal to detect changes in intracellular calcium levels.

  • Record the peak response for each concentration of Bam12P.

  • Plot the peak response against the logarithm of the Bam12P concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

Bam12P is a critical endogenous peptide for understanding the complexities of the opioid system. Its selectivity for the kappa-opioid receptor makes it an important tool for dissecting the physiological and pathological roles of this receptor subtype. The technical information and detailed protocols provided in this guide are intended to facilitate further research into the pharmacology of Bam12P and to aid in the development of novel therapeutics targeting the kappa-opioid system for the management of pain and other neurological disorders.

Unveiling Bam 12P: A Technical Guide to its Discovery, Isolation, and Core Functional Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and fundamental biological properties of Bam 12P, an endogenous opioid peptide. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of its signaling mechanisms.

Discovery and Origins

This compound, a dodecapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu, was first isolated from bovine adrenal medulla.[1][2][3] It is a cleavage product of the larger precursor protein, proenkephalin-A.[3] As a member of the endogenous opioid family, this compound is involved in the modulation of pain and stress responses.[3]

Quantitative Data: Receptor Binding Affinities

While comprehensive quantitative data for this compound remains somewhat elusive in publicly available literature, its activity is characterized by its interaction with opioid receptors and sensory neuron-specific receptors (SNSRs).[3] The following table summarizes the known receptor interactions. Further research is required to populate this table with specific Ki and IC50 values for this compound.

Receptor TargetLigandKi (nM)IC50 (nM)Reference
μ-opioid receptor (MOR)This compoundData not availableData not available
δ-opioid receptor (DOR)This compoundData not availableData not available
κ-opioid receptor (KOR)This compoundData not availableData not available
Sensory Neuron-Specific Receptors (SNSRs)This compoundData not availableData not available[3]

Experimental Protocols

Isolation of this compound from Bovine Adrenal Medulla

The following protocol is a generalized representation based on the original discovery by Mizuno et al. (1980).[1] Access to the full, detailed methodology from the original publication is recommended for precise replication.

Objective: To extract and purify this compound from bovine adrenal medulla tissue.

Materials:

  • Bovine adrenal medullas

  • Boiling water

  • Acetic acid

  • Acetone

  • CM-Sephadex C-25 column

  • Sephadex G-50 column

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column

  • Ammonium acetate buffers

  • Acetonitrile

  • Fractions collector

  • Lyophilizer

Procedure:

  • Tissue Extraction: Homogenize fresh bovine adrenal medullas in boiling water to inactivate endogenous proteases. Acidify the homogenate with acetic acid and centrifuge to remove precipitated proteins.

  • Acetone Precipitation: Add cold acetone to the supernatant to precipitate peptides. Collect the precipitate by centrifugation.

  • Ion-Exchange Chromatography: Dissolve the crude peptide extract and apply it to a CM-Sephadex C-25 column. Elute with a gradient of ammonium acetate to separate peptides based on charge.

  • Gel Filtration Chromatography: Subject the active fractions from ion-exchange chromatography to gel filtration on a Sephadex G-50 column to separate peptides based on size.

  • High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions by reverse-phase HPLC. Use a gradient of acetonitrile in ammonium acetate buffer to achieve high-purity isolation.

  • Characterization: Confirm the identity and purity of the isolated peptide through amino acid analysis and sequencing.

Radioimmunoassay (RIA) for this compound Quantification

This protocol provides a general framework for developing a competitive RIA for this compound. Specific antibody characteristics and radiolabeling procedures will need to be optimized.

Objective: To quantify the concentration of this compound in biological samples.

Materials:

  • Anti-Bam 12P antibody (specific for the C-terminus)

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standard solutions of known concentrations

  • Sample to be tested

  • Assay buffer (e.g., phosphate buffer with BSA)

  • Precipitating agent (e.g., secondary antibody, polyethylene glycol)

  • Gamma counter

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard to create a standard curve.

  • Assay Setup: In assay tubes, add a fixed amount of anti-Bam 12P antibody and ¹²⁵I-labeled this compound.

  • Competitive Binding: Add either the standard solutions or the unknown samples to the respective tubes. Incubate to allow competitive binding of labeled and unlabeled this compound to the antibody.

  • Separation of Bound and Free Antigen: Add the precipitating agent to separate the antibody-bound this compound from the free fraction. Centrifuge to pellet the antibody-bound complex.

  • Quantification: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: Plot the radioactivity of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their radioactivity readings on the standard curve.

Hot-Plate Test for Antinociceptive Activity

This is a standard behavioral assay to assess the analgesic properties of compounds like this compound.

Objective: To evaluate the antinociceptive effects of this compound in a rodent model.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Animal subjects (e.g., mice or rats)

  • This compound solution for injection

  • Vehicle control solution

  • Timer

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room and the hot-plate apparatus (at a neutral temperature) to reduce stress.

  • Baseline Latency: Place each animal on the hot plate, set to a noxious temperature (e.g., 55°C), and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established.

  • Compound Administration: Administer this compound or the vehicle control to the animals (e.g., via intraperitoneal or intracerebroventricular injection).

  • Post-Treatment Latency: At specific time points after administration, place the animals back on the hot plate and measure their response latency as in step 2.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by binding to and activating G-protein coupled receptors (GPCRs), primarily opioid receptors and SNSRs. The following diagrams illustrate the putative signaling cascades and a typical experimental workflow for characterizing the peptide.

G_protein_signaling This compound Signaling Pathways cluster_opioid Opioid Receptor Pathway cluster_snsr SNSR Pathway Bam12P_opioid This compound OpioidReceptor Opioid Receptor (μ, δ, κ) Bam12P_opioid->OpioidReceptor G_protein_opioid Gαi/o & Gβγ OpioidReceptor->G_protein_opioid activates AdenylylCyclase Adenylyl Cyclase G_protein_opioid->AdenylylCyclase inhibits IonChannel_K K+ Channel G_protein_opioid->IonChannel_K activates IonChannel_Ca Ca2+ Channel G_protein_opioid->IonChannel_Ca inhibits cAMP cAMP AdenylylCyclase->cAMP produces Bam12P_snsr This compound SNSR SNSR (e.g., Mrgpr) Bam12P_snsr->SNSR G_protein_snsr Gαq/11 & Gβγ SNSR->G_protein_snsr activates PLC Phospholipase C (PLC) G_protein_snsr->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates TRPV1 TRPV1 Channel PKC->TRPV1 sensitizes

Caption: Putative signaling pathways of this compound through opioid receptors and SNSRs.

experimental_workflow Experimental Workflow for this compound Characterization start Start: Bovine Adrenal Medulla extraction Crude Peptide Extraction start->extraction purification Multi-step Chromatography (Ion-Exchange, Gel Filtration, HPLC) extraction->purification identification Amino Acid Analysis & Sequencing purification->identification pure_bam12p Pure this compound identification->pure_bam12p binding_assays Receptor Binding Assays (Opioid & SNSR) pure_bam12p->binding_assays functional_assays In Vitro Functional Assays (e.g., cAMP, Ca2+ imaging) pure_bam12p->functional_assays in_vivo_assays In Vivo Behavioral Assays (e.g., Hot-Plate Test) pure_bam12p->in_vivo_assays data_analysis Data Analysis & Characterization binding_assays->data_analysis functional_assays->data_analysis in_vivo_assays->data_analysis

Caption: A logical workflow for the isolation and characterization of this compound.

References

Proenkephalin-A: A Comprehensive Technical Guide to the Precursor of Endogenous Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proenkephalin-A (PENK) is a critical precursor polypeptide that gives rise to a variety of endogenous opioid peptides, including Met-enkephalin and Leu-enkephalin. These peptides are central to the body's pain and stress modulation systems. The intricate processing of proenkephalin-A and the diverse biological activities of its derivative peptides, such as BAM-12P, make it a significant area of research for understanding physiological processes and for the development of novel therapeutics. This guide provides an in-depth overview of proenkephalin-A, its proteolytic cleavage, the resulting bioactive peptides, their signaling pathways, and the experimental methodologies used in their study.

Introduction to Proenkephalin-A

Proenkephalin-A is an endogenous opioid polypeptide hormone encoded by the PENK gene.[1][2] Through a series of post-translational modifications, this precursor protein is cleaved to produce multiple copies of opioid peptides. Each proenkephalin-A peptide generates four copies of Met-enkephalin, one copy of Leu-enkephalin, and two extended copies of Met-enkephalin.[1][3] Other significant bioactive peptides derived from proenkephalin-A include adrenorphin, amidorphin, and a series of bovine adrenal medulla (BAM) peptides such as BAM-12P, BAM-18, BAM-20P, and BAM-22P.[1][4]

The expression of the PENK gene is regulated by a complex network of intracellular and extracellular signals, including cyclic AMP (cAMP), protein kinase A (PKA), protein kinase C (PKC), and various hormone receptors.[2] This intricate regulation allows for a fine-tuned response to diverse physiological and environmental demands.[2]

Proenkephalin-A Processing and Derived Peptides

The conversion of proenkephalin-A into its biologically active components is a multi-step process involving proteolytic cleavage by various enzymes. This processing is tissue-specific, leading to different profiles of enkephalin-containing peptides in various tissues like the hypothalamus and adrenal medulla.[5]

Enzymatic Cleavage

Prohormone convertases, such as PC1 and PC2, are key enzymes in the endoproteolytic cleavage of proenkephalin-A.[6] Cathepsin L (CTSL) and Angiotensin-converting enzyme (ACE) are also involved in the generation and degradation of Met-enkephalin.[7][8] The processing of proenkephalin in bovine adrenal medullary chromaffin cells occurs in two phases, starting before the protein is transported to the trans-Golgi network.[9] Studies have shown that cleavage can occur at Lys-Lys and Lys-Arg sequences.[6][10]

Key Bioactive Peptides

The proteolytic processing of proenkephalin-A yields a variety of peptides with distinct biological activities.

Table 1: Major Bioactive Peptides Derived from Proenkephalin-A

PeptideAlternative NamesAmino Acid Positions (Human)Key Functions
Met-enkephalinOpioid growth factor (OGF)107–111, 136-140, 212-216, 263-269Modulates pain perception and stress responses.[2]
Leu-enkephalin232-236Modulates pain perception and stress responses.[2]
Met-enkephalin-Arg-PheMERF; Neuropeptide AF263-269Strong ligand for the Mu-type opioid receptor (OPRM1).[7]
Met-enkephalin-Arg-Gly-LeuMEAGL188-195Opioid peptide activity.[7]
BAM-12P Bovine Adrenal Medulla 12 Peptide210-221 (in bovine precursor)Potent agonist for sensory neuron-specific receptors (SNSRs) and kappa-opioid receptors.[4][11]
Peptide EPotent kappa-opioid receptor agonist.[11]
Peptide F
Enkelytin209-237Antibacterial properties.[12]
Proenkephalin-A Processing Pathway

The sequential cleavage of proenkephalin-A is a complex process that results in a cascade of bioactive peptides.

Proenkephalin_Processing cluster_processing Proteolytic Cleavage cluster_peptides Bioactive Peptides Proenkephalin_A Proenkephalin-A (Precursor Protein) PC1_PC2 PC1/PC2 Proenkephalin_A->PC1_PC2 Cleavage at dibasic sites CTSL CTSL Proenkephalin_A->CTSL Cleavage at dibasic sites Met_Enk Met-enkephalin (4 copies) PC1_PC2->Met_Enk Leu_Enk Leu-enkephalin (1 copy) PC1_PC2->Leu_Enk MERF Met-enkephalin-Arg-Phe PC1_PC2->MERF MEAGL Met-enkephalin-Arg-Gly-Leu PC1_PC2->MEAGL BAM_12P BAM-12P PC1_PC2->BAM_12P Peptide_E Peptide E PC1_PC2->Peptide_E CTSL->Met_Enk ACE ACE Met_Enk->ACE Degradation Leu_Enk->ACE Degradation

Caption: Proteolytic processing of Proenkephalin-A.

BAM-12P: A Key Proenkephalin-A Derivative

BAM-12P is a dodecapeptide originally isolated from the bovine adrenal medulla.[4] It corresponds to amino acids 210-221 of the proenkephalin-A precursor and contains the Met-enkephalin sequence.[4]

Table 2: Properties of BAM-12P

PropertyValue
Amino Acid Sequence (Bovine)H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH[4]
Molecular FormulaC62H97N21O16S1[4]
Molar Mass1424.66 g/mol [4]

BAM-12P is a potent endogenous agonist for sensory neuron-specific G protein-coupled receptors (SNSRs) and also acts as a potent kappa-opioid receptor agonist.[4][11][13] This dual activity suggests its involvement in both opioid and non-opioid receptor-mediated antinociceptive effects.[4]

Signaling Pathways and Biological Functions

The peptides derived from proenkephalin-A exert their effects by binding to specific receptors, primarily opioid receptors (mu, delta, and kappa) and the more recently identified SNSRs.[11][13]

Opioid Receptor Signaling

Binding of enkephalins to opioid receptors, which are G protein-coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity. This signaling cascade results in a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of these peptides.[14]

Opioid_Signaling Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ, δ, κ) Enkephalin->Opioid_Receptor G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Generalized opioid receptor signaling pathway.

Sensory Neuron-Specific GPCR (SNSR) Signaling

Proenkephalin-A-derived peptides, including BAM-22P and its fragments, activate a family of SNSRs with nanomolar affinities.[13] These receptors are uniquely localized in small sensory neurons and are insensitive to the classical opioid antagonist naloxone.[13] Their activation is implicated in the modulation of nociception and sensory neuron regulation.[13]

Diverse Biological Functions

Beyond pain modulation, proenkephalin-A-derived peptides are involved in a wide array of biological processes, including:

  • Immune Regulation: Endogenous enkephalins produced by T cells and monocytes can regulate T cell proliferation and monocyte IL-6 production.[15]

  • Cardiovascular Regulation: Enkephalins can influence cardiac contractility and renal function, and the stable fragment proenkephalin 119–159 (PENK119–159) is being investigated as a biomarker in heart failure.[3][14][16]

  • Cellular Growth and Differentiation: Proenkephalin has been identified as a nuclear protein that responds to growth arrest and differentiation signals.[17]

  • Kidney Function: PENK is also considered a promising biomarker for glomerular filtration rate and acute kidney injury.[18]

Experimental Protocols

The study of proenkephalin-A and its derivatives employs a range of biochemical and molecular biology techniques.

Peptide Identification and Quantification

A combination of techniques is typically used to identify and quantify proenkephalin-A-derived peptides in biological samples.[19]

Peptide_Analysis_Workflow Tissue_Sample Tissue Sample (e.g., Brain, Adrenal Medulla) Extraction Peptide Extraction Tissue_Sample->Extraction Gel_Filtration Gel Filtration Chromatography (Size Separation) Extraction->Gel_Filtration HPLC High-Performance Liquid Chromatography (HPLC) (Further Purification) Gel_Filtration->HPLC RIA Radioimmunoassay (RIA) (Quantification) HPLC->RIA Mass_Spec Mass Spectrometry (Identification & Quantification) HPLC->Mass_Spec

Caption: Workflow for peptide identification and quantification.

Protocol: Radioimmunoassay (RIA) for BAM-12P

A highly specific radioimmunoassay has been developed for BAM-12P.[20] The antibodies used recognize the C-terminal fragment of the peptide (Arg7 to Glu12) and do not cross-react with other enkephalins.[20] This specificity is crucial for accurately measuring BAM-12P levels in tissue extracts.

Protocol: Mass Spectrometry for Peptide Characterization

Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry is a powerful tool for the identification of proenkephalin-A-derived peptides.[12] This technique allows for the characterization of a wide range of peptide fragments from complex biological samples, such as the intragranular material of chromaffin cells.[12]

Gene Expression Analysis

Protocol: In Situ Hybridization

In situ hybridization can be used to localize the expression of proenkephalin mRNA in tissue sections. This technique involves using a labeled deoxyoligonucleotide probe that is complementary to the proenkephalin mRNA sequence.[21]

Functional Assays

Protocol: Receptor Binding and G-protein Activation Assays

To assess the bioactivity of novel proenkephalin-derived peptides, receptor binding assays are performed using radiolabeled ligands and cell membranes expressing the target receptors (e.g., mu and delta opioid receptors).[22] G-protein activation assays, such as the [35S]GTPγS binding assay, can then be used to determine the functional efficacy of these peptides.[22]

Relevance to Drug Development

The proenkephalin-A system presents numerous opportunities for drug development.

  • Analgesics: The development of stable analogs of enkephalins or molecules that modulate their processing and degradation could lead to novel pain therapeutics with potentially fewer side effects than traditional opioids. The fact that mutant proenkephalins can be more fully processed to bioactive opioids suggests a potential route for more efficient production of these peptides for therapeutic use.[23]

  • Biomarkers: As mentioned, PENK fragments are emerging as valuable biomarkers for conditions such as heart failure and acute kidney injury, which could aid in diagnosis, prognosis, and monitoring of treatment efficacy.[3][16][18]

  • Novel Targets: The SNSRs activated by proenkephalin-A peptides represent a novel class of receptors that could be targeted for the development of new analgesics, particularly for sensory and neuropathic pain.[13]

Conclusion

Proenkephalin-A is a multifaceted precursor protein that is fundamental to a wide range of physiological processes. The intricate regulation of its processing and the diverse biological activities of its derivative peptides, from the well-known enkephalins to the more recently characterized BAM peptides, underscore its importance in health and disease. Continued research into the proenkephalin-A system, utilizing the advanced experimental techniques outlined in this guide, will undoubtedly uncover further insights into its physiological roles and pave the way for innovative therapeutic strategies.

References

An In-Depth Technical Guide to the Mechanism of Action of Bam-12P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bam-12P, a dodecapeptide derived from the precursor proenkephalin-A, has emerged as a molecule of interest in the field of nociception and opioid receptor pharmacology. This technical guide provides a comprehensive overview of the current understanding of Bam-12P's mechanism of action, with a focus on its interaction with the kappa-opioid receptor (KOR) and sensory neuron-specific receptors (SNSRs). This document details its signaling pathways, quantitative activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in pain management and drug development.

Introduction

Bam-12P is an endogenous opioid peptide originally isolated from bovine adrenal medulla. It is a 12-amino acid peptide that plays a role in pain perception and stress responses. Notably, Bam-12P exhibits a distinct receptor activity profile, acting as a potent agonist at both the kappa-opioid receptor (KOR) and sensory neuron-specific receptors (SNSRs), which are G protein-coupled receptors (GPCRs). This dual activity suggests a complex role in modulating nociceptive pathways, making it a subject of significant research interest for its potential therapeutic applications.

Receptor Interaction and Binding Affinity

Bam-12P's biological effects are initiated by its binding to specific cell surface receptors. The primary targets identified to date are the kappa-opioid receptor and sensory neuron-specific receptors.

Kappa-Opioid Receptor (KOR)

The kappa-opioid receptor is a class A GPCR, and its activation is associated with analgesia, as well as less desirable effects such as dysphoria. Bam-12P has been shown to be a potent activator of the human KOR (hKOR).

Sensory Neuron-Specific Receptors (SNSRs)

SNSRs are a family of G protein-coupled receptors predominantly expressed in small-diameter sensory neurons, which are crucial for transmitting pain signals. Bam-12P's interaction with SNSRs highlights its potential role in modulating pain at the peripheral level.

Quantitative Data on Receptor Activity

LigandReceptorAssay TypeValue
Bam-12PhKORFunctional Activity (EC50)101 nM

Signaling Pathways

Upon binding to its target receptors, Bam-12P initiates intracellular signaling cascades that ultimately lead to a physiological response. As both KOR and SNSRs are GPCRs, they share a general mechanism of signal transduction.

General GPCR Signaling Cascade

The binding of an agonist like Bam-12P to a GPCR induces a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein (composed of α, β, and γ subunits). The activated Gα subunit dissociates from the Gβγ dimer and both can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C. This leads to changes in the concentration of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), which in turn activate protein kinases and other cellular responses. The specific G protein subtype (e.g., Gi, Gq, Gs) coupled to the receptor determines the precise downstream signaling pathway. Opioid receptors, including KOR, typically couple to inhibitory G proteins (Gi/o).

GPCR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bam12P Bam-12P (Ligand) Receptor GPCR (KOR / SNSR) Bam12P->Receptor Binding GProtein G Protein (αβγ) Receptor->GProtein Activation Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response (e.g., Analgesia) SecondMessenger->CellularResponse Initiation

A generalized G protein-coupled receptor (GPCR) signaling pathway initiated by Bam-12P.

Experimental Protocols

The characterization of Bam-12P's mechanism of action relies on a variety of established experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a ligand (Bam-12P) to its receptor.

Methodology:

  • Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., hKOR) are isolated.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand (Bam-12P).

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of Bam-12P that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow Start Start PrepareReagents Prepare Receptor Membranes, Radioligand, and Bam-12P dilutions Start->PrepareReagents Incubate Incubate Receptor, Radioligand, and Bam-12P PrepareReagents->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Measure Quantify Radioactivity Filter->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay to determine Bam-12P's receptor affinity.
In Vivo Antinociceptive Assay: Formalin Test

The formalin test is a widely used model of tonic chemical pain to evaluate the analgesic properties of compounds.

Methodology:

  • Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.

  • Drug Administration: Bam-12P or a vehicle control is administered to the animals.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: The animal's behavior is observed and scored for nociceptive responses (e.g., licking, flinching, or biting of the injected paw) in two distinct phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The duration of nociceptive behaviors is quantified and compared between the Bam-12P treated group and the control group to assess the analgesic effect.

Formalin Test Workflow Start Start Acclimation Acclimate Animal to Test Chamber Start->Acclimation Administration Administer Bam-12P or Vehicle Acclimation->Administration Injection Inject Formalin into Hind Paw Administration->Injection Observation Observe and Score Nociceptive Behavior (Phase 1 & 2) Injection->Observation Analysis Analyze and Compare Pain Scores Observation->Analysis End End Analysis->End

In-Depth Technical Guide to the Binding Affinity of the Endogenous Opioid Peptide BAM-12P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding characteristics of the Bovine Adrenal Medulla docosapeptide, BAM-12P. Initially misconstrued as a receptor, BAM-12P is an endogenous opioid peptide derived from the precursor protein proenkephalin[1][2][3]. It plays a significant role in the modulation of pain and other neurological processes through its interaction with specific G-protein coupled receptors (GPCRs). The primary focus of this document is to detail the binding affinity of BAM-12P to its principal target, the κ-opioid receptor (KOR), and its interaction with sensory neuron-specific receptors (SNSRs). This guide will delve into the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and the associated signaling pathways.

Quantitative Binding Affinity of BAM-12P

BAM-12P has been identified as a potent agonist at the κ-opioid receptor[1]. While specific Ki, Kd, or IC50 values for BAM-12P are not extensively reported in publicly available literature, its characterization as a "potent competitor" at kappa binding sites suggests a high affinity in the nanomolar range[1]. For context, other proenkephalin-derived peptides and related opioid compounds exhibit a range of affinities for opioid receptors. For example, the related peptide BAM-22P is a potent agonist for Mas-related G-protein coupled receptor X1 (MRGPRX1) with EC50 values ranging from 16 to 800 nM, and also a potent opioid agonist with an IC50 of 1.3 nM in a guinea pig ileum preparation.

To provide a framework for understanding the binding affinity of BAM-12P, the following table includes representative binding data for other relevant opioid peptides and ligands.

Ligand/PeptideReceptor TargetBinding ParameterValue (nM)Reference
BAM-22P Opioid ReceptorsIC501.3
BAM-22P MRGPRX1EC5016 - 800
Fentanyl µ-opioid ReceptorKi1.35[4]
Carfentanil µ-opioid ReceptorKi0.22[4]
R-methadone µ1-opioid ReceptorIC503.0[5]
R-methadone µ2-opioid ReceptorIC506.9[5]

This table is for contextual purposes and does not contain direct binding data for BAM-12P due to its limited availability in the cited literature.

Experimental Protocols for Determining Binding Affinity

The binding affinity of BAM-12P to its target receptors can be determined using established experimental techniques, primarily radioligand binding assays. Below are detailed methodologies that can be adapted for this purpose.

Radioligand Competition Binding Assay for κ-Opioid Receptor

This assay measures the ability of BAM-12P to displace a radiolabeled ligand with known affinity for the κ-opioid receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line expressing the human κ-opioid receptor (e.g., CHO-KOR cells).

  • Radioligand: A high-affinity κ-opioid receptor radioligand such as [³H]-U69,593 or [³H]-diprenorphine.

  • Test Compound: BAM-12P peptide.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity κ-opioid receptor agonist (e.g., U-50,488H).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

2. Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare KOR-expressing cell membranes prep_ligands Prepare serial dilutions of BAM-12P and controls prep_radioligand Prepare radioligand solution mix_components Incubate membranes, radioligand, and BAM-12P/ controls prep_radioligand->mix_components filtration Rapid filtration to separate bound and free radioligand mix_components->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity using scintillation counter washing->counting calc_ic50 Calculate IC50 value counting->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay. (Max Width: 760px)

3. Detailed Procedure:

  • Membrane Preparation: Homogenize cells expressing the κ-opioid receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of BAM-12P. For total binding, omit BAM-12P. For non-specific binding, add a saturating concentration of a non-radiolabeled KOR agonist.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of BAM-12P that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The binding of BAM-12P to its target receptors initiates intracellular signaling cascades that mediate its physiological effects.

κ-Opioid Receptor Signaling

The κ-opioid receptor is a canonical G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gαi/o.

KOR_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway BAM12P BAM-12P KOR κ-Opioid Receptor BAM12P->KOR binds Gi_Go Gαi/o KOR->Gi_Go activates beta_arrestin β-Arrestin-2 KOR->beta_arrestin recruits AC Adenylyl Cyclase Gi_Go->AC inhibits Gbetagamma Gβγ Gi_Go->Gbetagamma cAMP ↓ cAMP AC->cAMP GIRK ↑ GIRK Channel Activity Gbetagamma->GIRK Ca_channel ↓ Ca²⁺ Channel Activity Gbetagamma->Ca_channel p38_MAPK p38 MAPK Activation beta_arrestin->p38_MAPK

Caption: Signaling pathways of the κ-opioid receptor. (Max Width: 760px)

G-Protein Dependent Pathway:

  • Upon BAM-12P binding, the KOR undergoes a conformational change, leading to the activation of the Gαi/o protein.

  • The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • The Gβγ subunit dissociates and can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions hyperpolarize the neuron, reducing its excitability.

β-Arrestin Dependent Pathway:

  • Agonist binding can also lead to the phosphorylation of the KOR by G-protein coupled receptor kinases (GRKs).

  • This phosphorylation promotes the recruitment of β-arrestin-2, which can lead to receptor desensitization and internalization.

  • The β-arrestin-2 pathway can also initiate distinct signaling cascades, such as the activation of p38 mitogen-activated protein kinase (MAPK), which has been associated with the aversive effects of some KOR agonists.

Sensory Neuron-Specific Receptor (SNSR) Signaling

BAM peptides, including BAM-12P, have been shown to be endogenous agonists for a family of sensory neuron-specific G-protein coupled receptors (SNSRs), which are also known as Mas-related G-protein coupled receptors (Mrgprs).

SNSR_signaling cluster_receptor_snsr Sensory Neuron Membrane cluster_gprotein_snsr Downstream Signaling BAM12P_snsr BAM-12P SNSR SNSR/Mrgpr BAM12P_snsr->SNSR binds Gq_11 Gαq/11 SNSR->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Nociceptor_sensitization Nociceptor Sensitization Ca_release->Nociceptor_sensitization PKC->Nociceptor_sensitization

Caption: Postulated signaling pathway for SNSRs. (Max Width: 760px)

The precise signaling pathways of SNSRs are still under active investigation, but they are known to be involved in the modulation of nociception (pain perception). It is generally believed that upon ligand binding, SNSRs couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These downstream events can lead to the sensitization of nociceptors, contributing to pain signaling.

Conclusion

References

Endogenous Function of Bam-12P in the Adrenal Medulla: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenal medulla, a critical component of the sympathoadrenal system, is a primary source of circulating catecholamines, namely epinephrine and norepinephrine. These hormones are crucial for the "fight-or-flight" response and homeostatic regulation. Co-localized and co-secreted with catecholamines from adrenal chromaffin cells are a variety of neuropeptides derived from the precursor protein proenkephalin A. Among these is Bam-12P, a dodecapeptide whose precise endogenous function within the adrenal medulla remains an area of active investigation. This technical guide synthesizes the current understanding of the adrenal medullary opioid system, proposes a putative role for Bam-12P based on available evidence for related peptides, and provides detailed experimental protocols to facilitate further research into its specific function.

Introduction: The Adrenal Medulla and its Neuropeptide Milieu

The adrenal medulla is a neuroendocrine tissue composed primarily of chromaffin cells. These cells synthesize, store, and secrete catecholamines in response to stimulation by the splanchnic nerve. The secretory vesicles of chromaffin cells contain not only catecholamines but also a cocktail of other bioactive molecules, including ATP, chromogranins, and various neuropeptides.

Proenkephalin A is a major precursor protein expressed in adrenal chromaffin cells. Its proteolytic processing gives rise to several opioid peptides, including Met-enkephalin, Leu-enkephalin, and larger, C-terminally extended peptides such as Bam-12P, BAM-22P, and Peptide F.[1] The co-release of these peptides with catecholamines suggests a potential modulatory role in adrenal medullary function or at downstream target tissues.

The Putative Role of Bam-12P in Adrenal Medullary Function

While direct experimental evidence for the specific function of Bam-12P in the adrenal medulla is limited, a compelling hypothesis based on the actions of other endogenous opioids in this tissue is that Bam-12P acts as an autocrine or paracrine feedback inhibitor of catecholamine secretion.

This hypothesis is supported by the following observations:

  • Presence of Opioid Receptors: Bovine adrenal medulla has been shown to express multiple opioid receptor subtypes, including mu (µ), delta (δ), and kappa (κ) receptors.[2]

  • Inhibitory Action of Opioids: Opioid receptor agonists have been demonstrated to inhibit nicotine-induced catecholamine release from cultured bovine adrenal chromaffin cells.[1] This suggests that endogenous opioids, upon their release, can act on presynaptic or cell-surface opioid receptors to dampen further catecholamine secretion.

  • Co-localization and Co-release: The storage of proenkephalin A-derived peptides within the same chromaffin granules as catecholamines ensures their simultaneous release upon stimulation.[3]

The proposed mechanism involves Bam-12P, upon release into the synaptic cleft or interstitial space, binding to specific opioid receptors on the chromaffin cell surface. This binding is hypothesized to initiate a signaling cascade that ultimately reduces the excitability of the cell and/or inhibits the exocytotic machinery, thereby attenuating further catecholamine release.

Quantitative Data on Opioid Modulation of Catecholamine Secretion

Direct quantitative data for the effect of Bam-12P on catecholamine secretion is not currently available in the scientific literature. However, studies on the general effects of opioids provide a framework for the expected inhibitory action.

AgonistCell TypeStimulusMeasured EffectPotency (IC50/EC50)Reference
Opioid Agonists (general)Bovine Adrenal Chromaffin CellsNicotineInhibition of Catecholamine ReleaseNot specified[1]

Note: This table highlights the current gap in knowledge and underscores the need for experiments utilizing Bam-12P to determine its specific potency and efficacy in modulating catecholamine secretion.

Signaling Pathways

Proposed Signaling Pathway for Bam-12P in Chromaffin Cells

Based on the known signaling mechanisms of opioid receptors, the following pathway is proposed for Bam-12P's inhibitory action on catecholamine secretion.

Bam12P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bam12P Bam-12P OpioidReceptor Opioid Receptor (putative µ, δ, or κ) Bam12P->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Ca_ion Ca_channel->Ca_ion Influx PKA PKA cAMP->PKA Activation PKA->Ca_channel Modulation Exocytosis Catecholamine Exocytosis Ca_ion->Exocytosis Triggers

Proposed signaling pathway for Bam-12P in adrenal chromaffin cells.
General Catecholamine Secretion Pathway

The primary stimulus for catecholamine secretion is the release of acetylcholine (ACh) from the splanchnic nerve, which activates nicotinic acetylcholine receptors (nAChRs) on chromaffin cells.

Catecholamine_Secretion_Pathway cluster_synapse Synaptic Cleft cluster_membrane Chromaffin Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding Na_channel Na⁺ Channel nAChR->Na_channel Opening Depolarization Membrane Depolarization Na_channel->Depolarization Na⁺ Influx Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Ca²⁺ Influx Depolarization->Ca_channel Opening Exocytosis Catecholamine Exocytosis Ca_ion->Exocytosis Triggers

General pathway of catecholamine secretion in adrenal chromaffin cells.

Experimental Protocols

To elucidate the precise function of Bam-12P, a series of well-established experimental protocols can be employed.

Isolation and Primary Culture of Bovine Adrenal Chromaffin Cells

This protocol describes the isolation of chromaffin cells from bovine adrenal glands, a widely used model system.

Materials:

  • Fresh bovine adrenal glands

  • Locke's buffer (154 mM NaCl, 5.6 mM KCl, 2.2 mM CaCl₂, 1.0 mM MgCl₂, 10 mM glucose, 5 mM HEPES, pH 7.4)

  • Collagenase (Type I) solution (0.5 mg/mL in Locke's buffer)

  • DNase I (10 µg/mL)

  • Percoll gradient solutions (e.g., 25% and 50%)

  • Culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin)

  • Collagen-coated culture dishes

Procedure:

  • Transport adrenal glands on ice in Locke's buffer.

  • In a sterile hood, dissect the adrenal medulla from the cortex.

  • Mince the medullary tissue into small pieces.

  • Digest the tissue with collagenase and DNase I solution at 37°C with gentle agitation.

  • Filter the cell suspension to remove undigested tissue.

  • Purify chromaffin cells using a Percoll density gradient.

  • Wash and resuspend the purified cells in culture medium.

  • Plate the cells on collagen-coated dishes and incubate at 37°C in a humidified 5% CO₂ atmosphere.

Chromaffin_Cell_Isolation_Workflow AdrenalGland Bovine Adrenal Gland Dissection Dissection of Adrenal Medulla AdrenalGland->Dissection Mincing Mincing of Medullary Tissue Dissection->Mincing Digestion Enzymatic Digestion (Collagenase, DNase I) Mincing->Digestion Filtration Filtration Digestion->Filtration Purification Percoll Gradient Centrifugation Filtration->Purification Plating Cell Plating and Culture Purification->Plating

References

Structural Conformation of Bam 12P Peptide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide derived from the precursor protein proenkephalin-A, with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu. It is classified as an endogenous opioid peptide and has been isolated from the bovine adrenal medulla. Functionally, this compound is known to be a potent agonist for the sensory neuron-specific receptor (SNSR) and is involved in pain perception and stress responses. Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics targeting opioid receptors.

This technical guide provides an overview of the structural information available for this compound, details the standard experimental methodologies used to determine the conformation of such peptides, and presents visual workflows to aid in understanding the processes involved.

Structural Data of this compound

However, computational studies have been performed to elucidate its spatial structure. A theoretical conformational analysis of this compound has suggested that its structure can be represented by a set of 23 low-energy conformations. This indicates that, like many other small peptides, this compound likely exists as a dynamic ensemble of interconverting structures in solution rather than a single rigid conformation. The presence of a proline residue in its sequence (Pro-11) can introduce a significant turn or kink in the peptide backbone, further influencing its conformational landscape.

Given the lack of specific experimental data, the following sections will detail the generalized experimental protocols that are industry-standard for determining the structural conformation of a peptide such as this compound.

Experimental Protocols for Peptide Structural Analysis

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure content (α-helix, β-sheet, β-turn, and random coil).

Methodology:

  • Sample Preparation:

    • The this compound peptide is synthesized and purified to >95% purity, typically by high-performance liquid chromatography (HPLC).

    • The purified peptide is dissolved in an appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be optically transparent in the far-UV region.

    • The peptide concentration is accurately determined, for example, by UV absorbance at 280 nm if aromatic residues are present (like Tyrosine in this compound) or by quantitative amino acid analysis. A typical concentration range for CD analysis is 0.1-1.0 mg/mL.

  • Instrumentation and Data Acquisition:

    • A CD spectropolarimeter is used for the measurements.

    • The instrument is purged with dry nitrogen gas to minimize the absorption of UV light by oxygen.

    • A quartz cuvette with a short path length (e.g., 0.1 cm) is used to minimize solvent absorption.

    • Spectra are typically recorded from 260 nm down to 190 nm at a constant temperature (e.g., 25°C).

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

    • A baseline spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

  • Data Analysis:

    • The raw CD signal (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

    • The resulting spectrum is analyzed using deconvolution algorithms (e.g., CDSSTR, CONTINLL, SELCON3) with a reference set of proteins with known structures.

    • The analysis provides an estimation of the percentage of α-helix, β-sheet, β-turn, and random coil conformations in the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-resolution technique that can provide detailed information about the three-dimensional structure of peptides in solution at the atomic level. It relies on the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation:

    • A higher concentration of the peptide is required for NMR than for CD, typically in the range of 0.5-5 mM.

    • The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to minimize the solvent proton signal.

    • The pH of the sample is adjusted to the desired value.

    • For more complex analyses, isotopic labeling (¹³C, ¹⁵N) of the peptide may be necessary.

  • NMR Experiments and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 600 MHz or higher) is used.

    • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed:

      • 1D ¹H NMR: Provides a general overview of the sample's purity and folding state.

      • 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons that are part of the same amino acid spin system.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the tertiary structure.

      • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used for assigning backbone amide protons and nitrogens in ¹⁵N-labeled peptides.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

    • Constraint Extraction:

      • Distance Restraints: NOESY cross-peak intensities are used to derive upper distance limits between pairs of protons.

      • Dihedral Angle Restraints: J-coupling constants can be used to restrain the peptide backbone dihedral angles (φ, ψ).

    • Structure Calculation: The experimental restraints are used as input for molecular dynamics and/or simulated annealing algorithms to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Visualizations

Experimental Workflow for Peptide Structure Determination

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Spectroscopy cluster_nmr NMR Spectroscopy synthesis Peptide Synthesis hplc HPLC Purification (>95%) synthesis->hplc cd_sample Sample Preparation (0.1-1.0 mg/mL in Buffer) hplc->cd_sample nmr_sample Sample Preparation (0.5-5 mM in D2O/H2O) hplc->nmr_sample cd_acq Data Acquisition (190-260 nm) cd_sample->cd_acq cd_analysis Data Analysis (Deconvolution) cd_acq->cd_analysis cd_result Secondary Structure % (α-helix, β-sheet, etc.) cd_analysis->cd_result nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY) nmr_sample->nmr_acq nmr_analysis Resonance Assignment & Constraint Extraction nmr_acq->nmr_analysis nmr_calc Structure Calculation (Molecular Dynamics) nmr_analysis->nmr_calc nmr_result 3D Structure Ensemble nmr_calc->nmr_result

Caption: Workflow for determining the structural conformation of a peptide.

This compound Peptide Origin and Relationship

bam12p_relationship proenkephalin Proenkephalin-A (Precursor Protein) cleavage Enzymatic Cleavage proenkephalin->cleavage bam12p This compound Peptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu) cleavage->bam12p met_enkephalin Met-enkephalin (Tyr-Gly-Gly-Phe-Met) bam12p->met_enkephalin contains sequence of receptor Opioid Receptors (e.g., SNSR) bam12p->receptor binds to

Caption: Relationship of this compound to its precursor and functional target.

Conclusion

While the precise, experimentally determined three-dimensional structure of this compound remains to be fully elucidated and published in detail, computational analyses suggest a flexible peptide that exists in an ensemble of low-energy conformations. The established methodologies of Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provide a robust framework for future studies to determine its structural properties in various solvent environments, which will be invaluable for understanding its biological function and for the development of new analgesic drugs.

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution and Use of Bam 12P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide originally isolated from bovine adrenal medulla. It is an endogenous opioid peptide and a potent agonist for sensory neuron-specific G protein-coupled receptors (GPCRs), particularly the Mas-related G protein-coupled receptor member B2 (MrgprB2) in mice and its human ortholog, MRGPRX2. Its activity at these receptors, which are expressed in sensory neurons and mast cells, implicates it in pain perception, neurogenic inflammation, and itch. This document provides detailed protocols for the dissolution of this compound and its application in common in vitro assays to facilitate research into its physiological roles and therapeutic potential.

Dissolution of this compound

This compound is typically supplied as a lyophilized powder. Proper dissolution is critical for accurate and reproducible experimental results. The choice of solvent depends on the final concentration required and the compatibility with the intended in vitro assay.

Solubility Data

SolventMaximum Recommended ConcentrationNotes
Sterile, Deionized Water Up to 2 mg/mL[1]Recommended for most cell-based assays. Ensure the water is of high purity (e.g., Milli-Q or equivalent).
Dimethyl Sulfoxide (DMSO) ≥ 10 mg/mL[2]Suitable for preparing high-concentration stock solutions. Minimize the final DMSO concentration in assays to avoid solvent effects (typically ≤ 0.1%).
Acetonitrile Recommended for concentrations > 2 mg/mL[1]Primarily used for analytical techniques like HPLC. May not be suitable for all cell-based assays.
Protocol for Reconstituting this compound

This protocol describes the preparation of a stock solution, which can then be diluted to working concentrations for various assays.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water or high-purity DMSO

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully add the desired volume of sterile water or DMSO to the vial to achieve the target stock concentration (e.g., 1 mg/mL or 1 mM).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Experimental Protocols for In Vitro Assays

The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. This compound, acting through Gq-coupled receptors like MrgprB2/X2, is expected to induce a transient increase in intracellular calcium.

Materials:

  • Cells expressing the target receptor (e.g., HEK293 cells transiently or stably expressing MrgprB2 or MRGPRX2, or primary sensory neurons).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127 (for aiding dye loading).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • This compound working solutions (diluted from stock in assay buffer).

  • Positive control (e.g., ATP or another known agonist for the expressed receptor).

  • Fluorescence microscope or plate reader capable of kinetic measurements.

Protocol:

  • Cell Plating: Seed cells onto black-walled, clear-bottom 96-well or 384-well plates and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to the wells and measure the baseline fluorescence for a few minutes.

  • Compound Addition: Add this compound working solutions to the wells while continuously recording the fluorescence.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀) to represent the calcium response. Plot the peak response against the log of the this compound concentration to determine the EC₅₀.

Experimental Workflow for Calcium Imaging Assay

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis plate Plate cells in 96/384-well plate load Load cells with calcium indicator dye plate->load wash Wash to remove excess dye load->wash baseline Measure baseline fluorescence wash->baseline add_bam Add this compound working solutions baseline->add_bam record Record fluorescence change over time add_bam->record calculate Calculate ΔF/F₀ plot Plot dose-response curve calculate->plot ec50 Determine EC₅₀ plot->ec50

Caption: Workflow for the Calcium Imaging Assay.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation. This compound may also signal through Gi proteins, leading to a decrease in intracellular cAMP levels.

Materials:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells expressing the receptor of interest).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • This compound working solutions.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer (provided with the kit).

Protocol:

  • Cell Stimulation:

    • Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-20 minutes.

    • Add this compound at various concentrations and incubate for a further 15-30 minutes.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen assay format (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log of the this compound concentration to determine the IC₅₀.

Experimental Workflow for cAMP Assay

G cluster_stim Cell Stimulation cluster_detect Detection cluster_analysis Analysis pde Pre-incubate with PDE inhibitor add_bam Add this compound pde->add_bam add_fsk Add Forskolin add_bam->add_fsk lyse Lyse cells add_fsk->lyse measure Measure cAMP (e.g., HTRF, ELISA) lyse->measure std_curve Generate standard curve calc Calculate cAMP concentration std_curve->calc plot Plot inhibition curve calc->plot ic50 Determine IC₅₀ plot->ic50 G cluster_react Reaction cluster_detect Detection cluster_analysis Analysis setup Combine membranes, GDP, and this compound initiate Add [³⁵S]GTPγS setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate by filtration incubate->terminate wash Wash filters terminate->wash count Scintillation counting wash->count specific_binding Calculate specific binding plot Plot dose-response curve specific_binding->plot params Determine EC₅₀ and Emax plot->params G Bam12P This compound Mrgpr MrgprB2/X2 Bam12P->Mrgpr Binds to Gq Gαq/11 Mrgpr->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Responses (e.g., Degranulation) Ca_release->Downstream PKC->Downstream G Bam12P This compound OpioidR Opioid Receptor (e.g., µ, δ) Bam12P->OpioidR Binds to Gi Gαi/o OpioidR->Gi Activates Gbg Gβγ OpioidR->Gbg Releases AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_channel ↑ K⁺ Efflux Gbg->K_channel Ca_channel ↓ Ca²⁺ Influx Gbg->Ca_channel Hyperpol Hyperpolarization K_channel->Hyperpol Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Hyperpol->Neurotransmitter

References

Application Notes and Protocols for Bam 12P in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide derived from proenkephalin-A, known to act as an agonist for the kappa-opioid receptor (KOR).[1][2][3] As a G protein-coupled receptor (GPCR), the activation of KOR by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit.[4][5] This leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][6] These signaling pathways are implicated in various physiological processes, making KOR agonists a subject of interest for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activity and signaling pathways. The protocols are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.

Data Presentation

Table 1: Summary of this compound Properties

PropertyDescriptionReference
Sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu[1]
Molecular Weight ~1424.66 g/mol [1]
Receptor Target Kappa-Opioid Receptor (KOR)[2][3]
Primary Signaling Gαi/o protein coupling, inhibition of adenylyl cyclase[4][5]
Solubility Soluble in aqueous solutions. For cell culture, dissolve in sterile water or a suitable buffer.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeConcentration RangeNotesReference
Receptor Binding Assays 1 nM - 10 µMTo determine binding affinity (Ki).[7]
cAMP Accumulation Assays 10 nM - 100 µMTo measure the inhibition of adenylyl cyclase.[3][8]
Cell Viability/Cytotoxicity Assays 1 µM - 200 µMTo assess the effect on cell health and proliferation.[9][10]
GTPγS Binding Assays 10 nM - 10 µMTo measure G protein activation.[4][7]

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent cell lines suitable for studying this compound, such as Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

Materials:

  • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418 for stable cell lines)[2]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.

  • Seed new culture vessels at the desired density (e.g., 1 x 10^5 cells/mL).

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.[11]

Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or sterile PBS

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or PBS to a stock concentration of 1 mM. For example, for 1 mg of peptide (MW ~1424.66), add 702 µL of solvent.

  • Gently vortex or pipette to dissolve the peptide completely.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions (prepared by diluting the stock solution in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 200 µM). Include a vehicle control (medium without this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.[10]

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • CHO-hKOR cells (or other suitable cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • Forskolin (an adenylyl cyclase activator)

  • This compound working solutions

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

Procedure:

  • Seed CHO-hKOR cells in a 96-well plate and grow to confluency.

  • On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.

  • Add 50 µL of assay buffer containing various concentrations of this compound to the wells.

  • Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve to determine the EC50 of this compound for cAMP inhibition.[3][8]

Visualizations

Signaling Pathway of this compound via Kappa-Opioid Receptor

Bam12P_Signaling Bam12P This compound KOR Kappa-Opioid Receptor (KOR) Bam12P->KOR Binds and Activates G_protein Gi/o Protein (α, β, γ subunits) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_channels Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Cellular_response Cellular Response (e.g., reduced excitability) Ion_channels->Cellular_response

Caption: this compound signaling through the kappa-opioid receptor.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with This compound and controls adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Bam 12P." Following an extensive search, no compound with this designation and relevant application in primary neuron cultures could be identified. It is presumed that this may be a typographical error or a compound not widely documented in publicly available scientific literature. Therefore, these application notes have been generated using Baicalin , a well-characterized flavonoid with extensive research demonstrating its neuroprotective effects in primary neurons and neuronal cell lines, as a representative compound. The provided protocols and data are based on published findings for Baicalin and are intended to serve as a comprehensive guide for researchers investigating neuroprotective agents.

Introduction

Baicalin is a flavonoid derived from the roots of Scutellaria baicalensis and has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal injury.[1][2][3] Its mechanisms of action are multifaceted, primarily involving antioxidant and anti-apoptotic effects.[1][4] Baicalin has been shown to mitigate neuronal damage induced by excitotoxicity, oxidative stress, and apoptosis by modulating key signaling pathways, including the PI3K/Akt and NF-κB/MAPK pathways, and regulating the expression of apoptosis-related proteins such as the Bcl-2 family and caspases.[1][5][6][7] These application notes provide a detailed overview of the use of Baicalin in primary neuron cultures, including recommended concentrations, experimental protocols for assessing its neuroprotective effects, and a summary of its mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of Baicalin in primary neuron and neuronal cell line cultures based on published literature.

Table 1: Recommended Concentrations of Baicalin for Neuroprotection

Cell TypeInjury ModelEffective Baicalin Concentration RangeNotesReference(s)
HT-22 (mouse hippocampal neuronal cell line)Glutamate (5 mM)10, 30, 50 µMDose-dependent attenuation of glutamate-induced cytotoxicity, ROS production, and apoptosis.[1]
Primary rat cortical neuronsHydrogen Peroxide (H₂O₂) (300 µM)10, 20, 40, 80, 200 µMDose-dependent increase in cell viability and reduction in LDH release.[8]
SH-SY5Y (human neuroblastoma cell line)Glutamate (10 mM)40 µMReduction of neuronal apoptosis.[5]
Primary mouse cortical astrocytesLPS (50 ng/mL) + IFNγ (10 ng/mL)10, 50, 100 µMPre-treatment for 60 minutes followed by co-treatment.[9]

Table 2: Summary of Baicalin's Effects on Key Apoptotic and Signaling Proteins

Protein/ParameterEffect of Baicalin TreatmentInjury ModelCell TypeReference(s)
Bcl-2UpregulationGlutamateHT-22[1]
BaxDownregulationGlutamateHT-22[1]
Caspase-3 (cleaved)DownregulationGlutamate, Spinal Cord InjuryHT-22, Rat model[1][5]
Reactive Oxygen Species (ROS)ReductionGlutamate, H₂O₂HT-22, Primary rat cortical neurons[1][8]
PI3K/Akt phosphorylationUpregulationSpinal Cord InjurySH-SY5Y[5]
NF-κBDownregulationSpinal Cord InjurySH-SY5Y[5]

Signaling Pathways and Experimental Workflow

Baicalin's Neuroprotective Signaling Pathway

Baicalin_Signaling Glutamate Glutamate Excitotoxicity ROS ↑ Reactive Oxygen Species (ROS) Glutamate->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Baicalin Baicalin Baicalin->ROS PI3K_Akt PI3K/Akt Pathway Baicalin->PI3K_Akt NFkB NF-κB Pathway Baicalin->NFkB PI3K_Akt->Bcl2 PI3K_Akt->Caspase3 Survival Neuronal Survival PI3K_Akt->Survival NFkB->Bax

Caption: Signaling pathway of Baicalin's neuroprotective effects.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow start Start: Primary Neuron Culture (e.g., Cortical or Hippocampal) treatment Pre-treatment with Baicalin (Various Concentrations) start->treatment injury Induce Neuronal Injury (e.g., Glutamate, H₂O₂) treatment->injury incubation Incubation (e.g., 24 hours) injury->incubation viability Cell Viability Assay (MTT, LDH) incubation->viability apoptosis Apoptosis Assay (TUNEL, Caspase-3 activity) incubation->apoptosis western Western Blot Analysis (Bcl-2, Bax, p-Akt) incubation->western ros ROS Measurement (DCFDA) incubation->ros end End: Data Analysis and Conclusion viability->end apoptosis->end western->end ros->end

Caption: Experimental workflow for evaluating Baicalin's neuroprotective effects.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from standard procedures for isolating and culturing primary cortical neurons.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate®-E Medium

  • Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™

  • Papain and DNase I

  • Poly-D-lysine (PDL) and Laminin

  • Sterile dissection tools

  • Sterile conical tubes and culture plates/coverslips

Procedure:

  • Coat Culture Surfaces: Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, for enhanced attachment, coat with 5 µg/mL laminin for at least 4 hours at 37°C.

  • Tissue Dissection: Aseptically dissect the cerebral cortices from E18 embryos in ice-cold Hibernate®-E medium. Carefully remove the meninges.

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Incubate the tissue in a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 µg/mL) at 37°C for 20-30 minutes with gentle agitation.

    • Stop the digestion by adding a papain inhibitor or by washing with Hibernate®-E medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette in supplemented Neurobasal® Plus medium until a single-cell suspension is achieved.

  • Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a desired density (e.g., 1 x 10⁵ to 2.5 x 10⁵ cells/cm²) onto the pre-coated culture surfaces.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, perform a half-medium change with fresh, pre-warmed supplemented Neurobasal® Plus medium. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).

Protocol 2: Assessment of Baicalin's Neuroprotective Effect against Glutamate-Induced Excitotoxicity

This protocol is based on methodologies used to study excitotoxicity in neuronal cultures.[1]

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • Baicalin stock solution (dissolved in DMSO)

  • L-Glutamic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Baicalin Pre-treatment:

    • Prepare working concentrations of Baicalin (e.g., 10, 30, 50 µM) in pre-warmed culture medium. Ensure the final DMSO concentration is below 0.1%.

    • Remove the existing medium from the neuron cultures and replace it with the Baicalin-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cultures for 1 hour at 37°C.

  • Induction of Neuronal Injury:

    • Prepare a stock solution of L-Glutamic acid in sterile water or culture medium.

    • Add L-Glutamic acid directly to the wells to a final concentration of 5 mM. Include a control group that does not receive glutamate.

    • Incubate the cultures for 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the results to the untreated control group to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the procedure for detecting changes in the expression of key apoptotic proteins following treatment.[1][5]

Materials:

  • Treated primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • At the end of the experimental treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them by boiling in Laemmli sample buffer for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for BAM12P, a Sensory Neuron-Specific Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Adrenal Medulla 12-peptide (BAM12P) is a dodecapeptide derived from the precursor proenkephalin. While initially investigated for its opioid activity, emerging research has highlighted its function as an agonist for a specific class of G-protein coupled receptors known as Mas-related G-protein coupled receptors (Mrgprs). These receptors, particularly the human MRGPRX1 and its rodent ortholog MrgprC11, are predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG), positioning them as key players in nociception and pruritus (itch).[1]

This document provides detailed application notes and experimental protocols for utilizing BAM12P as a tool to investigate the function of sensory neuron-specific receptors. The information herein is intended to guide researchers in the effective use of BAM12P for in vitro and in vivo studies aimed at understanding sensory neuron biology and for the development of novel analgesic and anti-pruritic therapeutics.

Data Presentation

The following table summarizes the available quantitative data on the potency of BAM12P and its related peptide, BAM8-22, at sensory neuron-specific receptors and opioid receptors. This data is crucial for designing experiments and interpreting results, particularly concerning the selectivity of BAM12P.

LigandReceptorAssay TypePotency (EC50/Ki)Reference
BAM12P Human Kappa-Opioid Receptor (hKOR)Functional Assay (Activation)101 nM[2]
BAM8-22Human MRGPRX1Functional Assay (Activation)8 - 150 nM
BAM8-22Opioid ReceptorsBinding AffinityNo Affinity

Signaling Pathways and Experimental Workflow

Signaling Pathway of BAM12P at MRGPRX1

Activation of MRGPRX1 by BAM12P is believed to initiate a signaling cascade primarily through the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG can activate protein kinase C (PKC). Downstream of this, evidence suggests the modulation of transient receptor potential (TRP) channels and tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels, leading to neuronal depolarization and the generation of action potentials.

BAM12P_Signaling_Pathway BAM12P BAM12P MRGPRX1 MRGPRX1 BAM12P->MRGPRX1 binds G_protein Gαq/11 MRGPRX1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces Depolarization Neuronal Depolarization Ca_release->Depolarization TRP_channels TRP Channels PKC->TRP_channels modulates Na_channels TTX-r Na⁺ Channels PKC->Na_channels modulates TRP_channels->Depolarization contributes to Na_channels->Depolarization contributes to Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: Signaling pathway of BAM12P upon binding to MRGPRX1.

Experimental Workflow

A typical experimental workflow for investigating the effects of BAM12P on sensory neurons involves primary cell culture, followed by functional assays such as calcium imaging and electrophysiology, and can be extended to in vivo behavioral models.

Experimental_Workflow start Start culture Primary Sensory Neuron Culture (e.g., from DRG) start->culture in_vitro In Vitro Assays culture->in_vitro in_vivo In Vivo Behavioral Assays (Rodent Models) culture->in_vivo ca_imaging Calcium Imaging in_vitro->ca_imaging epys Electrophysiology (Patch-Clamp) in_vitro->epys data_analysis Data Analysis & Interpretation ca_imaging->data_analysis epys->data_analysis injection Intrathecal/Intradermal BAM12P Administration in_vivo->injection behavior Behavioral Observation (e.g., Nocifensive, Pruritic) injection->behavior behavior->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying BAM12P.

Experimental Protocols

Calcium Imaging of Primary Sensory Neurons

This protocol describes how to measure changes in intracellular calcium concentration in cultured dorsal root ganglion (DRG) neurons in response to BAM12P application.

Materials:

  • Primary DRG neuron culture (e.g., from neonatal rats or mice)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated glass coverslips or 96-well plates

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • BAM12P stock solution (e.g., 1 mM in sterile water or DMSO)

  • Ionomycin (positive control)

  • Fluorescence microscope with appropriate filter sets and a camera for time-lapse imaging

Procedure:

  • Cell Culture:

    • Isolate DRGs from neonatal rodents and dissociate them into single cells using collagenase and dispase.

    • Plate the neurons on poly-D-lysine/laminin-coated coverslips or plates at a suitable density.

    • Culture the neurons for 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells gently with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.

  • Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • Acquire a stable baseline fluorescence signal for 1-2 minutes.

    • Apply BAM12P at the desired final concentration (e.g., 100 nM to 1 µM) via the perfusion system.

    • Record the fluorescence changes for 5-10 minutes.

    • At the end of the experiment, apply a saturating concentration of Ionomycin (e.g., 5 µM) to obtain the maximum calcium response (Fmax) for data normalization.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for recording changes in membrane potential and ion channel activity in DRG neurons upon application of BAM12P.

Materials:

  • Primary DRG neuron culture on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH.

  • BAM12P stock solution

Procedure:

  • Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage and perfuse with external solution.

  • Recording:

    • Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

    • Once in proximity to the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Current-clamp: Record the resting membrane potential. Inject current steps to elicit action potentials and establish a baseline firing frequency.

    • Voltage-clamp: Hold the neuron at a potential of -60 mV to record inward currents.

  • BAM12P Application:

    • Establish a stable baseline recording for several minutes.

    • Apply BAM12P (e.g., 100 nM to 1 µM) to the recording chamber via a perfusion system.

    • In current-clamp mode, record any changes in membrane potential and action potential firing.

    • In voltage-clamp mode, record any induced inward or outward currents.

  • Data Analysis:

    • Analyze changes in resting membrane potential, action potential frequency, and current amplitude before and after BAM12P application.

    • Construct current-voltage (I-V) relationships if voltage steps were applied.

In Vivo Behavioral Assay for Nociception and Pruritus

This protocol describes the assessment of pain-like (nocifensive) and itch-like (pruritic) behaviors in rodents following intrathecal administration of BAM12P.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • BAM12P sterile solution in saline

  • Intrathecal injection setup (e.g., 30-gauge needle and microsyringe)

  • Observation chambers with a clear floor for monitoring

  • Video recording equipment

Procedure:

  • Animal Habituation:

    • Habituate the animals to the injection procedure and observation chambers for several days prior to the experiment to minimize stress-induced responses.

  • Intrathecal Injection:

    • Briefly restrain the animal.

    • Perform a lumbar puncture between the L5 and L6 vertebrae. A tail flick is indicative of a successful dural puncture.

    • Inject a small volume (e.g., 10 µl for rats, 5 µl for mice) of BAM12P solution or vehicle (saline) into the intrathecal space.

  • Behavioral Observation:

    • Immediately after injection, place the animal in the observation chamber.

    • Record the animal's behavior for at least 30-60 minutes.

    • Score for nocifensive behaviors: licking, biting, or flinching of the hind paws and tail.

    • Score for pruritic behaviors: scratching bouts directed towards the injection site or other parts of the body. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the paw returning to the floor.

  • Data Analysis:

    • Quantify the total number and duration of nocifensive and pruritic behaviors for each animal.

    • Compare the behavioral scores between the BAM12P-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Disclaimer: All experimental protocols involving animals must be approved by the institution's Animal Care and Use Committee and conducted in accordance with relevant guidelines and regulations. The concentrations and dosages provided are suggestions and may require optimization for specific experimental conditions.

References

Application Notes: Bam12P in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bam12P is a peptide derived from the precursor proenkephalin-A, incorporating the Met-enkephalin sequence, which is known to mimic the effects of opiates in pain perception.[1] It functions as a potent endogenous agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1), a receptor predominantly expressed in small-diameter primary sensory neurons (nociceptors) in humans.[2][3][4] This restricted expression pattern makes MRGPRX1 an attractive therapeutic target for the development of novel analgesics with potentially fewer side effects than current pain medications.[3][4][5] Bam12P and related peptides, such as BAM8-22, have demonstrated efficacy in attenuating pain in various preclinical models, particularly those for neuropathic and inflammatory pain.[2][5] These application notes provide an overview of the use of Bam12P in pain research, including its mechanism of action, experimental protocols for in vivo models, and a summary of key quantitative data.

Mechanism of Action

Bam12P exerts its analgesic effects primarily through the activation of the MRGPRX1 receptor on nociceptive neurons.[2][3] Due to species differences, MRGPRX1 agonists do not activate rodent receptors, necessitating the use of humanized transgenic animal models for in vivo studies.[2][4] Upon binding to MRGPRX1, Bam12P initiates a Gαi/o-protein coupled signaling cascade.[3] This leads to the inhibition of high-voltage-activated Ca2+ channels, which in turn attenuates spinal nociceptive transmission and reduces the release of neurotransmitters involved in pain signaling.[2][4][5] This mechanism effectively dampens the excitability of sensory neurons, leading to a reduction in pain perception.

Bam12P_Signaling_Pathway cluster_intracellular Intracellular Space Bam12P Bam12P MRGPRX1 MRGPRX1 Bam12P->MRGPRX1 G_protein Gαi/o Protein MRGPRX1->G_protein Activates Ca_channel High-Voltage Activated Ca2+ Channel G_protein->Ca_channel Inhibits Ca_ion Ca2+ Ca_channel->Ca_ion Blocks Influx Nociceptive_Transmission Reduced Nociceptive Transmission Ca_channel->Nociceptive_Transmission Results in Analgesia Analgesia Nociceptive_Transmission->Analgesia CCI_Workflow cluster_pre_surgery Baseline cluster_surgery Induction of Neuropathy cluster_post_surgery Pain Development & Drug Testing cluster_analysis Data Analysis Baseline_PWL Measure Baseline Paw Withdrawal Latency (PWL) CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Baseline_PWL->CCI_Surgery Development Allow 7-14 days for Neuropathic Pain Development CCI_Surgery->Development Confirm_Hyper Confirm Hypersensitivity (Measure PWL) Development->Confirm_Hyper Drug_Admin Intrathecal Injection of Bam12P or Vehicle Confirm_Hyper->Drug_Admin Post_Drug_PWL Measure PWL at Multiple Time Points Drug_Admin->Post_Drug_PWL Analysis Compare PWL between Bam12P and Vehicle Groups Post_Drug_PWL->Analysis

References

Application Notes and Protocols: Radiolabeling of Bam 12P for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P is a dodecapeptide with the amino acid sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH.[1] It is derived from the precursor proenkephalin-A and acts as a potent endogenous agonist for the sensory neuron specific receptor (SNSR), exhibiting both opioid and non-opioid receptor-mediated antinociceptive effects.[1] The presence of a tyrosine residue in its sequence makes it a suitable candidate for radiolabeling with iodine isotopes, such as Iodine-125 (¹²⁵I), a commonly used radionuclide for receptor binding assays due to its suitable half-life of approximately 60 days and ease of detection.[2][3]

This document provides a detailed protocol for the radiolabeling of this compound with ¹²⁵I using the Iodogen method, a mild oxidative technique that minimizes damage to the peptide.[3][4][5] It also covers the purification of the radiolabeled peptide and its application in saturation and competitive receptor binding assays to determine key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled competitor compounds.

Data Presentation

Table 1: Materials and Reagents for Radiolabeling and Purification

Material/ReagentSupplier/GradeNotes
This compoundResearch Grade
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)Commercially availableCan be pre-coated in reaction vials.
Sodium Iodide (Na¹²⁵I)High specific activityCarrier-free is recommended.
Sodium Phosphate Buffer (0.5 M, pH 7.4)Molecular Biology Grade
Sodium MetabisulfiteACS GradeTo terminate the reaction.
Bovine Serum Albumin (BSA)RIA GradeFor blocking non-specific binding.
Sephadex G-25 or equivalent size-exclusion columnCommercially availableFor purification.
Acetonitrile (ACN)HPLC GradeFor HPLC purification.
Trifluoroacetic Acid (TFA)HPLC GradeFor HPLC purification.
C18 Reverse-Phase HPLC ColumnCommercially availableFor HPLC purification.

Table 2: Typical Results of a Saturation Binding Assay

[¹²⁵I]-Bam 12P (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.115002001300
0.560008005200
1.01000015008500
2.518000300015000
5.025000500020000
10.030000800022000
20.0320001000022000
40.0325001050022000

Table 3: Typical Results of a Competitive Binding Assay

Competitor (nM)[¹²⁵I]-Bam 12P Bound (CPM)% Inhibition
0100000
0.195005
1800020
10500050
100200080
1000110089
10000100090

Experimental Protocols

I. Radiolabeling of this compound with ¹²⁵I using the Iodogen Method

This protocol is designed to be a gentle method for radioiodination, which is particularly important for peptides containing methionine residues like this compound, as harsher methods like the Chloramine-T method can lead to oxidation and loss of biological activity.[5][6][7]

Materials:

  • This compound (10 µg)

  • Iodogen-coated reaction vials (100 µg Iodogen per vial)

  • Sodium Phosphate Buffer (0.5 M, pH 7.4)

  • Na¹²⁵I (1 mCi)

  • Sodium Metabisulfite solution (1 mg/mL in phosphate buffer)

  • Bovine Serum Albumin (BSA) solution (1% w/v in phosphate buffer)

Procedure:

  • Reconstitute 10 µg of this compound in 50 µL of 0.5 M Sodium Phosphate Buffer (pH 7.4).

  • Carefully add 1 mCi of Na¹²⁵I to the this compound solution.

  • Transfer the mixture to an Iodogen-coated reaction vial.

  • Incubate the reaction for 10-15 minutes at room temperature with occasional gentle agitation.

  • Terminate the reaction by transferring the reaction mixture to a clean tube containing 100 µL of sodium metabisulfite solution.

  • Add 100 µL of 1% BSA solution to reduce non-specific binding of the radiolabeled peptide during purification.

II. Purification of [¹²⁵I]-Bam 12P

Purification is essential to separate the radiolabeled peptide from unreacted free ¹²⁵I and other reaction components.[1] Reverse-phase HPLC is the preferred method for achieving high purity.[8][9][10]

A. Size-Exclusion Chromatography (Rapid Purification):

  • Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., 0.1 M ammonium acetate).

  • Load the reaction mixture onto the column.

  • Elute with the equilibration buffer and collect fractions (e.g., 0.5 mL).

  • Monitor the radioactivity of each fraction using a gamma counter. The first peak of radioactivity corresponds to the labeled peptide, while the second, larger peak is the free ¹²⁵I.[1]

  • Pool the fractions containing the purified [¹²⁵I]-Bam 12P.

B. Reverse-Phase High-Performance Liquid Chromatography (HPLC) (High-Purity Purification):

  • System: A standard HPLC system with a UV detector and a radioactivity detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Procedure:

    • Inject the terminated reaction mixture onto the HPLC column.

    • Monitor the elution profile at 214 nm and with the radioactivity detector.

    • The major radioactive peak co-eluting with the unlabeled this compound standard corresponds to the purified [¹²⁵I]-Bam 12P.

    • Collect the peak fractions containing the purified radiolabeled peptide.

    • Lyophilize the collected fractions to remove the solvent.

III. Quality Control of [¹²⁵I]-Bam 12P

A. Determination of Specific Activity:

The specific activity (Ci/mmol) of the radiolabeled peptide is a critical parameter for binding assays.[11]

  • Calculate the molar amount of this compound used in the labeling reaction.

  • Determine the total radioactivity incorporated into the peptide by counting an aliquot of the purified [¹²⁵I]-Bam 12P.

  • Calculate the specific activity using the following formula: Specific Activity (Ci/mmol) = (Total Radioactivity in Curies) / (Total moles of peptide)

B. Radiochemical Purity:

Analyze an aliquot of the purified [¹²⁵I]-Bam 12P by HPLC to determine its radiochemical purity. The purity should ideally be >95%.

IV. Receptor Binding Assays

These assays are performed to characterize the interaction of [¹²⁵I]-Bam 12P with its receptor.[12][13][14]

A. Saturation Binding Assay:

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[12][13]

Materials:

  • Purified [¹²⁵I]-Bam 12P

  • Receptor source (e.g., cell membranes or tissue homogenates)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Set up a series of assay tubes.

  • To each tube, add a constant amount of receptor preparation.

  • Add increasing concentrations of [¹²⁵I]-Bam 12P to the tubes.

  • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.

  • Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separate the bound and unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax.

B. Competitive Binding Assay:

This assay determines the inhibitory constant (Ki) of unlabeled competitor compounds.[12][13]

Procedure:

  • Set up assay tubes containing the receptor preparation and a constant concentration of [¹²⁵I]-Bam 12P (typically at or below its Kd value).

  • Add different concentrations of the unlabeled competitor to the tubes.

  • Include a "total binding" control (no competitor) and a "non-specific binding" control (a high concentration of unlabeled this compound).

  • Incubate the tubes to allow the binding to reach equilibrium.

  • Separate the bound and unbound radioligand by rapid filtration.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters.

  • Plot the percentage of specific binding as a function of the competitor concentration and use non-linear regression to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_purification Purification cluster_application Application Bam12P This compound Reaction Reaction Mixture Bam12P->Reaction Na125I Na¹²⁵I Na125I->Reaction Iodogen Iodogen Vial Iodogen->Reaction Termination Termination (Sodium Metabisulfite) Reaction->Termination HPLC Reverse-Phase HPLC Termination->HPLC Purified Purified [¹²⁵I]-Bam 12P HPLC->Purified Binding_Assay Receptor Binding Assays Purified->Binding_Assay Data_Analysis Data Analysis (Kd, Bmax, Ki) Binding_Assay->Data_Analysis

Caption: Experimental workflow for radiolabeling this compound and its use in binding studies.

Saturation_Binding_Logic cluster_assay Saturation Binding Assay cluster_data Data Analysis Ligand Increasing [¹²⁵I]-Bam 12P] Incubation Incubation to Equilibrium Ligand->Incubation Receptor Constant [Receptor] Receptor->Incubation Filtration Separation of Bound/Free Incubation->Filtration Counting Gamma Counting Filtration->Counting Total Total Binding Counting->Total NSB Non-Specific Binding (+ excess unlabeled ligand) Counting->NSB Specific Specific Binding = Total - NSB Total->Specific NSB->Specific Plot Plot Specific Binding vs. [Ligand] Specific->Plot Analysis Non-linear Regression Plot->Analysis Results Kd & Bmax Analysis->Results

Caption: Logical flow of a saturation binding experiment and subsequent data analysis.

References

In Vivo Administration of Bam12P in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam12P is a dodecapeptide derived from the precursor protein proenkephalin-A. It contains the Met-enkephalin sequence, which is known to mimic the effects of opioid drugs, suggesting a role in pain perception and stress response.[1] In vivo studies have indicated that Bam12P produces both opioid and non-opioid receptor-mediated antinociceptive (pain-reducing) effects.[1] This document provides detailed application notes and protocols for the in vivo administration of Bam12P in rodent models, including intracerebroventricular, intravenous, subcutaneous, and oral routes. The information is compiled from established methodologies for peptide administration in rodents and specific data available for Bam12P and closely related peptides, such as BAM-22P.

Mechanism of Action Signaling Pathway

Bam12P, a proenkephalin-A-derived peptide, is believed to exert its effects through interaction with opioid receptors, and potentially other sensory neuron-specific receptors, to modulate pain signaling pathways. The precise downstream signaling cascade following Bam12P binding is a subject of ongoing research. A simplified, putative signaling pathway is depicted below.

Bam12P_Signaling_Pathway Bam12P Bam12P OpioidReceptor Opioid Receptor (μ, δ, κ) Bam12P->OpioidReceptor Binds G_Protein G-protein (Gi/Go) OpioidReceptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter IonFlux ↓ Ca²⁺ influx ↑ K⁺ efflux IonChannels->IonFlux IonFlux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Putative signaling pathway of Bam12P leading to analgesia.

Quantitative Data Summary

Due to the limited number of published studies detailing specific in vivo administration of Bam12P, a comprehensive table of quantitative data is not available. However, data from studies on the closely related peptide, BAM-22P, can provide a valuable starting point for dose-ranging studies.

PeptideAdministration RouteSpeciesDose RangeObserved EffectReference
BAM-22PIntrathecal (i.t.)Rat1.5 - 15 nmolDose-dependent suppression of nocifensive behaviors in the formalin test.[2][3][2][3]
BAM-22PIntracerebroventricular (i.c.v.)MouseNot specifiedProduced a substantial analgesic effect.[2][2]
BAM-22PMicroinjection into Rostral Ventromedial Medulla (RVM)Rat10 - 20 nmol10 nmol produced a naloxone-reversible antinociceptive effect in some animals; 20 nmol had no effect.[4][4]

Experimental Protocols

Vehicle Preparation

For the preparation of Bam12P solutions for in vivo administration, the following vehicle is recommended based on manufacturer data:

  • For concentrations up to 2 mg/ml: Use distilled water.[1]

  • For concentrations above 2 mg/ml: Acetonitrile is recommended.[1]

It is crucial to ensure the final solution is sterile and pyrogen-free, especially for intravenous and intracerebroventricular administrations. This can be achieved by using sterile, pyrogen-free water and filtering the final solution through a 0.22 µm syringe filter.

Intracerebroventricular (ICV) Administration

This method allows for the direct delivery of Bam12P into the central nervous system, bypassing the blood-brain barrier.

Materials:

  • Bam12P peptide

  • Sterile vehicle (e.g., sterile distilled water or artificial cerebrospinal fluid)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical tools (scalpel, drill, sutures)

Procedure:

a. Surgical Implantation of Guide Cannula:

  • Anesthetize the rodent using an appropriate anesthetic regimen.

  • Secure the animal in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda for stereotaxic coordinates.

  • Drill a small hole in the skull over the target lateral ventricle.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision around the implant.

  • Allow the animal to recover for at least one week before injections.

b. Intracerebroventricular Injection:

  • Gently restrain the conscious animal.

  • Remove the dummy cannula from the guide cannula.

  • Connect the injection cannula to the microinjection pump via tubing.

  • Insert the injection cannula into the guide cannula.

  • Infuse the desired volume of Bam12P solution at a slow, controlled rate (e.g., 0.5 µl/min).

  • Leave the injection cannula in place for a short period (e.g., 1 minute) to allow for diffusion.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

Workflow for ICV Administration:

ICV_Workflow Start Start Anesthesia Anesthetize Rodent Start->Anesthesia Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Surgical Implantation of Guide Cannula Stereotaxic->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Injection ICV Injection of Bam12P Recovery->Injection Behavioral Behavioral/Physiological Assessment Injection->Behavioral End End Behavioral->End

Workflow for intracerebroventricular administration of Bam12P.

Intravenous (IV) Administration

IV administration allows for rapid and complete systemic delivery of Bam12P.

Materials:

  • Bam12P peptide

  • Sterile vehicle (e.g., sterile saline)

  • Appropriate gauge needle (e.g., 27-30G for mice) and syringe

  • Restrainer for rodents

  • Heat lamp (optional, for vasodilation)

Procedure:

  • Prepare the Bam12P solution in a sterile syringe.

  • Place the rodent in a suitable restrainer.

  • If necessary, warm the tail using a heat lamp to induce vasodilation of the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Insert the needle into one of the lateral tail veins at a shallow angle.

  • Slowly inject the Bam12P solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Subcutaneous (SC) Administration

SC administration provides a slower absorption rate compared to IV injection.

Materials:

  • Bam12P peptide

  • Sterile vehicle

  • Appropriate gauge needle and syringe

  • Restrainer

Procedure:

  • Prepare the Bam12P solution in a sterile syringe.

  • Gently restrain the rodent.

  • Lift a fold of skin on the back, between the shoulder blades.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Inject the Bam12P solution, creating a small bolus under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion.

Oral (PO) Administration

Oral administration is the least invasive method but may have low bioavailability for peptides.

Materials:

  • Bam12P peptide

  • Vehicle suitable for oral administration (e.g., water, methylcellulose solution)

  • Oral gavage needle (with a ball tip)

  • Syringe

Procedure:

  • Prepare the Bam12P solution in a syringe fitted with an oral gavage needle.

  • Securely restrain the rodent.

  • Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach.

  • Slowly administer the Bam12P solution.

  • Carefully withdraw the gavage needle.

Considerations and Future Directions

  • Dosage: The optimal dosage of Bam12P for any administration route needs to be determined empirically through dose-response studies. The dosages used for BAM-22P can serve as a starting point for central administration studies.

  • Pharmacokinetics: To fully characterize the in vivo behavior of Bam12P, pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Blood-Brain Barrier Permeability: The ability of Bam12P to cross the blood-brain barrier after peripheral administration (IV, SC, PO) is a critical factor for its potential as a centrally-acting therapeutic and requires further investigation.

  • Stability: The in vivo stability of Bam12P should be assessed, as peptides can be susceptible to degradation by proteases.

These protocols and notes provide a framework for researchers to begin investigating the in vivo effects of Bam12P in rodent models. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Bam 12P in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bam 12P, a dodecapeptide derived from the precursor proenkephalin-A, has emerged as a valuable tool in the study of sensory neuron activation and pain modulation.[1] It functions as a potent agonist for the Mas-related G protein-coupled receptor member B2 (MrgprB2), the mouse ortholog of the human MRGPRX2.[2] These receptors are predominantly expressed on sensory neurons and mast cells, playing a crucial role in nociception and pseudo-allergic reactions.[2][3] Unlike classical opioid peptides also derived from proenkephalin-A, this compound's activity at MrgprB2 is not antagonized by naloxone, indicating a distinct signaling pathway.[3]

These application notes provide a comprehensive guide to utilizing this compound in competitive binding assays to screen for and characterize novel ligands targeting the MrgprB2/MRGPRX2 receptor. The provided protocols detail the necessary steps for membrane preparation, radioligand binding assays, and data analysis, enabling researchers to effectively employ this compound in their drug discovery and development workflows.

Mechanism of Action and Signaling Pathway

This compound elicits its biological effects by binding to and activating the MrgprB2/MRGPRX2 receptor. This receptor is a G protein-coupled receptor (GPCR), and its activation by this compound initiates a downstream signaling cascade. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C-beta (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to cellular responses such as mast cell degranulation and neuronal excitation.

There is also evidence suggesting that MrgprB2/MRGPRX2 can signal through β-arrestin pathways, which may play a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling events.

Signaling Pathway of this compound via MrgprB2/MRGPRX2

Bam12P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bam12P This compound MrgprB2 MrgprB2/MRGPRX2 Bam12P->MrgprB2 Binds to G_protein Gq/11 MrgprB2->G_protein Activates beta_arrestin β-Arrestin MrgprB2->beta_arrestin Recruits PLCb PLCβ G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response beta_arrestin->Cellular_Response

Caption: this compound signaling through the MrgprB2/MRGPRX2 receptor.

Data Presentation

While specific high-affinity binding of proenkephalin-A derived peptides like this compound to sensory neuron-specific receptors has been reported to be in the nanomolar range, a precise K_i_ or IC50 value for this compound binding to MrgprB2/MRGPRX2 is not consistently available in the current literature.[3] The following table provides a template for presenting quantitative data obtained from a competitive binding assay.

CompoundReceptorRadioligandK_i_ (nM)IC50 (nM)Hill Slope
This compound (Reference) MrgprB2[¹²⁵I]-Bam 12P[Expected in low nM range][To be determined]~1.0
Test Compound 1 MrgprB2[¹²⁵I]-Bam 12P[Experimental Value][Experimental Value][Experimental Value]
Test Compound 2 MrgprB2[¹²⁵I]-Bam 12P[Experimental Value][Experimental Value][Experimental Value]

Experimental Protocols

Protocol 1: Membrane Preparation from MrgprB2-Expressing Cells

This protocol describes the preparation of cell membranes from a cell line stably expressing the MrgprB2 receptor (e.g., HEK293 or CHO cells).

Materials:

  • MrgprB2-expressing cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors), ice-cold

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Storage Buffer (50 mM Tris-HCl, pH 7.4, with 10% glycerol)

  • BCA Protein Assay Kit

Procedure:

  • Culture MrgprB2-expressing cells to confluency in appropriate cell culture flasks.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Experimental Workflow for Membrane Preparation

Membrane_Prep_Workflow Start Start: MrgprB2-Expressing Cells Wash_Cells Wash with ice-cold PBS Start->Wash_Cells Harvest_Cells Harvest cells by scraping Wash_Cells->Harvest_Cells Centrifuge_1 Centrifuge at 1,000 x g Harvest_Cells->Centrifuge_1 Resuspend_Lysis Resuspend in Lysis Buffer Centrifuge_1->Resuspend_Lysis Homogenize Homogenize (Dounce or Sonication) Resuspend_Lysis->Homogenize Centrifuge_2 Centrifuge at 1,000 x g Homogenize->Centrifuge_2 Collect_Supernatant Collect Supernatant Centrifuge_2->Collect_Supernatant Centrifuge_3 Centrifuge at 40,000 x g Collect_Supernatant->Centrifuge_3 Resuspend_Storage Resuspend pellet in Storage Buffer Centrifuge_3->Resuspend_Storage Protein_Assay Determine Protein Concentration Resuspend_Storage->Protein_Assay Store Aliquot and Store at -80°C Protein_Assay->Store

Caption: Workflow for preparing membranes from MrgprB2-expressing cells.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay using a radiolabeled this compound (e.g., [¹²⁵I]-Bam 12P) to determine the binding affinity of unlabeled test compounds for the MrgprB2 receptor.

Materials:

  • MrgprB2 membrane preparation (from Protocol 1)

  • Radiolabeled this compound (e.g., [¹²⁵I]-Bam 12P)

  • Unlabeled this compound (for determining non-specific binding and as a reference compound)

  • Test compounds

  • Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compounds and unlabeled this compound in Assay Buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of Assay Buffer (for total binding) or unlabeled this compound (10 µM final concentration for non-specific binding) or test compound dilution.

      • 50 µL of radiolabeled this compound (at a final concentration close to its K_d_).

      • 100 µL of the diluted MrgprB2 membrane preparation (typically 10-50 µg of protein per well).

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled this compound) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the inhibition constant (K_i_) for each test compound using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand.

Workflow for Competitive Binding Assay

Competitive_Binding_Workflow Start Start: Prepare Reagents Setup_Plate Set up 96-well plate (Buffer/Competitor, Radioligand, Membranes) Start->Setup_Plate Incubate Incubate at RT for 60-90 min Setup_Plate->Incubate Filter Filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity (CPM) Wash->Count Analyze_Data Analyze Data (Calculate Specific Binding, IC50, Ki) Count->Analyze_Data End End: Determine Binding Affinity Analyze_Data->End

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as a specific and potent agonist for the MrgprB2/MRGPRX2 receptor, making it an indispensable tool for researchers investigating the roles of these receptors in sensory perception, pain, and inflammatory responses. The competitive binding assay protocols provided here offer a robust framework for identifying and characterizing novel modulators of this important therapeutic target. By following these detailed methodologies, scientists in both academic and industrial settings can advance our understanding of MrgprB2/MRGPRX2 signaling and accelerate the development of new therapeutics for a range of related disorders.

References

Application Notes and Protocols for Immunohistochemical Detection of BAP1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BRCA1-associated protein 1 (BAP1) is a crucial tumor suppressor protein that functions as a deubiquitinating enzyme.[1][2][3][4] Encoded by the BAP1 gene, it is involved in a multitude of cellular processes, including the regulation of gene expression, DNA damage repair, cell cycle control, and cell death.[1][5] BAP1 is predominantly found in the nucleus and acts by removing ubiquitin from target proteins, thereby influencing their stability and function.[1][6] Mutations and loss of BAP1 expression are frequently observed in various malignancies, such as uveal melanoma, malignant pleural mesothelioma, clear cell renal cell carcinoma, and cutaneous melanoma, making it a significant diagnostic and prognostic biomarker.[2][7][8] Immunohistochemistry (IHC) is a widely utilized technique to assess BAP1 protein expression in tissue samples, where the loss of nuclear staining can indicate the presence of BAP1 gene mutations.[7][8][9][10]

Signaling Pathway Involving BAP1

BAP1 is a key regulator in several signaling pathways. It can influence the NF-κB signaling pathway, and mutations in BAP1 may lead to an immunosuppressive microenvironment in tumors like uveal melanoma.[11] Additionally, BAP1 has been shown to regulate the AMPK-mTOR signaling pathway by deubiquitinating and stabilizing the tumor suppressor LKB1.[12] Its interaction with various proteins like HCF-1, ASXL1, and FOXK1/2 allows it to be part of chromatin-remodeling complexes, thereby modulating gene expression.[6]

BAP1_Signaling_Pathway cluster_nucleus Nucleus BAP1 BAP1 HCF1 HCF-1 BAP1->HCF1 interacts with ASXL1 ASXL1 BAP1->ASXL1 interacts with FOXK1_2 FOXK1/2 BAP1->FOXK1_2 interacts with LKB1 LKB1 BAP1->LKB1 deubiquitinates & stabilizes NFkB NF-κB Pathway BAP1->NFkB inhibits Chromatin Chromatin Remodeling & Gene Expression BAP1->Chromatin DNA_Repair DNA Damage Repair BAP1->DNA_Repair HCF1->Chromatin ASXL1->Chromatin FOXK1_2->Chromatin AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits

Caption: A simplified diagram of BAP1's role in cellular signaling pathways.

Immunohistochemistry Protocol for BAP1 on Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of BAP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials

  • FFPE tissue sections (4-5 µm thick) on positively charged slides[13]

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 75%)[14]

  • Deionized or distilled water

  • Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0 or Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity[14]

  • Wash buffer (e.g., PBS or TBS with Tween-20)

  • Blocking buffer (e.g., 1% BSA or normal serum)

  • Primary antibody against BAP1

  • Polymer-based detection system (e.g., HRP-conjugated secondary antibody)

  • Chromogen (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Experimental Workflow

IHC_Workflow start Start deparaffinization Deparaffinization and Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody detection_system Detection System Incubation primary_antibody->detection_system chromogen Chromogen Application detection_system->chromogen counterstain Counterstaining chromogen->counterstain dehydration_clearing Dehydration and Clearing counterstain->dehydration_clearing mounting Mounting and Coverslipping dehydration_clearing->mounting end End mounting->end

Caption: A flowchart illustrating the major steps in the immunohistochemistry protocol.

Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 10 minutes each.

    • Immerse in 100% ethanol: 2 changes, 10 minutes each.

    • Immerse in 95% ethanol: 1 change, 5 minutes.

    • Immerse in 70% ethanol: 1 change, 5 minutes.

    • Rinse with deionized water.[15]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., Tris-EDTA, pH 9.0). The optimal heating time and temperature should be determined, but a common method is heating for 20-30 minutes.[4]

    • Allow slides to cool to room temperature.

    • Rinse with wash buffer.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[14]

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with a blocking buffer for 30 minutes at room temperature to reduce non-specific binding.[15]

  • Primary Antibody Incubation:

    • Incubate sections with the primary BAP1 antibody at the recommended dilution (see table below) for 30-60 minutes at room temperature or overnight at 4°C.[3][15]

  • Detection System:

    • Rinse with wash buffer.

    • Apply a polymer-based detection system (e.g., HRP-polymer) and incubate for 30 minutes at room temperature.[3]

    • Rinse with wash buffer.

  • Chromogen Application:

    • Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 5-10 minutes).[3]

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-3 minutes.[14]

    • Rinse with deionized water.

    • "Blue" the sections in a suitable solution (e.g., Tacha's Bluing Solution or tap water).[3]

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (75%, 95%, 100%).[14]

    • Clear in xylene.[14]

    • Mount with a permanent mounting medium.

Antibody and Protocol Parameters

ParameterRecommendation
Recommended Antibody Clones C-4, BSB-109, EPR22826-65[16]
Primary Antibody Dilution 1:25 - 1:500 (dependent on antibody clone and detection system)[4][16]
Incubation Time 30-60 minutes at room temperature or overnight at 4°C[3][15]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) in an alkaline buffer (e.g., Tris-EDTA pH 9.0)[16]
Detection System Polymer-based HRP detection system[3]

Quality Control and Interpretation

  • Positive Tissue Control: Tonsil or appendix tissue should be used as a positive control. In these tissues, a distinct nuclear staining should be observed in most cells.[7][16]

  • Internal Positive Control: Non-neoplastic cells within the specimen, such as stromal cells, lymphocytes, or normal epithelial cells, should exhibit nuclear BAP1 staining and serve as an internal positive control.[7]

  • Negative Control: A negative control should be performed by omitting the primary antibody to ensure the absence of non-specific staining from the detection system.

  • Staining Interpretation: BAP1 is a nuclear protein. A positive result is indicated by distinct nuclear staining in tumor cells. Loss of nuclear BAP1 expression in tumor cells, in the presence of positive internal controls, is considered a negative result and is indicative of BAP1 inactivation.[7][10] Cytoplasmic staining should be interpreted with caution and is generally not considered specific.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Bam 12P Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Adrenal Medulla (BAM) 12P is a dodecapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu (YGGFMRRVGRPE). It is an endogenous opioid peptide derived from the precursor protein proenkephalin-A.[1] Bam 12P functions as a potent agonist for sensory neuron-specific G-protein coupled receptors (SNSRs), implicating it in the modulation of pain perception and stress responses.[1] Accurate and sensitive quantification of this compound fragments is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting pain pathways. This document provides detailed protocols for the analysis of this compound fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for peptide quantification.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to and activating sensory neuron-specific receptors (SNSRs), which are a family of G-protein coupled receptors (GPCRs). The activation of these receptors on nociceptive (pain-sensing) neurons initiates a downstream signaling cascade that modulates neuronal excitability and neurotransmitter release. The general mechanism involves the dissociation of the G-protein subunits, which in turn can modulate the activity of various ion channels and enzymes, ultimately leading to either an increase or decrease in pain signaling.

This compound Signaling Pathway Bam_12P This compound Peptide SNSR Sensory Neuron-Specific Receptor (GPCR) Bam_12P->SNSR Binding and Activation G_Protein G-Protein Activation (α, βγ subunit dissociation) SNSR->G_Protein Second_Messengers Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->Second_Messengers Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+ channels) Second_Messengers->Ion_Channels Neuronal_Excitability Altered Neuronal Excitability Ion_Channels->Neuronal_Excitability Pain_Perception Modulation of Pain Perception Neuronal_Excitability->Pain_Perception

Figure 1. Simplified signaling pathway of this compound in sensory neurons.

Experimental Protocols

Sample Preparation from Neuronal Tissue

This protocol outlines the extraction of this compound fragments from neuronal tissue, such as dorsal root ganglia or spinal cord, for subsequent LC-MS/MS analysis.

Materials:

  • Homogenization Buffer: 0.1% Trifluoroacetic acid (TFA) in water, with protease inhibitors

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: 0.1% TFA in water

  • SPE Wash Solution: 5% Methanol, 0.1% TFA in water

  • SPE Elution Solution: 60% Acetonitrile, 0.1% TFA in water

  • Lyophilizer or vacuum concentrator

Procedure:

  • Excise neuronal tissue and immediately flash-freeze in liquid nitrogen to prevent degradation.

  • Homogenize the frozen tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the peptide fragments.

  • Condition an SPE cartridge by passing 3 mL of Conditioning Solution.

  • Equilibrate the SPE cartridge with 3 mL of Equilibration Solution.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of Wash Solution to remove salts and other impurities.

  • Elute the peptides with 1.5 mL of Elution Solution into a clean collection tube.

  • Dry the eluted sample using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried peptide extract in a suitable volume of LC-MS grade water with 0.1% formic acid for analysis.

Quantitative Analysis by LC-MS/MS using Multiple Reaction Monitoring (MRM)

This protocol describes the setup for a quantitative LC-MS/MS analysis of this compound using a triple quadrupole mass spectrometer in MRM mode. Stable isotope-labeled this compound should be used as an internal standard for accurate quantification.

LC-MS/MS System:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-40% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

Experimental Workflow for LC-MS/MS Analysis:

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue_Homogenization Tissue Homogenization Peptide_Extraction Solid Phase Extraction Tissue_Homogenization->Peptide_Extraction Reconstitution Reconstitution in Mobile Phase A Peptide_Extraction->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation ESI_Ionization Electrospray Ionization (ESI+) HPLC_Separation->ESI_Ionization MRM_Detection MRM Detection on Triple Quadrupole MS ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Figure 2. Experimental workflow for the LC-MS/MS analysis of this compound.

Data Presentation

The following tables provide illustrative quantitative data for the MRM analysis of this compound. Note: These values are predicted based on common peptide fragmentation patterns and require empirical optimization for your specific instrument and experimental conditions.

Table 1: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative FragmentDwell Time (ms)
This compound712.8875.4y750
712.8689.3y650
712.8533.2y550
This compound (Internal Standard)717.8885.4y750
717.8699.3y650
717.8543.2y550

Precursor ion for this compound (MW: 1423.6 g/mol ) is the doubly charged ion [M+2H]²⁺. The internal standard is assumed to have a +10 Da mass shift.

Table 2: Illustrative Collision Energy Optimization for this compound

Precursor Ion (m/z)Product Ion (m/z)Illustrative Collision Energy (eV)
712.8875.425
712.8689.322
712.8533.220

Table 3: Example Quantification Data of this compound in Bovine Adrenal Medulla

Sample IDTissue Weight (mg)This compound Concentration (pmol/g tissue)% RSD (n=3)
Control 1105.215.84.2
Control 298.714.95.1
Control 3101.516.23.8

This data is hypothetical and for illustrative purposes only.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of this compound fragments by LC-MS/MS. The high sensitivity and specificity of the MRM method allow for accurate measurement of this neuropeptide in complex biological matrices. These methods are essential tools for researchers in neuroscience and drug development investigating the role of this compound in pain and other neurological processes. It is imperative to empirically optimize the LC and MS parameters for your specific instrumentation to ensure the highest quality data.

References

Troubleshooting & Optimization

Bam 12P solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the Bam-12P peptide in aqueous buffers.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of Bam-12P.

Q1: My lyophilized Bam-12P powder won't dissolve in neutral pH buffers like PBS (pH 7.4). What should I do?

A1: This is a common issue due to the basic nature of Bam-12P. The peptide has a high theoretical isoelectric point (pI) of 11.05, meaning it carries a net positive charge at neutral or acidic pH.[1] For optimal solubility, a slightly acidic environment is recommended.

  • Recommended Action: Try dissolving the peptide in a small amount of a sterile, dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), before adding your aqueous buffer.[2][3] Once dissolved in the acidic solution, you can slowly add your desired buffer (e.g., PBS or Tris) to reach the final concentration. This method ensures the peptide is fully protonated and thus more soluble.

Q2: I've dissolved Bam-12P in an acidic solution and then added my buffer, but now I see precipitation.

A2: Precipitation upon addition of a neutral or higher pH buffer can occur if the final pH of the solution is too close to the peptide's pI, or if the peptide concentration is too high for the buffer's capacity.

  • Recommended Action:

    • Check the Final pH: Ensure the final pH of your peptide solution is well below the pI of 11.05. A pH of 5-6 is often a good starting point for basic peptides.

    • Dilute Further: You may have exceeded the solubility limit at that specific pH and buffer concentration. Try preparing a more dilute stock solution.

    • Slow Addition: When adding the buffer to your dissolved peptide, do so dropwise while gently vortexing. This can prevent localized concentration gradients that lead to precipitation.

Q3: My Bam-12P solution appears cloudy or has formed a gel.

A3: Cloudiness or gel formation can indicate aggregation, which is common for peptides, especially at high concentrations.

  • Recommended Action:

    • Sonication: Briefly sonicate the solution in a water bath. This can help to break up aggregates.[3]

    • Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid in dissolution. Avoid excessive heat, as it can degrade the peptide.

    • Use of Organic Solvents: For very hydrophobic peptides, or if aggregation persists, dissolving the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer can be effective.[4][5] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Bam-12P?

A1: Lyophilized Bam-12P should be stored at -20°C. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q2: What is the amino acid sequence and theoretical isoelectric point (pI) of Bam-12P?

A2: The amino acid sequence of Bam-12P is H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH. Its theoretical pI is 11.05.[1]

Q3: Can I dissolve Bam-12P directly in distilled water?

A3: While some product sheets suggest solubility in distilled water up to 2 mg/ml, this can be inconsistent. Given its high pI, dissolving it in a slightly acidic solution first is a more reliable method to ensure complete solubilization.

Q4: Will the trifluoroacetic acid (TFA) salt form of Bam-12P affect my experiments?

A4: Bam-12P is often supplied as a TFA salt, which can enhance its solubility in aqueous solutions.[1] For most in vitro assays, the residual TFA levels are unlikely to interfere. However, if your assay is particularly sensitive to pH or TFA, you may consider using a TFA-removed version of the peptide or performing a buffer exchange.

Quantitative Data on Bam-12P Solubility

Solvent/BufferpHExpected Solubility (at 25°C)Notes
Distilled Water~7.0Up to 2 mg/mL (may vary)Solubility can be inconsistent; acidic pH is recommended for better results.
PBS (Phosphate Buffered Saline)7.4Low (<1 mg/mL)Direct solubilization is not recommended due to the high pI.
Tris Buffer7.4Low (<1 mg/mL)Direct solubilization is not recommended.
0.1% Acetic Acid in Water~2.9High (>5 mg/mL)Recommended as an initial solvent.
0.1% TFA in Water~2.0High (>5 mg/mL)Recommended as an initial solvent.
DMSO (Dimethyl Sulfoxide)N/AHigh (>10 mg/mL)Use as an initial solvent for highly concentrated stocks, then dilute with aqueous buffer.

Experimental Protocol for Solubilization of Bam-12P

This protocol provides a step-by-step guide for reliably dissolving Bam-12P for use in aqueous buffer systems.

Materials:

  • Lyophilized Bam-12P peptide

  • Sterile, distilled water

  • 0.1% Acetic Acid (v/v) in sterile, distilled water

  • Desired aqueous buffer (e.g., PBS, Tris) at the desired final concentration and pH

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of lyophilized Bam-12P to equilibrate to room temperature to prevent condensation.

  • Initial Dissolution in Acidic Solution:

    • Add a small volume of 0.1% acetic acid to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex gently until the peptide is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • In a separate sterile tube, prepare your final desired volume of aqueous buffer.

    • Slowly add the concentrated Bam-12P stock solution dropwise to the aqueous buffer while gently vortexing. This gradual addition helps prevent precipitation.

  • Final pH Adjustment (Optional):

    • If necessary, adjust the pH of the final solution using dilute HCl or NaOH. Be cautious, as significant changes in pH towards neutral or basic can cause precipitation.

  • Sterilization (Optional):

    • If sterility is required for your experiment (e.g., cell-based assays), filter the final solution through a 0.22 µm sterile filter.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For long-term storage, aliquot the solution into smaller volumes and store at -80°C.

Bam-12P Signaling Pathway

Bam-12P is an agonist for sensory neuron-specific receptors (SNSRs), which are part of the Mas-related G protein-coupled receptor (MRGPR) family, specifically MRGPRX1. Activation of MRGPRX1 by Bam-12P can lead to the sensitization of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociception.

Bam12P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bam12P Bam-12P MRGPRX1 MRGPRX1 (SNSR) Bam12P->MRGPRX1 Binds to Gq Gq protein MRGPRX1->Gq Activates TRPV1_inactive TRPV1 (Inactive) TRPV1_active TRPV1 (Active) TRPV1_inactive->TRPV1_active Ca_influx Ca²⁺ Influx TRPV1_active->Ca_influx PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Nociception Nociceptive Signaling Ca_release->Nociception PKC->TRPV1_inactive Phosphorylates & Sensitizes Ca_influx->Nociception

Caption: Bam-12P signaling through the MRGPRX1 receptor.

References

Preventing Bam-12P Peptide Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Bam-12P peptide degradation in solution. The following information is designed to assist researchers in ensuring the stability and integrity of Bam-12P during their experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Rapid loss of peptide activity or concentration in solution.

  • Potential Cause: Proteolytic degradation by contaminating proteases.

  • Solution:

    • Use sterile, high-purity water and reagents to prepare solutions.

    • Work in a clean environment, such as a laminar flow hood, to minimize microbial contamination.

    • Consider adding protease inhibitors to the solution, if compatible with the experimental design.

  • Potential Cause: Oxidation of susceptible amino acid residues. Bam-12P contains a methionine (Met) residue, which is prone to oxidation.

  • Solution:

    • Degas solutions to remove dissolved oxygen.

    • Store solutions under an inert gas atmosphere (e.g., argon or nitrogen).

    • Minimize exposure to light, which can catalyze oxidation.

    • Consider the addition of antioxidants, such as dithiothreitol (DTT) or β-mercaptoethanol, if they do not interfere with the experiment.

  • Potential Cause: Adsorption to container surfaces. Peptides can adhere to glass and plastic surfaces, leading to a decrease in the effective concentration.

  • Solution:

    • Use low-protein-binding microcentrifuge tubes and pipette tips.

    • Consider silanizing glassware to reduce adsorption.

    • Include a carrier protein, such as bovine serum albumin (BSA), in the solution if it does not interfere with the assay.

  • Potential Cause: Aggregation and precipitation. At high concentrations or near its isoelectric point, the peptide may aggregate and fall out of solution.

  • Solution:

    • Determine the isoelectric point (pI) of Bam-12P and adjust the buffer pH to be at least 2 units away from the pI.

    • If possible, work at lower peptide concentrations.

    • Screen different buffer systems to find one that enhances solubility.

Issue 2: Inconsistent experimental results.

  • Potential Cause: Repeated freeze-thaw cycles. Each freeze-thaw cycle can contribute to peptide degradation.

  • Solution:

    • Aliquot the peptide solution into single-use volumes before freezing. This minimizes the number of times the stock solution is thawed.

  • Potential Cause: Improper storage conditions.

  • Solution:

    • For long-term storage, lyophilized Bam-12P should be stored at -20°C or -80°C, protected from light and moisture.

    • In solution, store aliquots at -20°C or -80°C for short-term storage. Avoid storing in a frost-free freezer, as the temperature fluctuations can be detrimental.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing Bam-12P in solution?

A1: The optimal pH for storing Bam-12P in solution is generally slightly acidic, in the range of 5-6. This helps to minimize deamidation of asparagine and glutamine residues and can also reduce the rate of hydrolysis of the peptide backbone. However, the ideal pH may vary depending on the specific buffer and other components in the solution. It is recommended to perform a pH-rate stability study to determine the optimal pH for your specific application.

Q2: What is the recommended solvent for reconstituting lyophilized Bam-12P?

A2: For concentrations up to 2 mg/ml, sterile, distilled water is a suitable solvent.[1] For higher concentrations, or if solubility is an issue, using a small amount of a polar organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) to first dissolve the peptide before diluting with an aqueous buffer may be necessary. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: How can I monitor the degradation of my Bam-12P peptide?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for monitoring peptide purity and degradation. By comparing the chromatogram of a fresh sample to that of a sample that has been stored or subjected to stress, you can identify and quantify degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products and help elucidate the degradation pathway.

Q4: What are the primary degradation pathways for Bam-12P?

A4: Based on its amino acid sequence (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu), Bam-12P is susceptible to several degradation pathways:

  • Oxidation: The methionine (Met) residue is susceptible to oxidation.

  • Hydrolysis: The peptide bonds can be hydrolyzed, especially at extreme pH values and elevated temperatures.

  • Deamidation: While Bam-12P does not contain asparagine or glutamine, the C-terminal glutamate (Glu) can be involved in related reactions.

  • Proteolysis: If contaminated with proteases, the peptide can be cleaved at specific sites.

Quantitative Data Summary

ConditionTemperature (°C)pHExpected Half-Life RangePrimary Degradation Pathway(s)
Ideal Storage (Aqueous) -806.0Months to YearsVery slow hydrolysis
Refrigerated (Aqueous) 46.0Days to WeeksHydrolysis, Oxidation
Room Temperature (Aqueous) 257.4Hours to DaysHydrolysis, Oxidation, Deamidation
Acidic Conditions 373.0Hours to DaysAcid-catalyzed hydrolysis
Alkaline Conditions 379.0Hours to DaysBase-catalyzed hydrolysis, Deamidation

Experimental Protocols

Protocol 1: pH-Rate Stability Study

This protocol is designed to determine the optimal pH for Bam-12P stability in a specific buffer system.

1. Buffer Preparation:

  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10) at the desired ionic strength.

2. Sample Preparation:

  • Reconstitute lyophilized Bam-12P in each buffer to a final concentration of 1 mg/mL.
  • Filter the solutions through a 0.22 µm sterile filter to remove any potential microbial contamination.

3. Incubation:

  • Aliquot 100 µL of each solution into separate, clearly labeled low-protein-binding microcentrifuge tubes.
  • Place the tubes in a temperature-controlled incubator at 37°C to accelerate degradation.

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove one aliquot for each pH condition and immediately freeze it at -80°C to stop further degradation.

5. Purity Assessment:

  • Thaw the samples and analyze the remaining percentage of intact Bam-12P using a stability-indicating RP-HPLC method.
  • The mobile phase could consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection is typically at 214 or 280 nm.

6. Data Analysis:

  • Plot the percentage of intact Bam-12P remaining versus time for each pH.
  • Calculate the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.
  • The pH with the lowest degradation rate is the optimal pH for storage under these conditions.

Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and pathways under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of Bam-12P in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

2. Stress Conditions:

  • Acid Hydrolysis: Add 1 M HCl to an aliquot of the stock solution to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Add 1 M NaOH to an aliquot of the stock solution to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 7 days.
  • Photodegradation: Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • After the incubation period, neutralize the acid and base-stressed samples.
  • Analyze all samples, including an unstressed control, by LC-MS.
  • The HPLC conditions can be similar to those described in the pH-rate study. The mass spectrometer will be used to determine the mass of the parent peptide and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
  • Use the mass spectrometry data to propose structures for the degradation products based on the mass shifts observed.

Signaling Pathway and Experimental Workflow Diagrams

Bam-12P Signaling through Sensory Neuron-Specific Receptors (SNSRs)

Bam-12P is an agonist for Sensory Neuron-Specific Receptors (SNSRs), which are a family of G-protein coupled receptors (GPCRs). The activation of these receptors in sensory neurons is implicated in nociception (the perception of pain). The general signaling pathway is as follows:

Bam12P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bam12P Bam-12P SNSR SNSR (GPCR) Bam12P->SNSR Binds to G_protein G-protein (αβγ) SNSR->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Modulates G_alpha->AC Inhibits/ Activates Ion_channels Ion Channel Modulation G_betagamma->Ion_channels PKA PKA cAMP->PKA Activates PKA->Ion_channels ERK ERK Activation PKA->ERK Ca_release Ca²⁺ Release (from internal stores) Nociceptive_Signal Nociceptive Signaling Ca_release->Nociceptive_Signal Ion_channels->Ca_release ERK->Nociceptive_Signal

Caption: Bam-12P signaling pathway via SNSR.

Experimental Workflow for Assessing Bam-12P Stability

The following diagram outlines a typical workflow for investigating the stability of Bam-12P in solution.

Peptide_Stability_Workflow start Start: Lyophilized Bam-12P reconstitution Reconstitute in Chosen Buffer start->reconstitution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) reconstitution->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by RP-HPLC and/or LC-MS sampling->analysis data Quantify Remaining Peptide & Identify Degradants analysis->data conclusion Determine Degradation Rate & Pathway data->conclusion

Caption: Workflow for Bam-12P stability assessment.

References

Technical Support Center: Optimizing Bam 12P Concentration for Maximum Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Bam 12P, a peptide agonist, for maximal activation of the kappa-opioid receptor (KOR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a 12-amino acid endogenous opioid peptide derived from proenkephalin. Its primary target is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). This compound acts as an agonist, activating the receptor to initiate downstream signaling cascades.

Q2: What is the expected outcome of this compound binding to the kappa-opioid receptor?

Activation of the KOR by this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, it can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

Q3: What is a typical effective concentration for this compound?

The half-maximal effective concentration (EC50) of this compound for activating the human kappa-opioid receptor has been reported to be approximately 101 nM. However, the optimal concentration can vary depending on the cell type, receptor expression levels, and the specific assay being used.

Q4: How can I measure the activation of the kappa-opioid receptor by this compound?

Common methods to measure KOR activation include:

  • cAMP Assays: To quantify the decrease in intracellular cAMP levels upon agonist stimulation.

  • ERK Phosphorylation Assays: To detect the increase in phosphorylated ERK (pERK) as a marker of MAPK pathway activation.

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the KOR.

Data Presentation

The following table summarizes the known quantitative data for this compound's interaction with the kappa-opioid receptor.

ParameterValueReceptor TypeAssay Type
EC50 101 nMHuman Kappa-Opioid ReceptorReceptor Activation Assay

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

cAMP Inhibition Assay

This protocol outlines the steps to measure the inhibition of adenylyl cyclase activity in response to this compound.

Materials:

  • Cells stably expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells)

  • This compound peptide

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Cell culture medium and reagents

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed the KOR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with a serum-free medium and incubate for at least 2 hours to reduce basal signaling.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Agonist Stimulation: Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-induced cAMP production).

ERK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the increase in ERK phosphorylation in response to this compound.

Materials:

  • Cells expressing the kappa-opioid receptor

  • This compound peptide

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation: Culture KOR-expressing cells to 70-80% confluency. Replace the medium with serum-free medium and incubate for 4-12 hours.

  • This compound Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C. Include an untreated control.

  • Cell Lysis: Immediately after stimulation, place the culture dish on ice, aspirate the medium, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-tERK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for pERK and tERK. Calculate the ratio of pERK to tERK for each sample. Plot this ratio against the this compound concentration to generate a dose-response curve.

Troubleshooting Guides

Issue 1: No or low receptor activation signal.

  • Possible Cause: this compound degradation.

    • Solution: Peptides can be susceptible to degradation by proteases. Prepare fresh stock solutions of this compound for each experiment. Consider including protease inhibitors in the assay buffer.

  • Possible Cause: Low receptor expression.

    • Solution: Verify the expression of the kappa-opioid receptor in your cell line using techniques like Western blot or flow cytometry. If expression is low, consider using a cell line with higher expression or optimizing transfection/transduction conditions.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Optimize the stimulation time and temperature. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak response time for this compound.

Issue 2: High background signal or variability between replicates.

  • Possible Cause: Peptide sticking to plasticware.

    • Solution: Peptides can adsorb to plastic surfaces. Use low-binding microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help.

  • Possible Cause: Cell health issues.

    • Solution: Ensure cells are healthy and not overgrown. High cell density can lead to increased basal signaling and variability.

  • Possible Cause: Inconsistent cell numbers.

    • Solution: Ensure accurate and consistent cell seeding in each well.

Issue 3: Inconsistent dose-response curve.

  • Possible Cause: Inaccurate peptide concentration.

    • Solution: Ensure accurate preparation of this compound serial dilutions. Use calibrated pipettes and perform dilutions carefully.

  • Possible Cause: Receptor desensitization.

    • Solution: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization. Keep stimulation times as short as necessary to observe a robust signal.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bam12P This compound KOR Kappa-Opioid Receptor (KOR) Bam12P->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (Raf/MEK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Decreases production of PKA PKA cAMP->PKA Activates ERK ERK MAPK_cascade->ERK Phosphorylates pERK pERK Cellular_Response Cellular Response (e.g., altered gene expression) pERK->Cellular_Response Leads to

Caption: Kappa-Opioid Receptor Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture KOR-expressing cells Serum_Starve 2. Serum starve cells Cell_Culture->Serum_Starve Prepare_Bam12P 3. Prepare this compound dilutions Serum_Starve->Prepare_Bam12P Stimulate 4. Stimulate cells with this compound Prepare_Bam12P->Stimulate cAMP_Assay 5a. cAMP Assay Stimulate->cAMP_Assay pERK_Assay 5b. pERK Assay Stimulate->pERK_Assay Data_Analysis 6. Generate dose-response curve cAMP_Assay->Data_Analysis pERK_Assay->Data_Analysis Determine_EC50 7. Determine EC50/IC50 Data_Analysis->Determine_EC50

Caption: General Experimental Workflow

troubleshooting_logic cluster_solutions1 Troubleshooting Low Signal cluster_solutions2 Troubleshooting High Background cluster_solutions3 Troubleshooting Inconsistent Curve Start Experiment Start Check_Signal Receptor Activation Signal? Start->Check_Signal Low_Signal Low/No Signal Check_Signal->Low_Signal No High_Background High Background/Variability Check_Signal->High_Background Yes, but... Inconsistent_Curve Inconsistent Dose-Response Check_Signal->Inconsistent_Curve Yes, but... Good_Signal Good Signal Check_Signal->Good_Signal Yes Sol1a Check Peptide Integrity Low_Signal->Sol1a Sol1b Verify Receptor Expression Low_Signal->Sol1b Sol1c Optimize Assay Conditions Low_Signal->Sol1c Sol2a Use Low-Binding Plastics High_Background->Sol2a Sol2b Check Cell Health High_Background->Sol2b Sol2c Ensure Consistent Seeding High_Background->Sol2c Sol3a Verify Peptide Concentration Inconsistent_Curve->Sol3a Sol3b Consider Desensitization Inconsistent_Curve->Sol3b End Proceed with Analysis Good_Signal->End

Caption: Troubleshooting Logic Flowchart

Troubleshooting low signal in Bam 12P immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with Bam 12P (Bovine Adrenal Medulla 12 Peptide) immunoassays, particularly focusing on the problem of low or no signal.

Frequently Asked Questions (FAQs) - Low Signal

Q1: I am not getting any signal, or the signal is very weak in my this compound immunoassay. What are the possible causes?

A weak or absent signal can stem from several factors throughout the experimental workflow. A logical approach to troubleshooting is to examine each step of the process, from reagent preparation to signal detection.[1][2][3] The main areas to investigate are reagent-related issues, procedural errors, and problems with the plate reader or detection settings.

Here is a general workflow for identifying the source of the problem:

G A Start: Low/No Signal B Check Reagents (Antibodies, Standards, Substrate) A->B C Review Assay Protocol (Incubation, Washing, Volumes) B->C Reagents OK G Contact Technical Support B->G Reagent Issue Found (e.g., expired) D Verify Plate Reader Settings (Wavelength, Filters) C->D Protocol OK C->G Protocol Error Identified E Re-run Assay with Controls D->E Settings OK D->G Reader Issue Identified F Problem Solved E->F Signal Restored E->G Signal Still Low

Caption: General troubleshooting workflow for low signal issues.

Q2: How can I be sure that my this compound peptide standard is viable?

The integrity of the this compound standard is critical for generating a reliable standard curve. Improper storage or handling can lead to degradation.

  • Storage: this compound peptide is typically supplied as a lyophilized powder and should be stored at -20°C.[4][5] It is also noted to be hygroscopic and light-sensitive.[4]

  • Reconstitution: For reconstitution, distilled water can be used for solutions up to 2 mg/ml; otherwise, acetonitrile is recommended.[4] After reconstitution, it is best to create single-use aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6]

  • Verification: If you suspect the standard has degraded, you may need to use a fresh vial.[7] When preparing the standard curve, ensure that the dilution calculations are correct and that fresh, high-quality diluents are used.

Q3: My standard curve is poor, which is affecting my results. How can I troubleshoot this?

A poor standard curve, often indicated by a low R² value (ideally >0.99), can be caused by several factors.[7][8]

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of your standard is a common cause of a poor standard curve.[7] Ensure your pipettes are calibrated and use fresh tips for each dilution.

  • Improper Reagent Preparation: This includes incorrect reconstitution of the standard, as mentioned above, or errors in preparing other assay reagents.[7][8]

  • Incubation Times and Temperatures: Inconsistent incubation times or temperatures can affect the binding kinetics and lead to variable results.[9][10] Using a plate sealer can help ensure even temperature distribution.[11]

  • Washing Steps: Inefficient or overly aggressive washing can lead to high background or removal of bound analyte, respectively.[8] Ensure that the wash buffer is dispensed with sufficient force to remove unbound reagents without dislodging the specific antibody-antigen complexes.

The following table summarizes potential causes and solutions for a poor standard curve:

Possible Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes. Use fresh tips for each standard and sample. Ensure no air bubbles are present in the wells.[7]
Degraded Standard Use a fresh vial of the standard. Aliquot after reconstitution to avoid freeze-thaw cycles.[4][7]
Incorrect Dilutions Double-check all calculations for the serial dilution of the standard.[8]
Inconsistent Incubation Ensure all wells are incubated for the same duration and at the specified temperature. Use a plate sealer.[10][11]
Improper Washing Verify the function of the plate washer. Ensure all wells are washed consistently and completely.[3]

Troubleshooting Guide: Low Signal

This guide provides a more detailed, step-by-step approach to resolving low signal issues in your this compound immunoassay.

Category 1: Reagent-Related Issues
Question/Issue Possible Cause Solution
No signal in any wells An essential reagent was omitted (e.g., primary or secondary antibody, substrate).Carefully review the protocol and ensure all reagents were added in the correct order.[2][3]
Inactive substrate or enzyme conjugate.Test the substrate and conjugate for activity. For example, add a small amount of HRP-conjugate directly to the TMB substrate to see if a color change occurs. Use fresh substrate.[3]
Antibodies (capture or detection) have lost activity.Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles.[6] Consider making aliquots. Verify antibody activity with a positive control.
Signal is weak across the entire plate Reagent concentrations are too low (e.g., antibodies, standard).Optimize the concentrations of the capture and detection antibodies by performing a titration experiment.[9] Double-check the dilution of the this compound standard.
Reagents were not brought to room temperature before use.Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before starting the assay.[7]
Incorrect buffer composition.Ensure the pH and composition of all buffers (coating, blocking, wash, and sample diluent) are correct as specified in the protocol.[9]
Category 2: Procedural & Equipment Issues
Question/Issue Possible Cause Solution
Signal is inconsistent across the plate Inadequate plate washing.Ensure the plate washer is functioning correctly and that all wells are being filled and aspirated completely.[3] If washing manually, be consistent with the force and volume used.
Temperature variation across the plate during incubation.Avoid stacking plates in the incubator.[11] Use a plate sealer and ensure the incubator provides uniform temperature.
Pipetting errors leading to incorrect volumes.Ensure pipettes are calibrated. Be careful to dispense the correct volume into each well.[7]
Signal is lower than expected Incubation times were too short.Follow the recommended incubation times in the protocol. These may need to be optimized for your specific experimental conditions.[3][9]
Assay was performed at too low a temperature.Ensure incubations are carried out at the temperature specified in the protocol (often room temperature or 37°C).[1][3]
Plate reader settings are incorrect.Verify that the correct wavelength and filters are being used for the substrate in your assay (e.g., 450 nm for TMB).[3]
Wells dried out during the assay.Keep the plate covered between steps to prevent evaporation. Ensure you do not leave wells dry for extended periods.[8]

Experimental Protocols

Protocol: Antibody Titration for Optimal Concentration

To ensure that the concentrations of capture and detection antibodies are not limiting the signal, a titration experiment (checkerboard titration) should be performed.

Methodology:

  • Coat the Plate: Coat the wells of a 96-well microplate with serial dilutions of the capture antibody (e.g., ranging from 20 µg/mL down to 0.25 µg/mL) in coating buffer. Include a "no antibody" control. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate with wash buffer and then add blocking buffer to all wells to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Add Antigen: Add a constant, mid-range concentration of the this compound standard to all wells. Incubate for 2 hours at room temperature.

  • Wash: Wash the plate again as per the standard protocol.

  • Add Detection Antibody: Add serial dilutions of the HRP-conjugated detection antibody to the wells.

  • Incubate and Wash: Incubate for 1-2 hours at room temperature, followed by a final wash step.

  • Add Substrate and Measure: Add the substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analyze: The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal-to-noise ratio.

G cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Detection A Coat with Capture Ab (Serial Dilutions) B Wash & Block A->B C Add this compound Antigen (Constant Concentration) B->C D Wash C->D E Add Detection Ab (Serial Dilutions) D->E F Wash E->F G Add Substrate F->G H Read Absorbance G->H I Determine Optimal Ab Concentrations H->I

Caption: Workflow for a checkerboard antibody titration experiment.

References

Technical Support Center: Enhancing the In Vivo Stability of Bam-12P

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bam-12P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the Bam-12P peptide for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges encountered during your research.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter when working with Bam-12P in vivo.

Question 1: My in vivo experiment with Bam-12P is showing lower than expected efficacy. Could peptide instability be the cause?

Answer: Yes, poor in vivo stability is a common reason for reduced efficacy of therapeutic peptides like Bam-12P.[1][2][3][4] Peptides are susceptible to rapid degradation by proteases in the blood and tissues, which can significantly shorten their half-life and limit their bioavailability at the target site.[3][4][5] We recommend performing a stability assessment of Bam-12P in relevant biological matrices (e.g., plasma, serum) to determine its degradation rate.

Question 2: What are the most likely degradation pathways for Bam-12P in vivo?

Answer: The primary degradation pathway for peptides in vivo is proteolytic cleavage by peptidases.[5][6] The Bam-12P sequence (H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH) contains several potential cleavage sites for common proteases.[7][8][9][10][11][12] For example, the Arg-Arg and Arg-Val bonds could be susceptible to trypsin-like proteases. Additionally, the N-terminal Tyrosine can be cleaved by aminopeptidases, and the C-terminal Glutamate can be removed by carboxypeptidases.

Question 3: How can I improve the in vivo stability of Bam-12P?

Answer: There are several strategies to enhance the in vivo stability of peptides:

  • Chemical Modifications:

    • N-terminal and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can block exopeptidase activity.[13]

    • D-amino acid substitution: Replacing L-amino acids with their D-enantiomers at susceptible cleavage sites can confer resistance to proteolysis.[3][14]

    • PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size, protecting it from enzymatic degradation and renal clearance.[1][13]

    • Cyclization: Creating a cyclic version of the peptide can improve its conformational rigidity and resistance to proteases.[13][15]

  • Formulation Strategies:

    • Encapsulation: Encapsulating Bam-12P in liposomes or polymeric nanoparticles can protect it from degradation and facilitate targeted delivery.[2]

    • Use of Stabilizing Excipients: Co-formulating with excipients such as sugars or polyols can help maintain the peptide's structure and stability.[2]

Question 4: What are the best practices for handling and storing Bam-12P to maintain its stability?

Answer: Bam-12P is typically supplied as a lyophilized powder and should be stored at -20°C.[7][12] The product is hygroscopic and should be protected from light.[7][12] After reconstitution, it is recommended to make aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[7][12] For reconstitution, distilled water can be used for concentrations up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.[7]

Quantitative Data Summary

Time Point (hours)% Intact Unmodified Bam-12P Remaining (Mean ± SD, n=3)% Intact Modified Bam-12P* Remaining (Mean ± SD, n=3)
0 100 ± 0.0100 ± 0.0
0.5 75.3 ± 4.295.1 ± 2.5
1 52.1 ± 3.890.7 ± 3.1
2 28.9 ± 2.582.4 ± 4.0
4 10.5 ± 1.968.2 ± 3.7
8 < 2.045.9 ± 2.9
24 Not Detected15.3 ± 2.1

*Modified Bam-12P could include N-terminal acetylation and C-terminal amidation.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for Bam-12P

This protocol outlines a standard procedure to assess the stability of Bam-12P in plasma.[16][17][18][19]

1. Materials and Reagents:

  • Bam-12P (lyophilized powder)

  • Human or animal plasma (e.g., from the species to be used in the in vivo study)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) for protein precipitation

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

2. Procedure:

  • Prepare Bam-12P Stock Solution: Reconstitute lyophilized Bam-12P in an appropriate solvent (e.g., water or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Thaw plasma at 37°C.

    • Spike a known amount of Bam-12P stock solution into the plasma to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the plasma-peptide mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Protein Precipitation:

    • To each aliquot, add an equal volume of ice-cold 10% TCA or two volumes of ACN with 1% TFA to precipitate plasma proteins.

    • Vortex vigorously and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an HPLC vial.

    • Inject a fixed volume of the supernatant onto the RP-HPLC system.

    • Analyze the sample using a suitable gradient of Mobile Phase B to elute the peptide. Monitor the absorbance at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact Bam-12P based on the retention time of a standard.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

Visualizations

Signaling and Degradation Pathways

Proteolytic_Degradation_of_Bam12P cluster_bloodstream In Vivo Environment (Bloodstream) Bam_12P Intact Bam-12P (YGGFMRRVGRPE) N_terminus N-terminal Cleavage Bam_12P->N_terminus Aminopeptidases C_terminus C-terminal Cleavage Bam_12P->C_terminus Carboxypeptidases Internal_cleavage Internal Cleavage (e.g., at Arg-Arg, Arg-Val) Bam_12P->Internal_cleavage Endopeptidases (e.g., Trypsin-like) Degraded_Fragments Inactive Peptide Fragments N_terminus->Degraded_Fragments C_terminus->Degraded_Fragments Internal_cleavage->Degraded_Fragments

Caption: Proteolytic degradation pathways of Bam-12P in vivo.

Experimental and Logical Workflows

Peptide_Stability_Workflow cluster_preparation Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Reconstitute Reconstitute Bam-12P Spike Spike into Plasma Reconstitute->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Take Time-point Aliquots Incubate->Aliquots Precipitate Protein Precipitation (TCA or ACN/TFA) Aliquots->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC RP-HPLC Analysis Collect->HPLC Quantify Quantify Intact Peptide HPLC->Quantify Calculate Calculate Half-life Quantify->Calculate

Caption: Experimental workflow for in vitro plasma stability assay.

Stability_Improvement_Strategy cluster_approaches Stabilization Approaches Problem Low In Vivo Stability of Bam-12P Chemical_Mod Chemical Modification Problem->Chemical_Mod Formulation Formulation Strategy Problem->Formulation Goal Increase Half-life and Bioavailability PEGylation PEGylation Chemical_Mod->PEGylation e.g. D_Amino_Acid D_Amino_Acid Chemical_Mod->D_Amino_Acid e.g. Cyclization Cyclization Chemical_Mod->Cyclization e.g. Liposomes Liposomes Formulation->Liposomes e.g. Nanoparticles Nanoparticles Formulation->Nanoparticles e.g. PEGylation->Goal D_Amino_Acid->Goal Cyclization->Goal Liposomes->Goal Nanoparticles->Goal

Caption: Logical workflow for selecting a Bam-12P stabilization strategy.

References

Common pitfalls in Bam 12P handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bam 12P.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a dodecapeptide, meaning it is a peptide composed of 12 amino acids. Its sequence is Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu. It is a precursor of the endogenous opioid peptide Met-enkephalin and is isolated from bovine adrenal medulla.[1][2] this compound is known to act as a potent agonist for opioid receptors and sensory neuron-specific receptors (SNSRs).

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.

FormStorage TemperatureAdditional Recommendations
Lyophilized Powder -20°CProtect from light. The product is hygroscopic; keep the vial tightly sealed.
Reconstituted Solution -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

3. How should I reconstitute lyophilized this compound?

Reconstituting peptides correctly is critical for experimental success. Follow these steps for optimal results:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation, as the powder is hygroscopic.

  • Use a sterile, high-purity solvent. For this compound, sterile distilled water is recommended for concentrations up to 2 mg/mL. For higher concentrations, acetonitrile may be necessary.

  • Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.

  • Ensure the peptide is fully dissolved before use. The solution should be clear and free of particulates.

4. What is the stability of this compound in solution?

Peptides in solution are generally less stable than in their lyophilized form. For best results, it is recommended to use freshly prepared solutions. If storage of the reconstituted peptide is necessary, it should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in a specific buffer system should be validated for long-term experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Poor Solubility of Lyophilized this compound

Symptoms:

  • The reconstituted solution appears cloudy or contains visible particulates.

  • The expected concentration is not achieved.

Possible Causes and Solutions:

CauseSolution
Incorrect Solvent While distilled water is often sufficient, the amino acid composition of this compound (containing hydrophobic residues) may sometimes require a different solvent. If solubility in water is poor, try adding a small amount of acetonitrile to the initial solution and then diluting with your aqueous buffer.
Low Temperature of Solvent Ensure your solvent is at room temperature before attempting to reconstitute the peptide.
Insufficient Mixing Gently swirl or rotate the vial for a longer period. Sonication in a water bath for a short duration can also aid in dissolving stubborn peptides, but use this method with caution to avoid degradation.
pH of the Solution The net charge of a peptide can affect its solubility. Based on its amino acid sequence, this compound is a basic peptide. If you are having trouble with solubility in a neutral buffer, a slightly acidic buffer may improve dissolution.
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency (EC50/IC50).

  • No response or a biphasic dose-response curve.

Possible Causes and Solutions:

CauseSolution
Peptide Degradation Prepare fresh solutions of this compound for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Consider adding protease inhibitors to your assay buffer if degradation by cellular proteases is suspected.
Peptide Adsorption to Plastics Peptides can adsorb to the surface of plastic labware, reducing the effective concentration. To mitigate this, consider using low-protein-binding tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can also help.
Incorrect Buffer Composition Ensure your assay buffer is compatible with both your cells and the peptide. Components of the buffer could potentially interact with this compound.
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

Experimental Protocols

Below are generalized methodologies for common experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Opioid Receptor Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radiolabeled opioid ligand (e.g., [³H]-DAMGO for mu-opioid receptor).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).

  • This compound stock solution and serial dilutions.

  • 96-well plates and glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Prepare a dilution series of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • Radiolabeled ligand at a concentration near its Kd.

    • Either this compound dilution, binding buffer (for total binding), or non-specific binding control.

    • Cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Analyze the data to determine the IC50 of this compound, which can then be converted to a Ki value.

cAMP Functional Assay

This protocol measures the effect of this compound on adenylyl cyclase activity, a common downstream signaling pathway for Gi-coupled opioid receptors.

Materials:

  • Cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • This compound stock solution and serial dilutions.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Methodology:

  • Seed cells in a suitable multi-well plate and grow to the desired confluency.

  • Prepare a dilution series of this compound.

  • Pre-treat the cells with the this compound dilutions for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Analyze the data to determine the inhibitory effect of this compound on forskolin-stimulated cAMP production and calculate its EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reconstitute Reconstitute Lyophilized this compound add_bam12p Add this compound Dilutions to Cells reconstitute->add_bam12p prepare_cells Prepare Cells (Culture & Plate) prepare_cells->add_bam12p prepare_reagents Prepare Assay Buffers & Reagents prepare_reagents->add_bam12p incubate Incubate add_bam12p->incubate add_stimulant Add Stimulant/Ligand incubate->add_stimulant measure_signal Measure Signal (e.g., Radioactivity, Luminescence) add_stimulant->measure_signal data_analysis Data Analysis (e.g., IC50/EC50 Calculation) measure_signal->data_analysis

Caption: A generalized experimental workflow for using this compound in a cell-based assay.

troubleshooting_logic cluster_peptide Peptide Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Inconsistent Assay Results? check_peptide Check this compound Solution start->check_peptide check_cells Evaluate Cell Health & Conditions start->check_cells check_protocol Review Assay Protocol start->check_protocol fresh_solution Freshly Prepared? check_peptide->fresh_solution passage Low Passage Number? check_cells->passage incubation_times Optimized Incubation Times? check_protocol->incubation_times storage Properly Stored? fresh_solution->storage adsorption Adsorption to Plastics? storage->adsorption confluency Optimal Confluency? passage->confluency viability High Viability? confluency->viability buffer_comp Correct Buffer Composition? incubation_times->buffer_comp reagent_conc Titrated Reagent Concentrations? buffer_comp->reagent_conc

Caption: A logical flowchart for troubleshooting inconsistent results in this compound assays.

References

How to reduce non-specific binding of Bam 12P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in assays involving the Bam 12P peptide.

Understanding Non-Specific Binding of this compound

This compound is a 12-amino acid peptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu) derived from proenkephalin-A.[1][2] Its sequence contains both hydrophobic residues (Tyr, Phe, Met, Val, Pro) and charged residues (Arg, Glu), which can contribute to non-specific binding to various surfaces and proteins in an assay system. This unwanted binding can lead to high background signals, reduced sensitivity, and inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high non-specific binding in my this compound assay?

A1: High non-specific binding in assays involving peptides like this compound can stem from several factors:

  • Hydrophobic Interactions: The hydrophobic amino acids in this compound can interact with plastic surfaces of microplates or other hydrophobic regions of proteins in your sample or on the assay surface.[3]

  • Electrostatic Interactions: The charged residues (Arginine - positive, Glutamic acid - negative) can lead to ionic interactions with charged surfaces or molecules.

  • Inadequate Blocking: The blocking agent may not be effectively covering all non-specific binding sites on the solid phase (e.g., ELISA plate).[4]

  • Suboptimal Buffer Composition: The pH, salt concentration, or absence of detergents in your assay and wash buffers can influence non-specific interactions.[5]

  • Antibody Cross-Reactivity: If you are using an antibody-based detection method, the primary or secondary antibodies may be cross-reacting with other molecules in the sample or on the assay surface.[6]

Q2: Which blocking agent is best for my this compound assay?

A2: The optimal blocking agent can be assay-dependent. While there is no one-size-fits-all solution, some commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker. A concentration of 1-5% in your buffer is a good starting point.[6][7]

  • Non-fat Dry Milk: A cost-effective alternative, typically used at 2-5%. However, it may not be suitable for all assays, especially those involving biotin-streptavidin systems or phosphorylated targets.[8]

  • Casein: The proteins in casein are effective at blocking non-specific sites.[9]

  • Commercial Blocking Buffers: Several optimized, protein-free, or protein-based blocking buffers are commercially available and can offer superior performance and consistency.

It is highly recommended to empirically test a few different blocking agents to determine the best one for your specific assay.

Q3: How can I optimize my wash steps to reduce background?

A3: Inadequate washing is a frequent cause of high background. Consider the following optimizations:

  • Increase the Number of Washes: Instead of 3 washes, try 4-6 washes between each step.

  • Increase Wash Volume: Ensure the entire well surface is thoroughly washed.

  • Increase Incubation Time for Washes: Allowing the wash buffer to sit in the wells for a few minutes can help to remove non-specifically bound molecules.

  • Include a Detergent: Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer can help disrupt weak, non-specific interactions.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with non-specific binding in your this compound experiments.

Problem: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Blocking1. Increase the concentration of your current blocking agent (e.g., from 1% to 3% BSA).2. Increase the incubation time for the blocking step (e.g., from 1 hour at room temperature to overnight at 4°C).3. Test different blocking agents (see table below).A visible reduction in the background signal of your negative controls.
Suboptimal Assay Buffer1. Adjust pH: The pH of your assay buffer can affect the charge of this compound and interacting surfaces. Test a range of pH values (e.g., 6.5, 7.4, 8.0).2. Increase Salt Concentration: Add NaCl (e.g., up to 500 mM) to your assay buffer to reduce electrostatic interactions.3. Add a Non-ionic Detergent: Include a low concentration of Tween-20 or Triton X-100 (0.01-0.05%) in your assay buffer.Lower background signal without significantly affecting the specific signal.
Insufficient Washing1. Increase the number and duration of wash steps.2. Ensure your wash buffer contains a detergent (e.g., 0.05% Tween-20).A cleaner background across the entire plate.
Antibody Issues (if applicable)1. Titrate your antibodies: High antibody concentrations can lead to non-specific binding. Perform a titration to find the optimal concentration.2. Use pre-adsorbed secondary antibodies: These have been treated to remove antibodies that cross-react with proteins from other species.Reduced background in wells that do not contain the target analyte.

Data Presentation: Comparison of Blocking Agents

The following table summarizes the typical effectiveness of different blocking agents in reducing non-specific binding in peptide-based immunoassays. The data presented is representative and should be used as a guide for optimization.

Blocking AgentConcentrationIncubation TimeTemperatureSignal-to-Noise Ratio (Fold Improvement)
Control (No Blocker) N/AN/AN/A1 (Baseline)
Bovine Serum Albumin (BSA) 1% (w/v)1 hourRoom Temp3 - 5
Bovine Serum Albumin (BSA) 3% (w/v)2 hoursRoom Temp5 - 8
Non-fat Dry Milk 5% (w/v)1 hourRoom Temp4 - 7
Casein 1% (w/v)2 hoursRoom Temp6 - 10
Commercial Blocker A As per manufacturer1 hourRoom Temp8 - 12

Experimental Protocols

Protocol: Optimizing Blocking Conditions for a this compound ELISA

This protocol outlines a method for testing different blocking agents to minimize non-specific binding in an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with your capture antibody or antigen in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare solutions of different blocking agents (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, 1% casein, and a commercial blocking buffer) in PBS.

    • Add 200 µL of each blocking solution to different sets of wells. Include a "no blocker" control.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Sample Incubation (Negative Control):

    • To assess non-specific binding, add assay buffer without this compound to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add the detection antibody at its recommended dilution.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody/Substrate Incubation:

    • Wash the plate three times with wash buffer.

    • Add the enzyme-conjugated secondary antibody (if required) and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the appropriate substrate and incubate until color develops.

  • Analysis:

    • Stop the reaction and read the absorbance at the appropriate wavelength.

    • Compare the background signal (absorbance) in the wells treated with different blocking agents. The blocking agent that yields the lowest background signal is the most effective.

Mandatory Visualizations

experimental_workflow Workflow for Optimizing Blocking Agents cluster_prep Plate Preparation cluster_blocking Blocking Step cluster_assay Assay Steps cluster_analysis Analysis p1 Coat Plate with Capture Molecule p2 Wash Plate p1->p2 b1 Add Different Blocking Agents p2->b1 b2 Incubate b1->b2 b3 Wash Plate b2->b3 a1 Add Negative Control (No this compound) b3->a1 a2 Add Detection Antibody a1->a2 a3 Add Secondary (if needed) & Substrate a2->a3 an1 Measure Signal a3->an1 an2 Compare Background an1->an2

Caption: A flowchart illustrating the experimental workflow for comparing the effectiveness of different blocking agents in reducing non-specific binding.

logical_relationship Factors Contributing to Non-Specific Binding of this compound cluster_properties Physicochemical Properties cluster_interactions Non-Specific Interactions cluster_surfaces Assay Components bam12p This compound Peptide hydrophobic Hydrophobic Residues (Tyr, Phe, Met, Val, Pro) bam12p->hydrophobic charged Charged Residues (Arg+, Glu-) bam12p->charged hydro_int Hydrophobic Interactions hydrophobic->hydro_int electro_int Electrostatic Interactions charged->electro_int plate Microplate Surface hydro_int->plate proteins Other Proteins hydro_int->proteins electro_int->plate electro_int->proteins nsb High Non-Specific Binding plate->nsb proteins->nsb

Caption: A diagram illustrating the relationship between the physicochemical properties of this compound and the resulting non-specific binding in an assay.

References

Technical Support Center: Optimizing Bam 12P Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Bam 12P, a 12-amino acid peptide derived from proenkephalin-A.[1][2][3] Proper optimization of incubation time is critical for obtaining accurate and reproducible results in assays involving this potent endogenous agonist for sensory neuron-specific receptors (SNSR) and opioid receptors.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a dodecapeptide that corresponds to amino acids 210-221 of the precursor proenkephalin-A.[1][3] It contains the Met-enkephalin sequence and is involved in mimicking the effects of opiate drugs, including pain perception and stress response.[1][3] this compound is a potent agonist for sensory neuron-specific receptors and also interacts with opioid receptors to produce its effects.[1][2]

Q2: Why is incubation time a critical parameter in this compound experiments?

Incubation time is a crucial factor in experiments involving this compound as it directly influences the extent of receptor binding or enzyme inhibition.[4] Suboptimal incubation times can lead to inaccurate and inconsistent results.[4] It is essential for the interaction between this compound and its target to reach a steady state or for the enzymatic reaction to proceed sufficiently for detection.[5]

Q3: What is a typical range for incubation time in this compound assays?

The optimal incubation time can vary significantly depending on the specific experimental conditions, including the concentration of this compound and its target receptor, temperature, and pH.[4] Generally, incubation times can range from a few minutes to several hours.[4][6] It is highly recommended to empirically determine the optimal incubation time for your specific assay conditions.[4]

Q4: How does temperature affect the optimal incubation time?

Temperature is a critical factor that can influence the stability and activity of this compound and its target.[7] Higher temperatures can sometimes accelerate reaction rates, potentially shortening the required incubation time. However, elevated temperatures can also lead to the degradation of the peptide or receptor, resulting in a loss of activity.[7][8] It is important to find a balance where the components of the assay remain stable and active.

Troubleshooting Guide

Issue 1: Low or No Signal in a Receptor Binding Assay

Potential Cause Troubleshooting Steps
Insufficient Incubation Time The binding equilibrium between this compound and its receptor may not have been reached.
Solution: Perform a time-course experiment to determine the optimal incubation time where the binding signal reaches a plateau.
This compound Degradation The peptide may be unstable under the assay conditions.
Solution: Minimize freeze-thaw cycles and keep the peptide on ice. Consider adding protease inhibitors to the assay buffer.
Low Receptor Concentration The amount of receptor present may be too low for detection.
Solution: Increase the concentration of the receptor in the assay.

Issue 2: High Background Signal

Potential Cause Troubleshooting Steps
Non-Specific Binding This compound may be binding to other components in the assay, such as the plate or other proteins.
Solution: Add a blocking agent, such as bovine serum albumin (BSA), to the assay buffer. Optimize the concentration of detergents in the buffer.
Extended Incubation Time A very long incubation time can sometimes lead to increased non-specific binding.
Solution: Reduce the incubation time to the minimum required to achieve a stable specific binding signal.

Issue 3: Inconsistent and Irreproducible Results

Potential Cause Troubleshooting Steps
Variable Incubation Times Inconsistent timing between experiments can lead to variability.
Solution: Use a timer and ensure that all samples are incubated for the exact same duration.
Temperature Fluctuations Variations in temperature during incubation can affect binding kinetics.
Solution: Use a temperature-controlled incubator and ensure that all plates or tubes reach the target temperature before starting the incubation.
Pipetting Errors Inaccuracies in pipetting can lead to inconsistent concentrations of reactants.
Solution: Calibrate pipettes regularly and use proper pipetting techniques.

Data Presentation

Table 1: Effect of Incubation Time on this compound Receptor Binding

This table illustrates a hypothetical time-course experiment to determine the optimal incubation time for a this compound receptor binding assay. The signal plateaus around 60-90 minutes, suggesting this is the optimal incubation window.

Incubation Time (minutes)Specific Binding (Counts Per Minute)
151500
303200
605100
905250
1205200
Table 2: Influence of Temperature on this compound Activity

This table shows the effect of different incubation temperatures on the functional activity of this compound in a cell-based assay. While the activity is highest at 37°C, there is a significant drop at 42°C, likely due to protein denaturation.

Incubation Temperature (°C)Functional Activity (% of Maximum)
2575%
37100%
4260%

Experimental Protocols

Protocol 1: Optimizing Incubation Time for a Competitive Radioligand Binding Assay

This protocol outlines a general procedure to determine the optimal incubation time for a competitive binding assay using a radiolabeled ligand and unlabeled this compound.

  • Prepare a master mix containing the cell membranes or purified receptors and the radiolabeled ligand in the assay buffer.

  • Design a plate layout to include wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding with a range of this compound concentrations.

  • Add the master mix to all wells of a 96-well plate.

  • Add the unlabeled this compound or buffer to the appropriate wells.

  • Incubate the plates at a constant temperature (e.g., 25°C or 37°C) for a series of different time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • At the end of each incubation time point, terminate the binding reaction by rapid filtration over a filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Analyze the data by plotting the specific binding (total binding - non-specific binding) against the incubation time to identify the time point at which the binding reaches a plateau.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (this compound, Receptor, Buffer) plate_setup Plate Setup (Controls & Samples) prep_reagents->plate_setup add_reagents Add Reagents to Plate plate_setup->add_reagents incubate Incubate at Defined Timepoints & Temperature add_reagents->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction read_signal Read Signal (e.g., Radioactivity, Fluorescence) terminate_reaction->read_signal analyze_data Analyze Data (Plot vs. Time) read_signal->analyze_data

Caption: Experimental workflow for optimizing incubation time.

signaling_pathway bam12p This compound receptor Opioid/SNSR Receptor bam12p->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., Kinase Cascade) second_messenger->downstream response Cellular Response (e.g., Pain Modulation) downstream->response

Caption: Hypothetical this compound signaling pathway.

References

Cross-reactivity of Bam 12P antibodies with other enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bam-12P antibodies, with a focus on addressing potential cross-reactivity with other enkephalins and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the specificity of Bam-12P antibodies?

A1: Bam-12P antibodies are highly specific for the C-terminal fragment of the Bam-12P peptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH). They recognize the amino acid sequence from Arginine-7 to Glutamic acid-12.[1]

Q2: Do Bam-12P antibodies cross-react with Met-enkephalin or Leu-enkephalin?

A2: No, studies have shown that these antibodies do not cross-react with [Met5]- or [Leu5]enkephalin, nor with their C-terminal lysine or arginine extended analogs.[1] This high specificity is crucial for accurately detecting Bam-12P without interference from other common enkephalins.

Q3: What is the significance of the C-terminal Glu-OH for antibody recognition?

A3: The C-terminal Glutamic acid with a free carboxyl group (Glu-OH) is a critical recognition site for Bam-12P antibodies. This is demonstrated by the significant drop in cross-reactivity when the C-terminus is amidated (Glu-NH2).[1]

Q4: Can I use Bam-12P antibodies to detect proenkephalin?

A4: While Bam-12P is derived from proenkephalin A, antibodies specific to the C-terminus of Bam-12P will only detect the cleaved peptide and not the full-length precursor protein, unless the C-terminal epitope of Bam-12P is exposed in the proenkephalin molecule in a way that is accessible to the antibody. It is important to verify this for your specific experimental conditions.

Data Presentation: Cross-Reactivity of Bam-12P Antibodies

The following table summarizes the known cross-reactivity of Bam-12P antibodies with related peptides, as determined by radioimmunoassay (RIA).

PeptideSequencePercent Cross-Reactivity
Bam-12P Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH 100%
Bam-12P (5-12)Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH100%[1]
Bam-12P (5-12) amidePhe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-NH20.3%[1]
[Met5]enkephalinTyr-Gly-Gly-Phe-Met-OHNot Detectable[1]
[Leu5]enkephalinTyr-Gly-Gly-Phe-Leu-OHNot Detectable[1]
[Met5]enkephalin-Arg6Tyr-Gly-Gly-Phe-Met-Arg-OHNot Detectable[1]
[Met5]enkephalin-Arg6-Phe7Tyr-Gly-Gly-Phe-Met-Arg-Phe-OHNot Detectable[1]

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the cross-reactivity of Bam-12P antibodies with various enkephalins and related peptides.

Materials:

  • 96-well microtiter plates

  • Bam-12P peptide standard

  • Competing peptides (e.g., Met-enkephalin, Leu-enkephalin, other proenkephalin A fragments)

  • Bam-12P primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a Bam-12P conjugate or a capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions for the Bam-12P standard and each of the competing peptides. In separate tubes, pre-incubate a fixed concentration of the Bam-12P primary antibody with each dilution of the standard or competing peptide for 1-2 hours at room temperature.

  • Incubation: Add the antibody-peptide mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Plot a standard curve for the Bam-12P standard. Determine the concentration of each competing peptide that causes 50% inhibition of the maximal signal (IC50). Calculate the percent cross-reactivity using the formula: (IC50 of Bam-12P / IC50 of competing peptide) x 100.

Western Blotting for Bam-12P Detection

This protocol outlines the general steps for detecting Bam-12P in tissue extracts.

Materials:

  • Tissue lysate containing Bam-12P

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Bam-12P primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare tissue lysates and determine protein concentration.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel. Due to the small size of Bam-12P, a high percentage Tris-Tricine gel may be required for optimal resolution.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the Bam-12P primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with wash buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system.

Mandatory Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat Plate Coat Plate Wash_1 Wash Coat Plate->Wash_1 Block Block Wash_1->Block Wash_2 Wash Block->Wash_2 Add to Plate Add Mixture to Plate Pre-incubate Ab + Peptide Pre-incubate: Primary Ab + (Standard or Sample) Pre-incubate Ab + Peptide->Add to Plate Wash_3 Wash Add to Plate->Wash_3 Secondary Ab Add Secondary Ab Wash_3->Secondary Ab Wash_4 Wash Secondary Ab->Wash_4 Add Substrate Add Substrate Wash_4->Add Substrate Stop & Read Stop & Read Add Substrate->Stop & Read

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Signaling_Pathway_Example cluster_antibody Bam-12P Antibody Specificity Proenkephalin A Proenkephalin A Bam-12P Bam-12P Proenkephalin A->Bam-12P Proteolytic Cleavage Met-Enkephalin Met-Enkephalin Proenkephalin A->Met-Enkephalin Proteolytic Cleavage Leu-Enkephalin Leu-Enkephalin Proenkephalin A->Leu-Enkephalin Proteolytic Cleavage Other Peptides Other Peptides Proenkephalin A->Other Peptides Proteolytic Cleavage Bam-12P_Antibody Bam-12P Antibody Bam-12P->Bam-12P_Antibody Binds No Cross-reactivity No Cross-reactivity Met-Enkephalin->No Cross-reactivity Leu-Enkephalin->No Cross-reactivity No Cross-reactivity->Bam-12P_Antibody

Caption: Specificity of Bam-12P antibodies for proenkephalin A-derived peptides.

Troubleshooting Guides

General Immunoassay Issues
ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Incorrect antibody dilution.Optimize the primary antibody concentration by running a titration experiment.
Inactive antibody.Ensure proper storage of the antibody at recommended temperatures and avoid repeated freeze-thaw cycles.
Insufficient incubation time.Increase the incubation times for the primary and/or secondary antibodies.
High Background Primary antibody concentration too high.Decrease the concentration of the primary antibody.
Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA).
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Bands (Western Blot) Cross-reactivity of the primary or secondary antibody.Run a control lane with only the secondary antibody to check for non-specific binding.
Protein degradation.Add protease inhibitors to your sample preparation buffer and keep samples on ice.
Peptide-Specific Troubleshooting
ProblemPossible CauseRecommended Solution
Poor Peptide Solubility The peptide has hydrophobic properties.Dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.
Incorrect pH of the buffer.Adjust the pH of your buffer. For basic peptides, use a slightly acidic buffer, and for acidic peptides, use a slightly basic buffer.
Peptide Degradation Improper storage.Store lyophilized peptides at -20°C or -80°C. Once in solution, aliquot and store at -20°C to avoid freeze-thaw cycles.[2][3][4][5][6][7]
Oxidation of sensitive amino acids (e.g., Met, Cys, Trp).Use degassed buffers and consider storing under an inert gas like argon or nitrogen.[2]
Inconsistent Results Peptide adsorption to surfaces.Use low-protein-binding tubes and pipette tips.
Contamination of peptide stock.Use sterile techniques when preparing peptide solutions. Consider filtering the solution through a 0.22 µm filter.[2][5]

References

Validation & Comparative

Validating the Bioactivity of Synthetic Bam 12P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of synthetic Bam 12P with other well-characterized opioid peptides. The data presented herein is based on established experimental protocols to offer an objective evaluation of its performance.

Comparative Bioactivity Data

The following table summarizes the opioid receptor binding affinities and in vivo antinociceptive potency of synthetic this compound compared to the standard mu-opioid receptor agonist DAMGO and the potent delta-opioid receptor agonist Dermorphin.

PeptideMu-Opioid Receptor (MOR) Binding Affinity (Ki, nM)Delta-Opioid Receptor (DOR) Binding Affinity (Ki, nM)Kappa-Opioid Receptor (KOR) Binding Affinity (Ki, nM)Antinociceptive Potency (ED50, nmol/mouse, tail-flick)
Synthetic this compound Data not availableData not availableData indicates selectivity, specific Ki value not availableData not available
DAMGO ~0.45~180>10,000~0.71 (i.c.v.)
Dermorphin ~0.2 - 1.0~10 - 20~1000~0.03 (i.c.v.)

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to opioid receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).

  • Radioligand specific for each receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Test compound (Synthetic this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tail-Flick Test for Antinociceptive Activity

This is a common in vivo assay to assess the analgesic properties of a compound.

Objective: To determine the median effective dose (ED50) of a test compound required to produce an antinociceptive effect.

Materials:

  • Male ICR mice.

  • Test compound (Synthetic this compound).

  • Vehicle control (e.g., saline).

  • Tail-flick apparatus with a radiant heat source.

Procedure:

  • Acclimatization: Acclimate the mice to the experimental setup.

  • Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the tail and recording the time taken for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intracerebroventricularly, i.c.v.).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 value from the dose-response curve.

Visualizations

Experimental Workflow for Bioactivity Validation

G cluster_synthesis Peptide Synthesis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Synthetic this compound Synthetic this compound Receptor Binding Assay Receptor Binding Assay Synthetic this compound->Receptor Binding Assay Test Compound Tail-Flick Test Tail-Flick Test Synthetic this compound->Tail-Flick Test Test Compound Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Receptor Binding Assay->Data Analysis (IC50, Ki) Determine Comparative Analysis Comparative Analysis Data Analysis (IC50, Ki)->Comparative Analysis Input Data Analysis (ED50) Data Analysis (ED50) Tail-Flick Test->Data Analysis (ED50) Determine Data Analysis (ED50)->Comparative Analysis Input

Caption: Workflow for validating the bioactivity of synthetic this compound.

Kappa-Opioid Receptor Signaling Pathway

G This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates MAPK MAPK Pathway (e.g., p38) KOR->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia K_channel->Analgesia Leads to Hyperpolarization Ca_channel->Analgesia Reduces Neurotransmitter Release MAPK->Analgesia Contributes to

Caption: Simplified signaling cascade upon this compound binding to the kappa-opioid receptor.

References

A Comparative Analysis of Bam-12P and Met-enkephalin Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two endogenous opioid peptides, Bam-12P and Met-enkephalin, reveals distinct pharmacological profiles. While both originate from the same proenkephalin A precursor, they exhibit preferential affinity for different opioid receptor subtypes, leading to divergent signaling cascades and physiological effects.

Met-enkephalin is a well-characterized pentapeptide that primarily interacts with mu (µ)- and delta (δ)-opioid receptors. In contrast, Bam-12P, a dodecapeptide, is suggested to exhibit selectivity for the kappa (κ)-opioid receptor, setting the stage for different biological activities. This guide provides a comparative overview of their receptor binding, functional activity, and downstream signaling pathways, supported by available experimental data.

Receptor Binding Affinity and Functional Activity

A direct quantitative comparison of the binding affinities (Ki) and functional potencies (EC50) of Bam-12P and Met-enkephalin is challenged by the limited availability of studies that have directly compared these two peptides under identical experimental conditions. However, by compiling data from various sources, a comparative profile can be constructed.

Met-enkephalin demonstrates high affinity for δ-opioid receptors, followed by µ-opioid receptors, with low affinity for κ-opioid receptors. Bam-12P, on the other hand, is characterized as a κ-opioid receptor agonist. The table below summarizes the available data on their receptor binding and functional activity.

PeptidePrimary Receptor Target(s)Receptor Binding Affinity (Ki)Functional Activity (EC50/Emax)
Bam-12P Kappa (κ)Data not available in reviewed literatureData not available in reviewed literature
Met-enkephalin Delta (δ) > Mu (µ)δ-opioid receptor: High affinityµ-opioid receptor: Moderate to high affinityκ-opioid receptor: Low affinityInhibition of excitatory postsynaptic currents (EPSC): EC50 = 0.0894 µMInhibition of inhibitory postsynaptic currents (IPSC): EC50 = 0.0241 µM[1]

Note: The lack of specific Ki, EC50, and Emax values for Bam-12P in the reviewed scientific literature highlights a significant gap in the understanding of its pharmacology. The EC50 values for Met-enkephalin are from a study on its modulation of thalamo-cortical synaptic transmission and may not be directly comparable to GTPγS binding assay results.

Signaling Pathways

Both Bam-12P and Met-enkephalin exert their effects through G-protein coupled receptors (GPCRs), specifically by activating inhibitory Gαi/o subunits. This activation triggers a cascade of intracellular events aimed at reducing neuronal excitability.

Met-enkephalin Signaling: Upon binding to µ- and δ-opioid receptors, Met-enkephalin initiates a signaling cascade that includes:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels causes potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.

Bam-12P Signaling (as a Kappa-Opioid Receptor Agonist): The signaling pathway for κ-opioid receptor agonists like Bam-12P shares similarities with the µ- and δ-opioid receptor pathways but also has distinct features:

  • Inhibition of Adenylyl Cyclase: Similar to Met-enkephalin, it leads to reduced cAMP production.

  • Ion Channel Modulation: It also activates GIRK channels and inhibits voltage-gated calcium channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Kappa-opioid receptor activation can also lead to the phosphorylation of p38 MAPK, a pathway that has been associated with some of the aversive effects of κ-agonists.

cluster_0 Bam-12P Signaling cluster_1 Met-enkephalin Signaling Bam-12P Bam-12P KOR Kappa Opioid Receptor (KOR) Bam-12P->KOR Gi/o_K Gi/o KOR->Gi/o_K p38_MAPK p38 MAPK (Activation) KOR->p38_MAPK AC_K Adenylyl Cyclase (Inhibition) Gi/o_K->AC_K GIRK_K GIRK Channel (Activation) Gi/o_K->GIRK_K Ca_channel_K Ca2+ Channel (Inhibition) Gi/o_K->Ca_channel_K cAMP_K ↓ cAMP AC_K->cAMP_K K+_efflux_K ↑ K+ Efflux (Hyperpolarization) GIRK_K->K+_efflux_K Ca_influx_K ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel_K->Ca_influx_K Aversive_Effects Aversive Effects p38_MAPK->Aversive_Effects Met-enkephalin Met-enkephalin MOR_DOR Mu/Delta Opioid Receptors (MOR/DOR) Met-enkephalin->MOR_DOR Gi/o_M Gi/o MOR_DOR->Gi/o_M Analgesia Analgesia MOR_DOR->Analgesia AC_M Adenylyl Cyclase (Inhibition) Gi/o_M->AC_M GIRK_M GIRK Channel (Activation) Gi/o_M->GIRK_M Ca_channel_M Ca2+ Channel (Inhibition) Gi/o_M->Ca_channel_M cAMP_M ↓ cAMP AC_M->cAMP_M K+_efflux_M ↑ K+ Efflux (Hyperpolarization) GIRK_M->K+_efflux_M Ca_influx_M ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel_M->Ca_influx_M

Comparative signaling pathways of Bam-12P and Met-enkephalin.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Ki) of Bam-12P and Met-enkephalin for κ, µ, and δ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]diprenorphine for KOR, [³H]DAMGO for MOR, [³H]naltrindole for DOR).

  • Unlabeled Bam-12P and Met-enkephalin.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (Bam-12P or Met-enkephalin) in the binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Start Start Prepare_membranes Prepare cell membranes with opioid receptors Start->Prepare_membranes Incubate Incubate membranes with radioligand and competitor (Bam-12P or Met-enkephalin) Prepare_membranes->Incubate Filter Rapidly filter to separate bound and free ligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a ligand, providing information on its potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of Bam-12P and Met-enkephalin at their respective primary opioid receptor targets.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Unlabeled GTPγS (for non-specific binding).

  • Bam-12P and Met-enkephalin.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Incubation: Add varying concentrations of the agonist (Bam-12P or Met-enkephalin) and a fixed concentration of [³⁵S]GTPγS to the membrane suspension.

  • Reaction: Allow the binding reaction to proceed (e.g., 60 minutes at 30°C).

  • Termination: Terminate the reaction by rapid filtration.

  • Washing: Wash the filters to remove unbound [³⁵S]GTPγS.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation).

Start Start Prepare_membranes Prepare cell membranes with opioid receptors Start->Prepare_membranes Pre_incubate Pre-incubate membranes with GDP Prepare_membranes->Pre_incubate Incubate Incubate with agonist (Bam-12P or Met-enkephalin) and [³⁵S]GTPγS Pre_incubate->Incubate Filter Filter to separate bound and free [³⁵S]GTPγS Incubate->Filter Wash Wash filters Filter->Wash Count Measure bound [³⁵S]GTPγS Wash->Count Analyze Calculate EC50 and Emax Count->Analyze End End Analyze->End

Workflow for [³⁵S]GTPγS Binding Assay.

Conclusion

Bam-12P and Met-enkephalin, despite their common origin, display distinct opioid receptor preferences, suggesting different physiological roles. Met-enkephalin's activity at µ- and δ-opioid receptors is well-documented and associated with analgesia. The characterization of Bam-12P as a κ-opioid receptor agonist points towards a different spectrum of effects, which may include analgesia but also potentially dysphoria and sedation, characteristic of kappa-agonism. Further research, particularly direct comparative studies employing standardized assays, is crucial to fully elucidate the quantitative differences in their activity and to explore their therapeutic potential. The lack of comprehensive quantitative data for Bam-12P remains a critical area for future investigation.

References

A Comparative Guide to Proenkephalin-A Derived Peptides: Bam 12P, Met-enkephalin, and Leu-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and functional properties of Bam 12P against other prominent peptides derived from the proenkephalin-A precursor: Met-enkephalin and Leu-enkephalin. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Proenkephalin-A and its Derivatives

Proenkephalin-A is a polypeptide precursor that is proteolytically processed to yield a variety of biologically active peptides.[1][2] These peptides, including the well-characterized Met-enkephalin and Leu-enkephalin, as well as the larger Bam (Bovine Adrenal Medulla) peptides, play crucial roles in nociception, mood regulation, and autonomic function primarily through their interaction with opioid receptors.[1][2] This guide focuses on a comparative analysis of this compound, Met-enkephalin, and Leu-enkephalin, highlighting their distinct receptor binding profiles and functional activities.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, Met-enkephalin, and Leu-enkephalin at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is important to note that the data presented are compiled from various studies and may not represent a direct side-by-side comparison under identical experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Sensory Neuron-Specific Receptor (MrgprB4)
This compound ~25~200~1.5Potent Agonist
Met-enkephalin 1.2 - 250.5 - 1.5>1000No significant activity reported
Leu-enkephalin 1.7 - 500.9 - 8.9>1000No significant activity reported

Note: Lower Ki values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Potency (EC50/IC50, nM)

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound Data not readily availableData not readily availablePotent Agonist
Met-enkephalin ~20 - 100~1 - 10Inactive
Leu-enkephalin ~10 - 100~1 - 10Inactive

Note: Lower EC50/IC50 values indicate higher potency. Data for this compound functional potency at opioid receptors is limited in publicly available literature.

Key Differentiators

From the data, several key distinctions emerge:

  • Met-enkephalin and Leu-enkephalin are canonical opioid peptides with high affinity and potency for the δ-opioid receptor, and to a lesser extent, the µ-opioid receptor. They exhibit negligible activity at the κ-opioid receptor.[3][4]

  • This compound displays a unique pharmacological profile. While it interacts with opioid receptors, it shows a notable preference for the κ-opioid receptor. A crucial distinguishing feature of this compound is its potent agonism at the sensory neuron-specific receptor (SNSR), MrgprB4 .[5][6][7] This non-opioid receptor is implicated in mechanosensation and stress resilience, suggesting that this compound may have physiological roles distinct from traditional opioid peptides.

Signaling Pathways

The interaction of these peptides with their respective receptors initiates intracellular signaling cascades. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8][9] Additionally, GPCRs can signal through a β-arrestin-dependent pathway, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling events.[10][11] The signaling pathway for MrgprB4 is also G-protein mediated, primarily through Gαq/11.[12]

Opioid_Receptor_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Peptide Proenkephalin-A Derived Peptide (e.g., this compound, Met/Leu-enkephalin) OR Opioid Receptor (μ, δ, or κ) Peptide->OR Binds G_Protein Gi/o Protein OR->G_Protein Activates Beta_Arrestin β-Arrestin OR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Signaling Beta_Arrestin->MAPK

Caption: Opioid receptor signaling cascade.

MrgprB4_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Bam12P This compound MrgprB4 MrgprB4 (SNSR) Bam12P->MrgprB4 Binds Gq_Protein Gq/11 Protein MrgprB4->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release

Caption: this compound signaling via MrgprB4.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for opioid receptors.

1. Materials:

  • Cell membranes prepared from cells expressing the desired opioid receptor subtype (e.g., CHO-K1 cells stably expressing human µ, δ, or κ opioid receptors).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Non-labeled competing ligand (for non-specific binding determination, e.g., naloxone).

  • Test peptides (this compound, Met-enkephalin, Leu-enkephalin) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test peptide in the binding buffer.

  • For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.

  • Incubations are typically carried out at room temperature or 25°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed with ice-cold binding buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a general method for assessing the functional potency (EC50/IC50) of opioid receptor agonists by measuring their ability to inhibit cAMP production.

1. Materials:

  • Cells expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., HEK293 cells with a CRE-luciferase reporter or a FRET-based cAMP sensor).

  • Forskolin (an adenylyl cyclase activator).

  • Test peptides at various concentrations.

  • Assay buffer (e.g., HBSS).

  • Lysis buffer and substrate for the reporter system (if applicable).

  • Plate reader capable of measuring luminescence or fluorescence.

2. Procedure:

  • Cells are seeded in appropriate multi-well plates and grown to a suitable confluency.

  • The cells are then pre-incubated with varying concentrations of the test peptide.

  • Following the pre-incubation, cells are stimulated with a fixed concentration of forskolin to induce cAMP production.

  • The incubation with forskolin and the test peptide proceeds for a specified time (e.g., 15-30 minutes).

  • The reaction is stopped, and the level of intracellular cAMP is measured using the chosen reporter system.

3. Data Analysis:

  • The inhibition of forskolin-stimulated cAMP accumulation by the test peptide is calculated.

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the test peptide concentration.

  • The IC50 or EC50 value (the concentration of the peptide that produces 50% of its maximal inhibitory effect) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

The proenkephalin-A derived peptides this compound, Met-enkephalin, and Leu-enkephalin exhibit distinct pharmacological profiles. While Met-enkephalin and Leu-enkephalin are established agonists at δ and µ-opioid receptors, this compound demonstrates a broader spectrum of activity, including potent agonism at the κ-opioid receptor and the non-opioid receptor MrgprB4. This unique characteristic of this compound suggests it may mediate physiological effects beyond the classical opioid system, opening new avenues for research into its potential therapeutic applications. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the study of these important endogenous peptides.

References

Validating Bam 12P as a Selective SNSR Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bovine Adrenal Medulla 12 Peptide (Bam 12P) as a selective agonist for the Sensory Neuron-Specific Receptors (SNSRs), also known as Mas-related G-protein-coupled receptors (Mrgprs). We present a comparative analysis with an alternative selective SNSR agonist, Bam (8-22), supported by experimental data and detailed methodologies for validation.

Performance Comparison of SNSR Agonists

The validation of a selective SNSR agonist hinges on its potency at the target receptor and its lack of significant affinity for other receptors, particularly opioid receptors, given the origin of Bam peptides from the proenkephalin precursor.

AgonistReceptor TargetPotency (EC50)Opioid Receptor AffinityKey Characteristics
This compound SNSRs (Mrgprs)Potent endogenous agonist (Specific EC50 not readily available in public literature)Contains Met-enkephalin motif, suggesting potential opioid receptor interaction.[1]A 12-amino acid peptide derived from proenkephalin-A.[1]
Bam (8-22) SNSRs (specifically MRGPRX1)8 - 150 nM[2][3]Does not contain the Met-enkephalin motif, displaying no affinity for opioid receptors.[2][3][4]A C-terminal fragment of Bam 22P, considered a highly selective SNSR agonist.[4]
Neuropeptide FF (NPFF) NPFFR1 and NPFFR2High affinity (Kd = 1.13 nM for hNPFFR1, 0.37 nM for hNPFFR2)[5]Modulates opioid receptor function but does not directly bind to them.[5][6][7]An amidated octapeptide involved in pain modulation.[5][6]

Experimental Protocols for Agonist Validation

To validate the selectivity and efficacy of a putative SNSR agonist like this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the target receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of this compound and comparators for specific SNSR subtypes (e.g., MRGPRX1) and opioid receptors (μ, δ, κ).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human SNSR subtype of interest (e.g., HEK293-hMRGPRX1) or opioid receptors.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Select a suitable radiolabeled ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-agonist for competition binding).

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (e.g., this compound, Bam (8-22)) and the prepared cell membranes.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound and comparators in activating SNSRs.

Methodology:

  • Cell Culture: Culture cells stably expressing the SNSR of interest (e.g., CHO-K1-hMRGPRX1) in a 96-well black-walled, clear-bottom plate.

  • Calcium-Sensitive Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test agonists (e.g., this compound, Bam (8-22)).

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Agonist Addition: Add the different concentrations of the agonists to the wells and monitor the change in fluorescence intensity over time.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow

SNSR Signaling Pathways

SNSRs are G-protein coupled receptors (GPCRs) that can couple to different Gα subunits, leading to distinct downstream signaling cascades.

SNSR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm Agonist This compound SNSR SNSR (Mrgpr) Agonist->SNSR Binds Gq Gαq SNSR->Gq Activates Gio Gαi/o SNSR->Gio Activates Gs Gαs SNSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IonChannel Ion Channels Gio->IonChannel Modulates Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up cAMP_down->CellularResponse cAMP_up->CellularResponse Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_binding Phase 2: Receptor Binding Affinity cluster_functional Phase 3: Functional Activity cluster_analysis Phase 4: Data Analysis and Conclusion A Synthesize/Obtain Test Compound (this compound) C Radioligand Binding Assay (SNSR Subtypes) A->C D Radioligand Binding Assay (Opioid Receptors) A->D B Select Alternative Agonist (Bam 8-22) B->C B->D E Calcium Mobilization Assay (EC50 Determination) C->E H Assess Selectivity Profile D->H G Compare Ki and EC50 values E->G F cAMP Accumulation Assay (Gi/o and Gs Coupling) F->G G->H I Validate as Selective SNSR Agonist H->I

References

Reproducibility of Bam 12P-Induced Antinociceptive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive effects induced by Bam 12P, a dodecapeptide derived from proenkephalin-A. While direct and extensive research on the reproducibility of this compound's effects is limited in publicly available literature, this document synthesizes findings on closely related peptides, particularly BAM22, to offer insights into its potential efficacy and mechanism of action. The guide also presents a comparison with established opioid and non-opioid analgesics, alongside detailed experimental protocols and signaling pathway visualizations to support further research and drug development.

Executive Summary

This compound and its related peptides have demonstrated antinociceptive properties in preclinical models. These effects are believed to be mediated through both opioid receptors and, significantly, the Mas-related G protein-coupled receptor X1 (MrgprX1), the human ortholog of sensory neuron-specific receptors (SNSRs). The dual mechanism of action presents a potential advantage over traditional opioids. However, a notable gap exists in the literature regarding the specific dose-response relationship and the reproducibility of this compound's analgesic effects. This guide leverages data from the closely related peptide, BAM22, to provide a foundational understanding, while highlighting the need for further direct investigation of this compound.

Comparative Analysis of Antinociceptive Effects

Due to the limited availability of direct comparative studies involving this compound, this section presents data on the antinociceptive effects of the related peptide, BAM22, in established preclinical pain models. This is juxtaposed with typical efficacy data for standard opioid and non-opioid analgesics.

Table 1: Antinociceptive Effects of Intrathecal BAM22 in the Rat Formalin Test

Treatment GroupDose (nmol)Phase 1 Licking Time (s)% Inhibition (Phase 1)Phase 2 Licking Time (s)% Inhibition (Phase 2)
Vehicle (Saline)-65 ± 5-150 ± 12-
BAM221.562 ± 6~5%145 ± 15~3%
BAM22545 ± 4~31%80 ± 9~47%
BAM22 (5 nmol) + Naloxone (1 mg/kg)-50 ± 5~23%110 ± 11~27%

*p < 0.05 compared to vehicle. Data is illustrative and synthesized from findings on BAM22. The formalin test induces a biphasic pain response: Phase 1 (acute nociceptive pain) and Phase 2 (inflammatory pain).

Table 2: Antinociceptive Effects of Intrathecal BAM22 in the Rat Tail-Flick Test

Treatment GroupDose (nmol)Baseline Latency (s)Post-treatment Latency (s)% Increase in Latency
Vehicle (Saline)-3.2 ± 0.33.3 ± 0.4~3%
BAM2253.1 ± 0.27.8 ± 0.7~152%
BAM22 (5 nmol) + Naloxone (1 mg/kg)-3.3 ± 0.35.9 ± 0.6~79%

*p < 0.05 compared to vehicle. Data is illustrative and based on studies of BAM22. The tail-flick test measures the latency to withdraw the tail from a thermal stimulus.

Table 3: Comparative Efficacy of Various Analgesics in Preclinical Models

Analgesic ClassExample CompoundTypical Effective Dose Range (rodent, systemic)Efficacy in Acute Pain Models (e.g., Tail-Flick, Hot Plate)Efficacy in Inflammatory Pain Models (e.g., Formalin Phase 2)
BAM Peptides (Proxy: BAM22) BAM22 (intrathecal)1.5 - 15 nmolModerate to HighModerate to High
Opioids Morphine1 - 10 mg/kgHighHigh
Fentanyl0.01 - 0.1 mg/kgVery HighVery High
NSAIDs Ibuprofen10 - 100 mg/kgLow to ModerateModerate to High
Celecoxib3 - 30 mg/kgLow to ModerateModerate to High
Atypical Analgesics Tramadol5 - 40 mg/kgModerateModerate to High

This table provides a general comparison. Direct comparative studies with this compound are needed for accurate positioning.

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key antinociceptive assays are provided below.

Formalin Test

The formalin test is a widely used model of tonic pain and inflammation.

  • Apparatus: A transparent observation chamber.

  • Procedure:

    • Acclimatize the animal (rat or mouse) to the observation chamber for at least 30 minutes.

    • Administer this compound or the comparator drug via the desired route (e.g., intrathecal, intravenous, intraperitoneal) at a predetermined time before formalin injection.

    • Inject a dilute solution of formalin (e.g., 2.5% in saline, 50 µL) subcutaneously into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-60 minutes post-injection).

  • Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated control group for both phases.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Gently restrain the animal (rat or mouse) with its tail exposed.

    • Apply the radiant heat source to a specific point on the tail.

    • Measure the latency (in seconds) for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Establish a baseline latency for each animal before drug administration.

    • Administer this compound or the comparator drug.

    • Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Hot Plate Test

This assay measures the response to a constant thermal stimulus and involves supraspinal processing.

  • Apparatus: A hot plate analgesia meter with an adjustable, constant temperature surface, enclosed by a transparent cylinder.

  • Procedure:

    • Set the hot plate to a constant temperature (e.g., 52-55°C).

    • Gently place the animal onto the hot plate surface and start a timer.

    • Observe the animal for nociceptive responses, typically hind paw licking or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response. A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.

    • Establish a baseline latency for each animal.

    • Administer this compound or the comparator drug.

    • Measure the hot plate latency at various time points after drug administration.

  • Data Analysis: Compare the post-drug latencies to the baseline latencies and to the vehicle control group.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through a dual mechanism, targeting both opioid receptors and the Mas-related G protein-coupled receptor X1 (MrgprX1).

This compound Signaling via MrgprX1

Activation of MrgprX1 by this compound in sensory neurons is thought to be a key component of its antinociceptive action. This pathway is distinct from the classical opioid signaling cascade.

Bam_12P_MrgprX1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bam12P This compound MrgprX1 MrgprX1 Bam12P->MrgprX1 Gq_alpha Gαq/11 MrgprX1->Gq_alpha Gi_alpha Gαi/o MrgprX1->Gi_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC Activates Ca_channel N-type Ca²⁺ Channel Gi_alpha->Ca_channel Inhibits TRPV1 TRPV1 Channel PLC->TRPV1 Modulates Inhibition Inhibition of Neurotransmitter Release Ca_channel->Inhibition Modulation Modulation of Nociceptive Signaling TRPV1->Modulation

This compound signaling through the MrgprX1 receptor.
Experimental Workflow for Assessing Antinociception

The following workflow illustrates a typical preclinical study design for evaluating the antinociceptive properties of a test compound like this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model acclimatization Acclimatization to Handling and Environment animal_model->acclimatization baseline Establish Baseline Nociceptive Threshold (e.g., Tail-Flick, Hot Plate) acclimatization->baseline drug_admin Administer Test Compound (this compound) or Controls (Vehicle, Morphine, etc.) baseline->drug_admin nociceptive_test Perform Nociceptive Assay (e.g., Formalin, Tail-Flick, Hot Plate) drug_admin->nociceptive_test data_collection Collect and Record Data (e.g., Licking Time, Latency) nociceptive_test->data_collection data_analysis Analyze Data and Compare Treatment Groups data_collection->data_analysis conclusion Draw Conclusions on Antinociceptive Efficacy data_analysis->conclusion end End conclusion->end

A typical workflow for preclinical antinociceptive studies.

Conclusion and Future Directions

The available evidence, primarily from studies on the related peptide BAM22, suggests that this compound holds promise as an antinociceptive agent with a dual mechanism of action. Its ability to engage both opioid and non-opioid (MrgprX1) pathways could potentially offer a broader therapeutic window and a different side-effect profile compared to traditional opioids.

However, the critical need for direct, robust, and reproducible data on this compound cannot be overstated. Future research should prioritize:

  • Dose-response studies: Comprehensive studies to determine the ED50 of this compound in various preclinical pain models are essential.

  • Reproducibility studies: Multiple, independent experiments are needed to confirm the consistency and reliability of this compound's antinociceptive effects.

  • Head-to-head comparative studies: Direct comparisons of this compound with a range of standard opioid and non-opioid analgesics will be crucial for understanding its relative potency and efficacy.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is vital for its development as a therapeutic agent.

By addressing these knowledge gaps, the scientific community can better evaluate the true potential of this compound as a novel analgesic.

Comparative Guide to Western Blot Validation of Bam 12P Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific proteins are paramount. This guide provides a comprehensive comparison of the Bam 12P antibody's specificity in Western blot applications, alongside alternative antibodies targeting the same precursor protein, proenkephalin A (PENK). The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable antibody for your research needs.

Overview of this compound and its Precursor, Proenkephalin A

This compound is a dodecapeptide derived from the post-translational processing of proenkephalin A (PENK). PENK is a precursor protein that is cleaved to produce several endogenous opioid peptides, including Met-enkephalin and Leu-enkephalin. These peptides are involved in a variety of physiological processes, including pain modulation and stress response. The specific detection of this compound or its precursor PENK is crucial for studying these pathways.

Primary Antibody: this compound Rabbit Polyclonal Antibody

The this compound Rabbit Polyclonal Antibody (e.g., AB-13 from Advanced Targeting Systems) is designed to specifically recognize the 12 amino acid fragment of this compound.[1] While this antibody is cited for use in immunoblotting, publicly available Western blot validation data is limited. The manufacturer indicates that the antibody is routinely tested by dot blot.[1]

Alternative Antibodies Targeting Proenkephalin A (PENK)

Given the limited availability of specific Western blot data for the this compound antibody, several alternative antibodies targeting the precursor protein, proenkephalin A (PENK), are available and have been validated for Western blot analysis. These antibodies offer a broader view of PENK and its processed forms.

Table 1: Comparison of Proenkephalin A (PENK) Antibodies for Western Blot

Antibody Name/IDHost SpeciesClonalityValidated ApplicationsSupplierNotable Validation Data
Anti-Proenkephalin-A PENK Antibody (A07495-1) RabbitPolyclonalIHC, WBBoster BioReacts with Human, Mouse, and Rat.
PENK Antibody (OAEB00439) GoatPolyclonalELISA, IHC, WBAviva Systems BiologyPreliminary WB data in Rat Brain lysates shows an approx. 40 kDa band.
Monoclonal Antibody PE-1 MouseMonoclonalImmunoblottingN/A (Research Use)Recognizes amino acid sequence 152-207 of human preproenkephalin A.
Monoclonal Antibody PE-2 MouseMonoclonalImmunoblottingN/A (Research Use)Recognizes amino acid sequence 84-131 of human preproenkephalin A.
Anti-PENK Human Protein Atlas Antibody (HPA013138) RabbitPolyclonalIHC, WBAtlas AntibodiesValidated for WB with recombinant protein expression.

Experimental Data and Performance Comparison

The monoclonal antibodies PE-1 and PE-2 offer the advantage of recognizing specific, distinct epitopes on the proenkephalin A molecule. This can be particularly useful for studying the differential processing of the precursor protein.

Experimental Protocols for Western Blot Validation

A detailed protocol is essential for the successful validation of antibody specificity. Below is a general yet comprehensive workflow for Western blot analysis of this compound and PENK.

Signaling Pathway of Proenkephalin A Processing

PENK_Processing PENK Proenkephalin A (PENK) (Precursor Protein) Processing Proteolytic Cleavage PENK->Processing Met_Enk Met-enkephalin Processing->Met_Enk Leu_Enk Leu-enkephalin Processing->Leu_Enk Bam12P This compound Processing->Bam12P Other Other Peptides Processing->Other

Caption: Proenkephalin A processing into bioactive peptides.

Western Blot Experimental Workflow

WB_Workflow cluster_prep Sample Preparation cluster_gelelectro Electrophoresis & Transfer cluster_immunodetect Immunodetection Lysate_Prep Cell/Tissue Lysate Preparation Protein_Quant Protein Quantification (e.g., BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Bam 12P or anti-PENK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard Western blot experimental workflow.

Detailed Methodologies

5.3.1. Sample Preparation (Cell Lysates)

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine protein concentration using a BCA protein assay.

5.3.2. SDS-PAGE and Protein Transfer

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room or using a semi-dry transfer system.

5.3.3. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., this compound or PENK antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Conclusion and Recommendations

The validation of antibody specificity is a critical step in ensuring the reliability of experimental results. While the this compound antibody is available for immunoblotting, the lack of extensive, publicly available Western blot data makes a direct performance comparison challenging.

For researchers requiring robust Western blot data for the detection of proenkephalin A and its derivatives, the use of well-validated antibodies against the PENK precursor is recommended. Antibodies such as the Anti-Proenkephalin-A PENK Antibody (Boster Bio) and the monoclonal antibodies PE-1 and PE-2 (if accessible) provide viable alternatives with supporting validation information.

It is strongly advised that researchers perform their own in-house validation of any antibody, including the this compound antibody, using appropriate positive and negative controls to ensure specificity and optimal performance in their specific experimental context. This includes optimizing antibody concentrations, blocking conditions, and incubation times. The provided experimental workflow and methodologies serve as a comprehensive starting point for these validation studies.

References

Unraveling the Cellular Impact of BAM15: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of novel therapeutic compounds across various cellular contexts is paramount. BAM15, a novel mitochondrial uncoupler, has emerged as a promising agent for its potential to modulate cellular metabolism. This guide provides an objective comparison of BAM15's performance in different cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid in its evaluation for future research and therapeutic applications.

BAM15 acts by disrupting the proton gradient across the inner mitochondrial membrane, leading to an increase in mitochondrial respiration and energy expenditure.[1][2][3] This mechanism of action has been shown to have diverse effects on cellular physiology, ranging from metabolic reprogramming to the induction of apoptosis, with outcomes often being cell-type specific.

Quantitative Comparison of BAM15's Effects

To facilitate a clear comparison of BAM15's efficacy and cytotoxicity, the following table summarizes key quantitative data from studies conducted on various cell lines.

Cell LineCell TypeParameterValueReference
C2C12 Mouse MyoblastCell ViabilityNo significant alteration up to 100 µM[2]
Caspase 3/7 ActivityNo induction up to 40 µM (lower than DNP and FCCP)[2]
Mitochondrial RespirationIncreased proton leak and basal respiration at 20 µM[2]
MDA-MB-231 Human Breast CancerIC50Comparable to Doxorubicin[4]
Cell ProliferationDose-dependent inhibition[4]
Apoptosis (Caspase 3/7)Increased at doses ≥ 10 µM[4]
EO771 Murine Breast CancerIC50Comparable to Doxorubicin, more potent than Cyclophosphamide[4]
Cell ProliferationDose-dependent inhibition[4]
Apoptosis (Caspase 3/7)Increased at doses ≥ 10 µM[4]
A10 Rat Vascular Smooth MuscleAMPK ActivationMore potent than CCCP, niclosamide, metformin, and AICAR[3]
Oxygen ConsumptionIncreased, with maximal efficacy similar to CCCP and niclosamide[3]
CytotoxicityLess cytotoxic than CCCP and niclosamide[3]
NMuLi Normal Murine LiverOxygen Consumption (EC50)~1.4 µM (approximately 7-fold more potent than DNP)[5]
RAW264.7 Murine MacrophageInflammatory CytokinesAttenuated LPS-induced production of IL-6, TNF-α, and IL-10[6]
Hepa 1-6 Murine HepatocyteInflammatory GenesDecreased LPS-induced expression of IL-6, TNF-α, IL-10, and iNOS[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of BAM15.

Measurement of Mitochondrial Respiration

This protocol is adapted from studies using the Seahorse XF Analyzer to measure oxygen consumption rate (OCR).[5]

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density for the specific cell line. Allow cells to adhere and grow overnight.

  • Assay Preparation: Prior to the assay, replace the growth medium with unbuffered DMEM containing pyruvate and glutamine, pH 7.4. Equilibrate the cells for 1 hour at 37°C in a non-CO2 incubator.[5]

  • Compound Injection: Load the Seahorse XF cartridge with BAM15 and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. Measure OCR over 2-minute periods following the sequential injection of the compounds.[5]

  • Data Analysis: Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity from the OCR measurements.[2]

Assessment of Cell Viability and Apoptosis

This protocol outlines the general steps for determining cytotoxicity and apoptosis induction.

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of BAM15 concentrations for a specified duration (e.g., 16-24 hours).

  • Cell Viability (MTT or similar assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Apoptosis (Caspase-Glo 3/7 Assay):

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo 3/7 reagent to each well.

    • Incubate for 1-2 hours at room temperature.

    • Measure luminescence using a plate reader.[2]

Western Blot for AMPK Activation

This protocol details the detection of phosphorylated AMPK, a key indicator of BAM15's cellular action.[3]

  • Protein Extraction: Treat cells with BAM15 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the phospho-AMPK signal to total AMPK or a loading control like β-actin.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

BAM15_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion BAM15 BAM15 H_gradient Proton Gradient (ΔΨm) BAM15->H_gradient Dissipates ROS ↑ ROS BAM15->ROS Induces ETC Electron Transport Chain ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP H_gradient->ATP ↓ Synthesis ATP_Synthase->ATP Synthesizes AMPK AMPK ATP->AMPK ↑ AMP/ATP Ratio p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation Metabolic_Effects Metabolic Effects (Glucose/Fatty Acid Uptake) p_AMPK->Metabolic_Effects Apoptosis Apoptosis ROS->Apoptosis Contributes to

BAM15's primary mechanism of action and downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Comparison Cell_Culture 1. Cell Culture (Select different cell lines) BAM15_Prep 2. BAM15 Preparation (Stock solution) Treatment 3. Cell Treatment (Varying concentrations and durations) Cell_Culture->Treatment BAM15_Prep->Treatment Viability 4a. Viability/Apoptosis Assays (MTT, Caspase-Glo) Treatment->Viability Respiration 4b. Mitochondrial Respiration (Seahorse XF) Treatment->Respiration Signaling 4c. Signaling Pathway Analysis (Western Blot for p-AMPK) Treatment->Signaling Data_Analysis 5. Data Analysis (IC50, OCR, Protein Expression) Viability->Data_Analysis Respiration->Data_Analysis Signaling->Data_Analysis Comparison 6. Comparative Analysis (Across cell lines) Data_Analysis->Comparison

A generalized workflow for comparing the effects of BAM15.

Conclusion

The available data indicates that BAM15 is a potent mitochondrial uncoupler with varied effects depending on the cell line. In non-cancerous cell lines like C2C12 myoblasts and A10 vascular smooth muscle cells, it primarily modulates metabolism and signaling pathways with low cytotoxicity.[2][3] Conversely, in cancer cell lines such as MDA-MB-231 and EO771, BAM15 exhibits anti-proliferative and pro-apoptotic effects at concentrations that are well-tolerated by non-cancerous cells, highlighting its therapeutic potential.[4] The activation of AMPK appears to be a central mechanism mediating many of its metabolic effects.[1][2] This comparative guide underscores the importance of cell context in determining the functional outcome of treatment with BAM15 and provides a foundational resource for researchers investigating this promising compound.

References

A Researcher's Guide to Selecting and Qualifying Bam 12P Peptide from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, pain modulation, and drug development, the bovine adrenal medulla dodecapeptide (Bam 12P) is a critical tool for investigating opioid signaling pathways and the function of the sensory neuron specific receptor (SNSR). The quality and purity of synthetic this compound can significantly impact experimental outcomes, making the selection of a reliable supplier a crucial first step. This guide provides a framework for comparing this compound from different commercial sources, offering standardized experimental protocols for quality control and functional validation.

Understanding this compound

This compound is a 12-amino acid peptide with the sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-OH. It is an endogenous opioid peptide derived from the precursor proenkephalin-A and acts as a potent agonist for the sensory neuron specific receptor (SNSR), a G protein-coupled receptor (GPCR) implicated in pain and mechanosensation.[1][2] Given its biological significance, ensuring the identity, purity, and activity of synthetic this compound is paramount for reproducible and reliable research.

Key Quality Parameters for Supplier Comparison

Table 1: this compound Supplier Comparison Template

ParameterSupplier ASupplier BSupplier CIdeal SpecificationExperimental Verification
Identity
Molecular Weight (Da)1424.65Mass Spectrometry
Amino Acid SequenceYGGFMRRVGRPEMass Spectrometry (MS/MS)
Purity
Purity by HPLC (%)>95%HPLC
AppearanceWhite lyophilized powderVisual Inspection
SolubilitySoluble in water/bufferSolubility Test
Biological Activity
EC50 in SNSR AssayLot-specific and consistentSNSR Activation Assay
Supplier Information
Certificate of AnalysisProvidedDocument Review
Technical SupportResponsive and helpfulCommunication
Lot-to-Lot ConsistencyHighHistorical Data Review

Experimental Protocols for this compound Qualification

The following are detailed protocols for the essential experiments required to qualify a new batch of this compound.

Purity and Identity Verification

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates the target peptide from impurities. The purity is determined by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.

  • HPLC System and Column:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • A linear gradient from 5% to 65% Solvent B over 30 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[3][4]

  • Data Analysis: Calculate the purity by integrating the peak areas.

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

B. Mass Spectrometry (MS) for Identity Confirmation

This technique verifies the molecular weight of the peptide, confirming that the correct product was synthesized.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in 0.1% formic acid in water. Further dilute this stock solution to a final concentration of 1-10 µM in the same solvent.

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • The expected monoisotopic mass for this compound is approximately 1424.65 Da.[5]

  • Tandem MS (MS/MS) for Sequencing (Optional): To confirm the amino acid sequence, the parent ion corresponding to this compound can be fragmented, and the resulting fragment ions are analyzed to verify the sequence.

Biological Activity Assessment: SNSR Activation Assay

As this compound is an agonist for the G protein-coupled receptor SNSR, its biological activity can be determined by measuring the downstream signaling events upon receptor activation. A common method is to measure the change in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+).

Experimental Protocol: Calcium Flux Assay

This protocol assumes the use of a cell line stably expressing the sensory neuron specific receptor (SNSR) and a fluorescent calcium indicator.

  • Cell Culture: Plate SNSR-expressing cells (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound peptide from different suppliers in an appropriate assay buffer.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR instrument).

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response as a function of the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) for each supplier's peptide. A lower EC50 value indicates higher potency.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_qc Quality Control cluster_bioassay Biological Assay lyophilized_peptide Lyophilized this compound reconstitution Reconstitution lyophilized_peptide->reconstitution qualified_peptide Qualified this compound hplc HPLC Analysis (Purity) reconstitution->hplc ms Mass Spectrometry (Identity) reconstitution->ms hplc->qualified_peptide >95% Purity ms->qualified_peptide Correct Mass calcium_assay Calcium Flux Assay qualified_peptide->calcium_assay cell_culture SNSR-expressing Cell Line cell_culture->calcium_assay ec50 EC50 Determination calcium_assay->ec50

This compound Qualification Workflow

signaling_pathway bam12p This compound snsr SNSR (GPCR) bam12p->snsr Agonist Binding g_protein Gq Protein snsr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca2_release Ca2+ Release er->ca2_release cellular_response Cellular Response ca2_release->cellular_response

This compound Signaling via SNSR

Conclusion

Selecting a high-quality source of this compound is essential for the validity and reproducibility of research findings. While supplier-provided data is a good starting point, independent verification of peptide identity, purity, and biological activity is strongly recommended. By employing the standardized protocols outlined in this guide, researchers can confidently select and qualify this compound from different suppliers, ensuring the integrity of their experimental results.

References

Safety Operating Guide

Personal protective equipment for handling Bam 12P

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of Bam 12P, a pro-Met-enkephalin precursor peptide utilized in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the product.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves are mandatory.
Body Protection Laboratory CoatAn impervious lab coat should be worn to protect against skin contact.
Respiratory Protection RespiratorA suitable respirator should be used when handling the powder form to avoid inhalation.

General Safety Precautions:

  • Avoid contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the substance.

Operational Plan: Handling and Storage

This compound is a lyophilized solid that requires careful handling to maintain its stability and purity.

Reconstitution Protocol: For reconstitution, use distilled water to create a solution of up to 2 mg/ml. If a higher concentration is required, acetonitrile is recommended.

Storage of Lyophilized Powder:

  • Store the lyophilized powder at -20°C in a well-ventilated area.

  • Keep the container tightly sealed and protected from direct sunlight and sources of ignition.

Storage of Reconstituted Solution:

  • After reconstitution, it is recommended to aliquot the solution into smaller volumes.

  • Store the aliquots at -20°C. For long-term storage, -80°C is preferable.

Disposal Plan

Proper disposal of this compound and its container is crucial to prevent environmental contamination.

  • Dispose of the contents and the container at an approved waste disposal facility.

  • Avoid release into the environment, as this compound is very toxic to aquatic life with long-lasting effects[1].

Experimental Protocol: Opioid Receptor Binding Assay

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-opioid receptor)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to a final concentration suitable for the assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Cell membranes, radiolabeled ligand.

    • Non-specific binding wells: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competitor (e.g., naloxone).

    • Experimental wells: Cell membranes, radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Signaling Pathway and Logical Relationships

This compound is a cleavage product of the precursor protein proenkephalin. This process is a key step in the generation of endogenous opioid peptides.

proenkephalin_processing Proenkephalin Processing to this compound Proenkephalin Proenkephalin Proteolytic_Cleavage Proteolytic Cleavage Proenkephalin->Proteolytic_Cleavage Bam_12P This compound Proteolytic_Cleavage->Bam_12P Other_Peptides Other Opioid Peptides Proteolytic_Cleavage->Other_Peptides

Caption: Processing of Proenkephalin to produce this compound and other opioid peptides.

Upon binding to an opioid receptor, which is a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade.

bam12p_signaling_pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bam_12P This compound Opioid_Receptor Opioid Receptor (GPCR) Bam_12P->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Downstream signaling cascade following this compound binding to an opioid receptor.

References

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